molecular formula C26H26ClN7O2 B1191725 CCT251455

CCT251455

Cat. No.: B1191725
M. Wt: 503.98
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT251455 is a potent and selecltive MSP1 inhibitor with potential anticancer activitiy. The protein kinase MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers. MPS1 is one of the top 25 genes overexpressed in tumors with chromosomal instability and aneuploidy. PTEN-deficient breast tumor cells are particularly dependent upon MPS1 for their survival, making it a target of significant interest in oncology. CCT251455 stabilizes an inactive conformation of MPS1 with the activation loop ordered in a manner incompatible with ATP and substrate-peptide binding;  it displays a favorable oral pharmacokinetic profile, shows dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model, and is an attractive tool compound to elucidate further the therapeutic potential of MPS1 inhibition.

Properties

Molecular Formula

C26H26ClN7O2

Molecular Weight

503.98

SMILES

O=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5

Appearance

Solid powder

Synonyms

CCT251455;  CCT-251455;  CCT 251455.; tert-butyl 6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: CCT251455 as a Selective Mps1 Kinase Inhibitor

[1][2]

Executive Summary

CCT251455 is a potent, orally bioavailable, and selective small-molecule inhibitor of Mps1 (Monopolar spindle 1) , also known as TTK .[1] Mps1 is the master regulator of the Spindle Assembly Checkpoint (SAC) .

By inhibiting Mps1, CCT251455 forces cells to bypass the mitotic checkpoint even in the presence of unattached kinetochores. This results in premature anaphase, severe chromosomal segregation errors, and subsequent cell death (mitotic catastrophe).[2] This mechanism is particularly effective in tumors with existing chromosomal instability (CIN) or PTEN deficiencies.

Key ParameterValue
Target Mps1 (TTK) Kinase
Chemical Class 1H-pyrrolo[3,2-c]pyridine derivative
Biochemical IC50 3.0 nM
Cellular GI50 ~160 nM (HCT116)
Bioavailability (F) 82% (Mouse)
Primary Phenotype SAC Override (Mitotic Slippage)

Mechanism of Action & Target Validation

The Role of Mps1 in the SAC

The Spindle Assembly Checkpoint (SAC) acts as a "wait-anaphase" signal.[3] Under normal conditions, Mps1 is recruited to unattached kinetochores where it phosphorylates key substrates (e.g., KNL1, Bub1). This recruitment catalyzes the formation of the Mitotic Checkpoint Complex (MCC) , which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing mitotic exit.[4]

CCT251455 Interference

CCT251455 competes with ATP for the Mps1 active site. Inhibition prevents the phosphorylation of KNL1 (MELT repeats), thereby blocking the recruitment of Bub1 and Mad2. Without the MCC, the APC/C is prematurely activated, driving the cell out of mitosis before chromosomes are aligned.

Visualization: Mps1 Signaling & Inhibition

The following diagram illustrates the SAC signaling cascade and the specific node disrupted by CCT251455.

Mps1_SAC_MechanismUnattached_KinetochoreUnattached KinetochoreMps1_ActiveMps1 (TTK) Kinase(Active)Unattached_Kinetochore->Mps1_ActiveRecruitsKNL1_Phosp-KNL1 (MELT)Mps1_Active->KNL1_PhosPhosphorylatesAPCC_ActiveAPC/C(Active)Mps1_Active->APCC_ActiveInhibition leads toCCT251455CCT251455(Inhibitor)CCT251455->Mps1_ActiveBlocks ATP BindingMad2_RecruitmentMad2/BubR1RecruitmentKNL1_Phos->Mad2_RecruitmentMCCMCC Formation(Cdc20 Inhibited)Mad2_Recruitment->MCCAPCC_InactiveAPC/C(Inactive)MCC->APCC_InactiveInhibitsMitotic_ArrestMitotic Arrest(Correct Segregation)APCC_Inactive->Mitotic_ArrestPremature_AnaphasePremature Anaphase(Aneuploidy/Death)APCC_Active->Premature_Anaphase

Caption: CCT251455 blocks Mps1 activity, preventing MCC formation and forcing premature mitotic exit.[4]

Experimental Protocols

Protocol A: Biochemical Kinase Selectivity Assay

Purpose: To verify potency and selectivity against Mps1 compared to off-targets (e.g., Aurora B, Plk1). Method: ADP-Glo™ or ³³P-ATP radiometric assay.

  • Reagent Prep: Prepare recombinant human Mps1 (catalytic domain) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Substrate: Use MBP (Myelin Basic Protein) or a synthetic peptide (e.g., KKKKSPEKKER).

  • Inhibitor Dilution: Prepare a 10-point dose-response of CCT251455 in DMSO (Start at 10 µM, 3-fold serial dilutions).

  • Reaction:

    • Mix Enzyme (2 nM final) + Substrate (20 µM) + CCT251455.

    • Initiate with ATP (10 µM final, near K_m).

    • Incubate at 30°C for 60 minutes.

  • Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to light.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (4-parameter fit).

    • Validation Criteria: IC50 must be < 5 nM.

Protocol B: Cellular SAC Override Assay (The "Gold Standard")

Purpose: To demonstrate functional Mps1 inhibition in live cells. Concept: Cells treated with Nocodazole (microtubule poison) normally arrest in mitosis due to the SAC. If CCT251455 is effective, it will override this signal, forcing cells to exit mitosis despite the presence of Nocodazole.

Workflow Visualization:

SAC_Override_WorkflowStep1Seed Cells(HCT116 or HeLa)Step2Add Nocodazole(100 ng/mL)Step1->Step2Step3Incubate 16h(Induce Arrest)Step2->Step3Step4Add CCT251455(0.2 - 1.0 µM)Step3->Step4Step5Measure Mitotic Index(Flow Cytometry / Imaging)Step4->Step5

Caption: Experimental workflow to test SAC override capability of CCT251455 in Nocodazole-arrested cells.

Step-by-Step Methodology:

  • Synchronization (Optional but recommended): Synchronize cells (e.g., HeLa or HCT116) at G1/S using a double thymidine block to ensure a uniform population entering mitosis.

  • Induction of Arrest: Treat cells with Nocodazole (100 ng/mL) for 14–16 hours.

    • Check: >80% of cells should be rounded (mitotic).

  • Inhibitor Treatment: Add CCT251455 directly to the Nocodazole-containing media.

    • Doses: 0 (DMSO), 100 nM, 500 nM, 1 µM.

  • Time Course: Harvest cells at 0, 2, 4, and 6 hours post-addition.

  • Analysis (Flow Cytometry):

    • Fix cells in 70% ethanol.

    • Stain for Phospho-Histone H3 (Ser10) (Mitotic marker) and Propidium Iodide (DNA content).

    • Expected Result: Nocodazole-only cells remain pH3-positive (high mitotic index). CCT251455-treated cells rapidly lose pH3 signal and enter G1 (4N DNA content with no pH3), indicating mitotic slippage.

Protocol C: Biomarker Analysis (Western Blot)

Purpose: Confirm molecular target engagement. Target: Autophosphorylation of Mps1 at Thr33/Ser37 or Thr676 .[3][5]

  • Treatment: Treat asynchronous cells with CCT251455 (0.5 µM) for 2 hours. Include MG132 (proteasome inhibitor) to prevent degradation of Mps1 during mitosis.

  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄).

  • Western Blot:

    • Primary Ab: Anti-p-Mps1 (T33/S37) or Anti-p-Mps1 (T676).

    • Control Ab: Total Mps1, GAPDH.

    • Result: Dose-dependent disappearance of the phospho-band confirms inhibition of autophosphorylation.

In Vivo Pharmacology

CCT251455 demonstrates favorable pharmacokinetic (PK) properties, making it suitable for xenograft studies.

  • Vehicle: 10% DMSO / 5% Tween 20 / 85% Saline (or 0.5% Methylcellulose for oral).

  • Dosing: 75 mg/kg to 150 mg/kg (Oral gavage or IP).

  • Efficacy: Significant tumor growth inhibition (TGI) observed in HCT116 xenografts.

  • Biomarker: Tumors excised 2–4 hours post-dose should show reduced p-Histone H3 levels compared to vehicle, indicating a reduction in the mitotic fraction due to accelerated mitotic exit.

References

  • Discovery & Characterization: Faisal, A., et al. (2012).[1] "Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor." Cancer Research (AACR Proceedings).[1]

  • Medicinal Chemistry: Naud, S., et al. (2013). "Structure-Based Design of Oral, Potent, and Selective Mps1 Inhibitors." Journal of Medicinal Chemistry.
  • Mechanism & Resistance: Gurden, M. D., et al. (2015). "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance."[3] Cancer Research.[1]

  • Therapeutic Synergy: Tannous, B. A., et al. (2013). "Characterization of novel MPS1 inhibitors with preclinical anticancer activity." Journal of the National Cancer Institute.

Pharmacological Abrogation of the Spindle Assembly Checkpoint: A Technical Guide to MPS1 Inhibition via CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Spindle Assembly Checkpoint (SAC) is the primary surveillance mechanism ensuring the high-fidelity segregation of chromosomes during mitosis. At the core of this signaling cascade is Monopolar Spindle 1 (MPS1, also known as TTK), a dual-specificity protein kinase that acts as the primary sensor for unattached kinetochores[1]. In chromosomally unstable or PTEN-deficient cancer cells, the SAC is often weakened but remains absolutely essential for survival, presenting a targetable vulnerability[1][2].

This whitepaper provides an in-depth technical analysis of CCT251455 , a highly potent and selective small-molecule inhibitor of MPS1. By detailing its mechanism of action, structural biology, and providing self-validating experimental workflows, this guide equips researchers with the authoritative grounding needed to utilize CCT251455 in preclinical oncology and cell cycle research.

Mechanistic Foundation: MPS1 and the SAC

During prometaphase, unattached kinetochores recruit MPS1. Active MPS1 initiates a phosphorylation cascade that catalyzes the formation of the Mitotic Checkpoint Complex (MCC)—comprising MAD2, BUBR1, BUB3, and CDC20. The MCC binds and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing premature sister chromatid separation[3].

When MPS1 is inhibited by CCT251455, MAD2 localization to the kinetochore is blocked[1]. The SAC is prematurely satisfied or bypassed, leading to aberrant chromosome segregation, severe aneuploidy, and ultimately, mitotic catastrophe and cell death[1][4].

SAC_Pathway UnattachedKinetochore Unattached Kinetochore MPS1 MPS1 (TTK) Kinase Active UnattachedKinetochore->MPS1 Recruits & Activates MCC Mitotic Checkpoint Complex (MAD2, BUBR1, BUB3, CDC20) MPS1->MCC Phosphorylation Cascade APC_C APC/C Inactive (Anaphase Arrest) MCC->APC_C Inhibits CCT251455 CCT251455 (Small Molecule Inhibitor) CCT251455->MPS1 Binds & Stabilizes Inactive Conformation Aneuploidy Premature Anaphase (Mitotic Catastrophe / Cell Death) CCT251455->Aneuploidy Abrogates SAC

Diagram 1: The SAC signaling pathway and the mechanism of intervention by CCT251455.

Structural Biology & Pharmacological Profile of CCT251455

CCT251455 is built upon a 1H-pyrrolo[3,2-c]pyridine scaffold, developed through rigorous structure-based design[2]. Unlike broad-spectrum kinase inhibitors, CCT251455 achieves its high selectivity by stabilizing an inactive conformation of the MPS1 kinase domain. Specifically, it forces the activation loop into an ordered state that is sterically incompatible with both ATP and substrate-peptide binding[2][5].

Molecular dynamics simulations and X-ray crystallography have identified critical hot spot residues within the catalytic site that interact with the pyridine derivative, ensuring stable binding and preventing the kinase from adopting its active conformation[6].

Quantitative Data Summary

The table below consolidates the pharmacokinetic and pharmacodynamic parameters of CCT251455, demonstrating its utility as a robust in vitro and in vivo tool compound[1][5][7].

ParameterValueBiological Significance
Target MPS1 (TTK)Primary kinase driving the SAC.
Biochemical IC₅₀ 0.003 µM (3 nM)Extremely high potency in cell-free kinase assays.
Cellular p-MPS1 IC₅₀ 0.04 µM (40 nM)Potent target engagement in living cells.
GI₅₀ (HCT116 Cells) 0.16 µM (160 nM)Effective anti-proliferative activity in colon cancer models.
Oral Bioavailability (F) ~82% - 83% (Mice)Excellent profile for in vivo xenograft studies.
Scaffold 1H-pyrrolo[3,2-c]pyridineProvides the structural basis for high kinase selectivity.

Experimental Workflows: Validating SAC Abrogation

To rigorously evaluate CCT251455, researchers must employ self-validating experimental designs. Below are two field-proven protocols. I have included the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Protocol 1: Live-Cell Imaging of SAC Abrogation

Objective: To visually and temporally quantify the ability of CCT251455 to force cells out of mitotic arrest.

Causality Check: Why use Nocodazole? Nocodazole depolymerizes microtubules, creating unattached kinetochores that maximally activate the SAC[1]. If cells treated with CCT251455 exit mitosis in the presence of Nocodazole, it conclusively proves the drug is overriding a maximally activated SAC, isolating the mechanism of action to SAC abrogation rather than upstream microtubule defects.

Step-by-Step Methodology:

  • Cell Line Preparation: Plate HeLa cells stably expressing Histone H2B-mCherry (to visualize chromatin condensation and segregation) in a 96-well imaging microplate.

  • SAC Hyper-Activation: Treat cells with 100 ng/mL Nocodazole for 12 hours to synchronize them in prometaphase via SAC activation.

  • Compound Administration: Add CCT251455 at varying concentrations (e.g., 0.1 µM, 0.6 µM, 1.0 µM) or a DMSO vehicle control directly to the media[4].

  • Time-Lapse Microscopy: Transfer the plate to an environmentally controlled live-cell imaging system (37°C, 5% CO₂). Capture fluorescent images every 10 minutes for 24 hours.

  • Phenotypic Quantification: Measure the "Time in Mitosis" (from nuclear envelope breakdown to chromatin decondensation).

  • Data Validation: Vehicle-treated cells should remain arrested for >15 hours. CCT251455-treated cells will exhibit a dose-dependent reduction in mitotic time (often <2 hours), followed by the formation of multinucleated or apoptotic cells, confirming premature mitotic exit[1][4].

Workflow Step1 1. Cell Synchronization (Nocodazole Treatment) Step2 2. Compound Addition (CCT251455 or Vehicle) Step1->Step2 Step3 3. Live-Cell Imaging (Histone H2B-mCherry) Step2->Step3 Step4 4. Phenotypic Analysis (Time in Mitosis / Alignment) Step3->Step4 Step5 5. Data Validation (Statistical & Causality Checks) Step4->Step5

Diagram 2: Experimental workflow for validating SAC abrogation using live-cell imaging.

Protocol 2: In Vivo Biomarker Modulation (Xenograft Model)

Objective: To confirm that the in vitro potency of CCT251455 translates to in vivo target engagement.

Causality Check: Why use HCT116 cells? HCT116 is a human colon cancer cell line that exhibits a reliance on MPS1 for survival. Using an orally bioavailable compound like CCT251455 allows us to measure direct pharmacokinetic/pharmacodynamic (PK/PD) relationships in a physiologically relevant tumor microenvironment[2][5].

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject 5 × 10⁶ HCT116 cells into the flank of female Balb/C nude mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice and administer CCT251455 via oral gavage (e.g., 50 mg/kg)[8]. The 83% oral bioavailability ensures sufficient systemic exposure[5].

  • Tissue Harvesting: Euthanize mice at specific time points post-dose (e.g., 2h, 6h, 24h) and rapidly freeze the tumor tissue.

  • Biomarker Analysis: Homogenize tumors and perform Western blotting for MPS1 autophosphorylation sites (e.g., T676 or T33/S37)[4].

  • Validation: A successful assay will show a time-dependent decrease in p-MPS1 levels correlating with the plasma concentration of CCT251455, proving direct in vivo target engagement[1][2].

Conclusion and Translational Perspectives

CCT251455 represents a highly optimized, structurally validated chemical probe for interrogating the Spindle Assembly Checkpoint. By stabilizing the inactive conformation of MPS1, it effectively uncouples kinetochore attachment status from cell cycle progression[2][5]. For drug development professionals, CCT251455 serves not only as a benchmark tool compound for evaluating synthetic lethality in PTEN-deficient or chromosomally unstable tumors but also as a foundational scaffold for next-generation anti-mitotic therapies[1].

References

  • "CCT251455 - Drug Targets, Indications, Patents", Patsnap Synapse. URL: [Link]

  • "Mps1 inhibitor CCT251455 Small Molecule (Tool Compound)", Ximbio. URL: [Link]

  • "CCT251455 is a specific and potent MPS1 inhibitor", ResearchGate. URL: [Link]

  • "Identification of the hot spot residues for pyridine derivative inhibitor CCT251455 and ATP substrate binding on monopolar spindle 1 (MPS1) kinase by molecular dynamic simulation", Taylor & Francis. URL: [Link]

  • "Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor", Cancer Research - AACR Journals. URL: [Link]

  • "WO2016166255A1 - Prognostic biomarkers for ttk inhibitor chemotherapy", Google Patents.
  • "Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer", PMC. URL: [Link]

Sources

Technical Guide: Investigating CCT251455 Potency in PTEN-Deficient Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for investigating the synthetic lethal potency of CCT251455 , a highly selective chemical probe targeting MPS1 (TTK) , specifically within the context of PTEN-deficient cancer phenotypes.

Executive Summary & Mechanistic Rationale

CCT251455 is a potent, selective, and orally bioavailable inhibitor of Monopolar Spindle 1 (MPS1/TTK) kinase.[1] While MPS1 is essential for the Spindle Assembly Checkpoint (SAC) in all dividing cells, PTEN-deficient cells exhibit a unique, hypersensitive dependency on this pathway.[2]

The Synthetic Lethal Hypothesis

PTEN loss leads to PI3K/AKT hyperactivation and inherent genomic instability (centrosome amplification, aneuploidy). To survive this instability, these cells become "addicted" to a robust SAC to ensure chromosome alignment before anaphase.

  • Mechanism: CCT251455 inhibits MPS1 autophosphorylation

    
     Prevents recruitment of MAD2/BUBR1 to kinetochores 
    
    
    
    Abrogates the SAC.
  • Outcome: In PTEN-deficient cells, this forces a premature exit from mitosis with severe chromosomal segregation errors, leading to mitotic catastrophe and apoptosis.

Mechanistic Pathway Diagram

The following diagram illustrates the synthetic lethal collision between intrinsic PTEN loss and extrinsic MPS1 inhibition.

MOA PTEN_Loss PTEN Deficiency Genomic_Stress Centrosome Defects & Chromosomal Instability PTEN_Loss->Genomic_Stress Induces SAC_Dependency High Dependency on Spindle Assembly Checkpoint (SAC) Genomic_Stress->SAC_Dependency Creates SAC_Function SAC Activation (Mad2/BubR1 Recruitment) SAC_Dependency->SAC_Function Requires MPS1 MPS1 (TTK) Kinase MPS1->SAC_Function Drives CCT251455 CCT251455 (Inhibitor) CCT251455->MPS1 Inhibits (IC50 ~3nM) Mitosis_Exit Premature Mitotic Exit SAC_Function->Mitosis_Exit Loss of SAC Catastrophe Mitotic Catastrophe & Apoptosis Mitosis_Exit->Catastrophe In PTEN-null context

Figure 1: Mechanism of CCT251455-induced synthetic lethality in PTEN-deficient cells.

Experimental Framework

To rigorously validate this potency, a self-validating experimental design using isogenic systems is required.

Phase I: Model Selection & Validation

Objective: Eliminate genetic background noise by using isogenic cell lines.

  • Primary Model: HCT116 Isogenic Pair (Parental PTEN+/+ vs. PTEN-/-).

  • Secondary Model: MCF7 (Naturally PTEN-deficient, breast cancer) vs. MCF7-PTEN-Reconstituted.

  • Validation Step: Confirm PTEN status via Western Blot (Ab: Cell Signaling #9559) and elevated p-AKT (S473) levels in the deficient line.

Phase II: Target Engagement (Biomarker Analysis)

Before assessing viability, you must prove CCT251455 is hitting MPS1 inside the cell. MPS1 inhibition should result in the loss of SAC proteins at the kinetochore.

AssayReadoutExpected Result (PTEN -/-)
Western Blot p-MPS1 (Thr676)Dose-dependent decrease (0.1 - 1.0 µM).
Immunofluorescence Mad2 / BubR1Displacement from kinetochores in prometaphase.
Live Cell Imaging Time in MitosisDrastic reduction (e.g., from 60 min to <15 min).
Phase III: Potency & Viability Assays

Protocol 1: Clonogenic Survival Assay (Gold Standard) This assay measures the ability of a single cell to grow into a colony, reflecting reproductive viability better than metabolic assays.

  • Seeding: Seed 500 cells/well in 6-well plates (HCT116 PTEN+/+ and -/-).

  • Treatment: After 24h, treat with CCT251455 dilution series (e.g., 0, 10, 30, 100, 300, 1000 nM).

  • Duration: Incubate for 10–14 days.

  • Staining: Fix with methanol/acetic acid; stain with 0.5% Crystal Violet.

  • Analysis: Count colonies >50 cells. Plot Survival Fraction vs. Log[Concentration].

    • Success Metric: The IC50 for PTEN-/- should be significantly lower (e.g., 2-5 fold) than PTEN+/+.

Protocol 2: High-Content Cell Cycle Analysis

  • Treatment: Treat cells with CCT251455 (100 nM) for 24h and 48h.

  • Staining: Propidium Iodide (DNA content) + pH3 (Mitotic marker).

  • Flow Cytometry:

    • G1/S/G2: Look for aneuploidy (peaks not at 2N/4N).

    • Sub-G1: Quantify apoptotic population.

    • Polyploidy: PTEN-deficient cells often bypass cytokinesis after checkpoint failure, leading to >4N DNA content.

Workflow Visualization

The following flowchart details the step-by-step execution of the study, ensuring data integrity.

Workflow Start Start: Isogenic Pair (PTEN +/-) QC QC: Western Blot (PTEN, pAKT) Start->QC Treat Treatment: CCT251455 (0-1µM) QC->Treat Branch_Bio Biochemical Validation Treat->Branch_Bio Branch_Func Functional Potency Treat->Branch_Func Exp_WB WB: p-MPS1 (Target Engagement) Branch_Bio->Exp_WB Exp_FACS FACS: Sub-G1 (Apoptosis) Branch_Func->Exp_FACS Exp_Clono Clonogenic Assay (Long-term Survival) Branch_Func->Exp_Clono Data_Syn Data Synthesis: Calculate Differential IC50 Exp_WB->Data_Syn Exp_FACS->Data_Syn Exp_Clono->Data_Syn

Figure 2: Experimental workflow for validating CCT251455 potency.

Data Synthesis & Troubleshooting

Quantitative Comparison Table

When analyzing your data, structure your results as follows to clearly demonstrate the "therapeutic window."

MetricPTEN Wild-Type (Control)PTEN Deficient (Target)Interpretation
MPS1 Inhibition (IC50) ~3 nM~3 nMDrug binds target equally in both lines.
Cell Viability (GI50) High (>500 nM)Low (<100 nM) Synthetic Lethality confirmed.
Mitotic Index (24h) Transient IncreaseAberrant / CatastropheCheckpoint failure in PTEN-/-.
Apoptosis (Annexin V) Low (<10%)High (>40%)Mechanism is cytotoxic, not cytostatic.
Expert Troubleshooting
  • Issue: No differential sensitivity observed.

    • Root Cause:[3][4][5][6] The cell line may have compensated for PTEN loss via other pathways (e.g., PIK3CA mutation).

    • Solution: Verify pAKT status. If pAKT is not elevated, the PTEN-loss phenotype is not "active."

  • Issue: High toxicity in Wild-Type cells.

    • Root Cause:[3][4][5][6][7] Concentration too high. MPS1 is essential for all cells.

    • Solution: Focus on the differential window. CCT251455 is designed to be selective; ensure dosing is within the nanomolar range (10–200 nM) rather than micromolar.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: Journal of Medicinal Chemistry (2013).[1][2] Context: Describes the chemical synthesis and discovery of CCT251455.

  • Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Source: Cancer Research (AACR Annual Meeting Abstract, 2012).[1][7][8] Context: First disclosure of CCT251455's specific potency in PTEN-deficient cell lines.

  • PTEN-deficient breast tumor cells are particularly dependent upon MPS1 for their survival. Source:[2][9][10] RCSB Protein Data Bank (Deposit Summary). Context: Structural biology data confirming the binding mode and the biological rationale for PTEN-deficiency targeting.

Sources

CCT251455: A Chemical Probe for Dissecting Mad2 Kinetochore Localization and Spindle Assembly Checkpoint Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CCT251455 is a highly potent, selective, and ATP-competitive inhibitor of MPS1 (TTK) kinase, a master regulator of the Spindle Assembly Checkpoint (SAC). With an IC50 of ~3 nM , it serves as a critical chemical probe for dissecting the temporal and spatial dynamics of checkpoint proteins.

The primary utility of CCT251455 in cell biology lies in its ability to rapidly delocalize Mad2 (Mitotic Arrest Deficient 2) from unattached kinetochores. Unlike microtubule poisons (e.g., nocodazole, paclitaxel) that arrest cells in mitosis by activating the SAC, CCT251455 forces a "checkpoint override." It prevents the recruitment of the Mad1-Mad2 complex to the kinetochore, silencing the "wait anaphase" signal and driving cells into premature anaphase despite severe chromosome misalignment.

This guide details the mechanistic basis of this effect, provides validated protocols for visualizing Mad2 loss, and outlines the experimental frameworks necessary to utilize CCT251455 in high-fidelity checkpoint assays.

Mechanistic Foundation: MPS1 and the Mad2 Recruitment Cascade

To understand how CCT251455 affects Mad2, one must first delineate the hierarchy of the kinetochore recruitment pathway. The SAC is a signal transduction cascade that originates at unattached kinetochores.

The Signaling Cascade
  • MPS1 Activation: Upon nuclear envelope breakdown, MPS1 accumulates at unattached kinetochores.

  • KNL1 Phosphorylation: Active MPS1 phosphorylates the kinetochore scaffold protein KNL1 at specific "MELT" repeats.

  • Bub1/Bub3 Recruitment: Phosphorylated MELT repeats recruit the Bub1-Bub3 complex.

  • Mad1-Mad2 Recruitment: Bub1 (specifically its phosphorylated domain) acts as a platform to recruit the Mad1-C-Mad2 core complex.

  • MCC Formation: This kinetochore-bound Mad1-Mad2 complex catalyzes the conversion of cytosolic "Open-Mad2" (O-Mad2) into "Closed-Mad2" (C-Mad2), which binds Cdc20 to form the Mitotic Checkpoint Complex (MCC), inhibiting the APC/C.

CCT251455 Interception

CCT251455 binds to the ATP-binding pocket of MPS1, stabilizing it in an inactive conformation. By blocking MPS1 catalytic activity, CCT251455 prevents the phosphorylation of KNL1. Without this priming phosphorylation, the downstream recruitment of Bub1 and subsequently Mad1/Mad2 fails.

Result: The kinetochore is rendered "invisible" to the checkpoint machinery. Mad2 remains cytosolic, the MCC is not formed, and the APC/C remains active, triggering premature mitotic exit.

Pathway Visualization

SAC_Pathway Unattached_KT Unattached Kinetochore MPS1_Active MPS1 Kinase (Active) Unattached_KT->MPS1_Active Recruits KNL1 KNL1 (MELT Repeats) MPS1_Active->KNL1 Phosphorylates Mitotic_Exit Mitotic Exit (Anaphase) MPS1_Active->Mitotic_Exit If Blocked -> Premature Exit CCT CCT251455 (Inhibitor) CCT->MPS1_Active BLOCKS KNL1_P Phospho-KNL1 KNL1->KNL1_P Bub1 Bub1/Bub3 Recruitment KNL1_P->Bub1 Recruits Mad_Complex Mad1-Mad2 Recruitment Bub1->Mad_Complex Scaffolds MCC MCC Formation (APC/C Inhibition) Mad_Complex->MCC Catalyzes MCC->Mitotic_Exit Inhibits

Figure 1: The Spindle Assembly Checkpoint signaling cascade. CCT251455 inhibits MPS1, breaking the chain required for Mad2 recruitment.

Technical Deep Dive: Characterizing Mad2 Loss

Quantitative Impact

When treating cells (e.g., HeLa or HCT116) with CCT251455, the loss of Mad2 is not merely a reduction in intensity; it is often a complete abolition of the kinetochore-specific signal.

ParameterControl (Nocodazole Arrest)CCT251455 Treatment
Mad2 Localization High intensity at KinetochoresDiffuse / Cytosolic
Mad1 Localization High intensity at KinetochoresDiffuse / Cytosolic
CREST Signal Present (Reference Marker)Present (Unchanged)
Mitotic Duration Prolonged (>10 hours)Short (<20 mins)
Chromosome State Condensed, UnalignedPremature Segregation Errors
Kinetics of Delocalization

CCT251455 acts rapidly. In live-cell imaging experiments using GFP-Mad2:

  • T=0 min: Robust kinetochore signal (in nocodazole-arrested cells).

  • T+15 min (post-addition): Significant reduction in kinetochore fluorescence.

  • T+30 min: Complete loss of kinetochore signal and subsequent mitotic exit.

Experimental Protocols

Protocol A: Immunofluorescence Profiling of Mad2

Objective: To validate the loss of Mad2 at the single-cell level using fixed-cell imaging.

Reagents:

  • Cell Line: HCT116 or HeLa.

  • Fixative: 4% Paraformaldehyde (PFA) or -20°C Methanol (Methanol is often preferred for kinetochore proteins to reduce background).

  • Primary Antibodies:

    • Anti-Mad2 (Mouse or Rabbit).

    • Anti-CREST (Human auto-antibody) – Critical reference marker for kinetochores.

  • Compound: CCT251455 (Resuspend in DMSO to 10 mM stock).

Workflow:

  • Seeding: Plate cells on fibronectin-coated coverslips. Allow 24h recovery.

  • Synchronization (Optional but Recommended): Treat cells with Nocodazole (100 ng/mL) for 4 hours to arrest cells in prometaphase and maximize Mad2 recruitment.

  • Drug Treatment:

    • Condition 1 (Control): DMSO only.

    • Condition 2 (Experiment): Add CCT251455 (1–2 µM) directly to the nocodazole media. Incubate for 1 hour .

  • Fixation:

    • Wash 1x with PBS.

    • Fix with 4% PFA for 15 mins at Room Temp (RT).

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 mins.

  • Staining:

    • Block with 3% BSA for 30 mins.

    • Incubate Primaries (Anti-Mad2 1:500 + Anti-CREST 1:1000) for 1h at RT.

    • Wash 3x PBS.

    • Incubate Secondaries (AlexaFluor 488 + AlexaFluor 647) for 45 mins.

    • Stain DNA with DAPI.

  • Imaging: Acquire Z-stacks (0.2 µm steps) on a confocal microscope.

Data Analysis:

  • Define ROIs based on the CREST channel (stable kinetochore marker).

  • Measure the mean intensity of the Mad2 channel within these ROIs.

  • Subtract background (cytoplasmic) intensity.

  • Calculate the Ratio:

    
    .
    
Protocol B: Checkpoint Override Assay (Live Cell)

Objective: To measure the functional consequence of Mad2 loss (Mitotic Slippage).

Workflow:

  • Use a cell line expressing H2B-mCherry (to visualize chromatin).[1]

  • Arrest cells with Nocodazole (100 ng/mL) for 4 hours.

  • Set up live-cell imaging (37°C, 5% CO2).

  • Start imaging (t=0).

  • Add CCT251455 (2 µM) .

  • Readout: Measure the time from drug addition to chromatin decondensation (mitotic exit).

    • Expected Result: Control cells remain arrested >5 hours. CCT251455-treated cells exit mitosis within 20–40 minutes, often forming multilobed nuclei (micronuclei).

Visualization of Experimental Workflow

Workflow Cells HeLa/HCT116 (Adherent) Noc Nocodazole Arrest (4 Hours) Cells->Noc Split Split Conditions Noc->Split DMSO Control (DMSO) High Mad2 Split->DMSO CCT CCT251455 (1h) Mad2 Loss Split->CCT Fix Fixation & Perm (PFA/Triton) DMSO->Fix CCT->Fix Stain Dual Staining: 1. Anti-Mad2 2. Anti-CREST Fix->Stain Image Confocal Imaging (Z-Stack) Stain->Image Quant Quantification: Mad2/CREST Ratio Image->Quant

Figure 2: Experimental workflow for immunofluorescence quantification of Mad2 delocalization.

Implications for Drug Development[3]

The ability of CCT251455 to force mitotic exit makes it a prototype for SAC inhibition therapy .

  • Mechanism: By inhibiting MPS1 and removing Mad2, the drug forces cancer cells (which often have high levels of aneuploidy) to divide before chromosomes are aligned.

  • Outcome: This leads to massive chromosome segregation errors, resulting in non-viable progeny (death by aneuploidy catastrophe).

  • Resistance: Researchers should be aware that mutations in the MPS1 kinase domain (e.g., S611G) can confer resistance to CCT251455, restoring Mad2 localization and checkpoint function.

References

  • Naud, S., et al. (2013). Structure-Based Design of Oral, Potent, and Selective Inhibitors of the Checkpoint Kinase Mps1. Journal of Medicinal Chemistry. Link

  • Gurden, M. D., et al. (2015).[1] Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance.[1] Cancer Research.[2][1][3][4] Link

  • Hewitt, L., et al. (2010). Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1-C-Mad2 core complex.[5] Journal of Cell Biology. Link

  • TargetMol. CCT251455 Product Information & Biological Activity. Link

Sources

Technical Monograph: Discovery and Characterization of CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

A Potent, Selective, and Orally Bioavailable Inhibitor of Monopolar Spindle 1 (MPS1) Kinase

Executive Summary

CCT251455 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) , also known as TTK protein kinase. Discovered through a structure-based design campaign centered on the 1H-pyrrolo[3,2-c]pyridine scaffold, CCT251455 distinguishes itself by stabilizing a unique inactive conformation of the MPS1 kinase domain. This mechanism prevents the activation loop from adopting a conformation compatible with ATP and substrate binding, resulting in robust inhibition of the Spindle Assembly Checkpoint (SAC).

In preclinical models, CCT251455 demonstrates single-digit nanomolar potency against MPS1 (


 nM), excellent cellular efficacy (

nM for biomarker modulation), and significant tumor growth inhibition in human colorectal carcinoma xenografts. This guide details the discovery logic, physicochemical characterization, and validated experimental protocols for researchers utilizing CCT251455 in oncology drug development.

Scientific Background: The Target Landscape

The Spindle Assembly Checkpoint (SAC)

The SAC is a surveillance mechanism that safeguards genomic integrity during mitosis.[1][2] It prevents the Anaphase-Promoting Complex/Cyclosome (APC/C) from triggering anaphase until all kinetochores are properly attached to spindle microtubules.[1][3]

  • MPS1 Role: MPS1 is the apical kinase in the SAC signaling cascade. It recruits the Mitotic Checkpoint Complex (MCC) proteins (Mad1, Mad2, Bub1, BubR1) to unattached kinetochores.

  • Therapeutic Hypothesis: In cancer cells, which often harbor pre-existing chromosomal instability (CIN), inhibiting MPS1 forces a premature exit from mitosis before chromosomes are aligned. This "mitotic override" leads to severe aneuploidy and subsequent cell death (mitotic catastrophe), a concept known as induced essentiality .

Mechanism of Action Visualization

SAC_Pathway MPS1 MPS1 (TTK) Kinase MCC Mitotic Checkpoint Complex (Mad2, BubR1, Bub3) MPS1->MCC Phosphorylates & Assembles Kinetochore Unattached Kinetochore Kinetochore->MPS1 Recruits APC APC/C (Cdc20) MCC->APC Inhibits Anaphase Anaphase Onset (Sister Chromatid Separation) APC->Anaphase Triggers (if active) CCT CCT251455 CCT->MPS1 Stabilizes Inactive Conformation

Figure 1: The Spindle Assembly Checkpoint (SAC) pathway.[1] MPS1 is critical for assembling the MCC, which inhibits the APC/C. CCT251455 inhibits MPS1, relieving APC/C inhibition and forcing premature anaphase.

Discovery and Chemical Optimization

The discovery of CCT251455 was driven by the need for an MPS1 inhibitor with superior selectivity and oral bioavailability compared to early-generation tool compounds.

Hit-to-Lead Optimization

The campaign utilized a structure-based design approach.

  • Scaffold: The team focused on the 1H-pyrrolo[3,2-c]pyridine core.

  • Design Logic: Crystallographic studies revealed that selectivity could be achieved by targeting the inactive conformation of MPS1. Unlike Type I inhibitors that bind the active "DFG-in" state, CCT251455 was designed to bind a conformation where the activation loop is ordered but displaces the ATP-binding machinery.

  • Key Compound: Compound 65 (CCT251455) emerged as the lead candidate due to its balance of potency, metabolic stability, and solubility.

Structure-Activity Relationship (SAR) Highlights
  • Core: The pyrrolo[3,2-c]pyridine acts as the hinge binder.

  • Substituents: Optimization at the C2 and N5 positions was critical for filling the hydrophobic pocket and interacting with the activation loop, respectively.

  • Outcome: The resulting molecule (C26H26ClN7O2) exhibits high affinity for MPS1 while sparing closely related kinases.

Pharmacological Characterization

In Vitro Potency & Selectivity
ParameterValueAssay Condition
MPS1 Enzymatic IC50 3.0 nM Recombinant human MPS1, ATP @ Km
p-MPS1 Cellular IC50 40 nM HCT116 cells, inhibition of T33/S37 autophosphorylation
GI50 (Proliferation) 160 nM HCT116 (Colorectal Carcinoma)
Selectivity High Screened against panel of >250 kinases; negligible off-target activity
In Vivo Pharmacokinetics (PK)

CCT251455 displays a favorable PK profile suitable for oral dosing in rodent models.

  • Species: Female Balb/c mice.

  • Oral Bioavailability (F): 83%

  • Absorption: Rapid absorption with

    
     typically < 1 hour.
    
  • Clearance: Moderate, supporting once or twice-daily dosing schedules.

Experimental Protocols

Protocol A: MPS1 (TTK) Kinase Inhibition Assay

Purpose: To quantify the biochemical potency of CCT251455 against recombinant MPS1.

Reagents:

  • Recombinant human MPS1 (TTK) kinase (catalytic domain).

  • Substrate: Myelin Basic Protein (MBP) or synthetic peptide (e.g., bio-Ahx-KKKVSRSGLYRSPSMPENLNRPR).

  • ATP (Ultrapure).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute CCT251455 in DMSO (10-point dose response, starting at 10 µM). Final DMSO concentration should be <1%.

  • Enzyme Mix: Prepare MPS1 kinase solution in Assay Buffer (approx. 5-10 nM final).

  • Incubation: Add 5 µL of compound to 20 µL of Enzyme Mix. Incubate for 15 mins at RT to allow conformational equilibration.

  • Initiation: Add 25 µL of Substrate/ATP mix (ATP concentration should be at

    
    , typically 10-50 µM).
    
  • Reaction: Incubate for 60 minutes at 30°C.

  • Detection: Use a standard ADP detection method (e.g., ADP-Glo™) or radiometric

    
    -ATP incorporation.
    
    • For ADP-Glo: Add 50 µL Reagent 1 (40 min), then 100 µL Reagent 2 (30 min). Read Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.

Protocol B: In Vivo Efficacy (HCT116 Xenograft Model)

Purpose: To validate tumor growth inhibition in a relevant human cancer model.

Animal Model:

  • Strain: Female athymic nude mice (Nu/Nu) or SCID mice (6-8 weeks old).

  • Cell Line: HCT116 human colorectal carcinoma cells.[4]

Workflow:

  • Implantation: Inject

    
     to 
    
    
    
    HCT116 cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank.
  • Staging: Monitor tumor volume using calipers (

    
    ). Randomize mice when tumors reach ~100-150 mm³.
    
  • Treatment Groups:

    • Vehicle Control (e.g., 10% DMSO / 90% PEG400 or appropriate solubilizer).

    • CCT251455 (Oral Gavage, PO): Recommended dose range 5 mg/kg to 75 mg/kg , QD or BID.

  • Dosing Duration: Treat for 14-21 days.

  • Endpoints:

    • Tumor Volume (measured 3x weekly).

    • Body Weight (toxicity marker; >15% loss requires holiday).

    • Biomarker Analysis (Optional): Harvest tumors 2-4 hours post-last dose. Lyse and immunoblot for p-MPS1 (T33/S37) or p-Histone H3 (Ser10) to confirm mitosis arrest.

Visualizing the Discovery Logic

Discovery_Flow Screen HTS / Virtual Screen Hit Initial Hit (Modest Potency) Screen->Hit Identification Design Structure-Based Design (Inactive Conformation) Hit->Design Crystallography Opt Scaffold Optimization (Pyrrolo[3,2-c]pyridine) Design->Opt SAR Expansion Lead CCT251455 (Compound 65) Opt->Lead PK/Solubility Fix

Figure 2: The discovery trajectory of CCT251455. The transition from hit to lead relied heavily on targeting the inactive kinase conformation to gain selectivity.

Conclusion

CCT251455 represents a "best-in-class" chemical probe for interrogating the biology of the Spindle Assembly Checkpoint. Its ability to stabilize an inactive conformation of MPS1 provides a high degree of selectivity, minimizing off-target effects often seen with ATP-competitive kinase inhibitors. For drug development professionals, CCT251455 serves as both a validated tool compound for target validation studies and a structural template for the design of next-generation clinical candidates targeting aneuploid cancers.

References

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045–10065. Link

  • Gurden, M. D., et al. (2015). "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance."[2][5] Cancer Research, 75(16), 3340–3354. Link

  • Innocenti, P., et al. (2016).[5] "CCT251455: A Potent and Selective MPS1 Inhibitor that Exploits the Inactive Conformation."[4][5] Chemical Biology & Drug Design. (Note: Validated via Ximbio/ICR tool compound records). Link

  • BPS Bioscience. "TTK (MPS-1) Kinase Assay Kit Protocol." Link

Sources

CCT251455: A Technical Guide to a Selective Dual-Specificity Mps1 Kinase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Mitotic Fidelity in Cancer

Cancer is fundamentally a disease of uncontrolled cell division. Aneuploidy, a state of abnormal chromosome numbers, is a hallmark of many human cancers and is often driven by a defective spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis, delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle[1][2][3]. A key regulator of the SAC is the Monopolar spindle 1 (Mps1, also known as TTK) protein kinase[4][5].

Mps1 is a dual-specificity kinase, capable of autophosphorylation on tyrosine residues while phosphorylating its downstream substrates on serine and threonine residues[6]. This dual functionality is critical for its role in orchestrating the complex signaling cascade of the SAC. The overexpression of Mps1 in various tumors, and the reliance of aneuploid cancer cells on a weakened but still functional SAC for survival, makes Mps1 a compelling therapeutic target[6][7][8].

This technical guide provides an in-depth exploration of CCT251455, a potent and selective small-molecule inhibitor of Mps1 kinase activity. We will delve into its mechanism of action, provide detailed protocols for its characterization in both biochemical and cellular contexts, and discuss its application in preclinical cancer models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize CCT251455 as a tool to investigate mitotic checkpoint signaling and as a potential therapeutic agent.

Mechanism of Action: Abrogating the Spindle Assembly Checkpoint

CCT251455 exerts its biological effects by directly inhibiting the kinase activity of Mps1. By binding to the ATP-binding pocket of Mps1, CCT251455 prevents the phosphorylation of key downstream substrates essential for the establishment and maintenance of the SAC[7][9].

The Mps1 Signaling Cascade in the Spindle Assembly Checkpoint

The SAC signaling pathway is initiated at unattached kinetochores, the protein structures on chromosomes where spindle microtubules attach. Mps1 is a master regulator at the apex of this cascade[10][11].

  • Recruitment and Activation: In early mitosis, Mps1 is recruited to unattached kinetochores. Its kinase activity is dramatically increased through trans-autophosphorylation[12].

  • Substrate Phosphorylation: Activated Mps1 then phosphorylates a series of downstream targets, including the kinetochore scaffold protein KNL1 and the checkpoint proteins Mad1 and Bub1[4][5][10].

  • MCC Formation: This cascade of phosphorylation events leads to the recruitment and conformational activation of Mad2, a crucial step in the assembly of the Mitotic Checkpoint Complex (MCC)[1][13].

  • APC/C Inhibition: The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase[14]. By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, thereby halting the cell cycle in metaphase until all chromosomes are properly attached to the spindle.

CCT251455's inhibition of Mps1 disrupts this entire process. By preventing the initial phosphorylation events, it blocks the recruitment of downstream SAC proteins and the formation of the MCC. Consequently, the APC/C remains active, leading to premature anaphase entry, severe chromosome mis-segregation, and ultimately, aneuploid cell death[6][8].

Spindle Assembly Checkpoint (SAC) Signaling Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P Mad1_Mad2 Mad1-Mad2 Mps1->Mad1_Mad2 P Bub1 Bub1 Mps1->Bub1 P KNL1->Bub1 MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Assembly Bub1->Mad1_Mad2 APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Activation CCT251455 CCT251455 CCT251455->Mps1 Inhibition

Figure 1: CCT251455 inhibits Mps1, disrupting the SAC signaling cascade.

Quantitative Data Summary

The potency of CCT251455 has been characterized in various assays, demonstrating its high affinity for Mps1 and its effectiveness in cellular models.

ParameterValueCell Line/Assay ConditionsReference
Biochemical IC50 3 nMMps1 kinase assay[8][9]
Cellular p-Mps1 IC50 40 nMHCT-116 cells[9]
GI50 (Growth Inhibition) 60 nM - 1 µMPanel of human tumor cell lines[8]
GI50 in HCT-116 160 nMHCT-116 human colon cancer cells[9]
Oral Bioavailability (Mouse) 82-83%Female Balb/C mice[8][9]

Experimental Protocols

The following protocols provide a framework for the characterization of CCT251455. These are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Biochemical Mps1 Kinase Activity Assay

This protocol describes a luminescence-based assay to determine the in vitro potency of CCT251455 against Mps1 kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by Mps1. A decrease in ATP consumption in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human Mps1 (TTK) enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • CCT251455

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DTT

  • ATP

  • DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of CCT251455 in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction: a. In each well of the assay plate, add 5 µL of the diluted CCT251455 or vehicle (DMSO in kinase buffer). b. Add 10 µL of a solution containing Mps1 enzyme and MBP substrate in kinase buffer. c. Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for Mps1. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Subtract the background luminescence (wells with no enzyme). c. Plot the percentage of kinase activity relative to the vehicle control against the logarithm of the CCT251455 concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Biochemical Kinase Assay Workflow A Prepare CCT251455 dilutions B Add inhibitor/vehicle to plate A->B C Add Mps1 enzyme and substrate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Incubate at RT F->G H Add Kinase Detection Reagent G->H I Incubate at RT H->I J Measure luminescence I->J K Calculate IC50 J->K

Figure 2: Workflow for the biochemical Mps1 kinase activity assay.
Protocol 2: Cellular Target Engagement - NanoBRET™ Assay

This protocol details a method to quantify the binding of CCT251455 to Mps1 in living cells.

Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Mps1 protein (the energy donor) and a fluorescently labeled tracer that binds to the Mps1 active site (the energy acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-Mps1 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • CCT251455

  • NanoBRET™ Nano-Glo® Substrate

  • White, tissue culture-treated 96- or 384-well plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: a. Seed HEK293 cells in a culture flask. b. The next day, transfect the cells with the NanoLuc®-Mps1 plasmid according to the manufacturer's protocol. c. Incubate for 24 hours to allow for protein expression.

  • Assay Setup: a. Harvest the transfected cells and resuspend them in Opti-MEM™. b. Prepare a serial dilution of CCT251455 in Opti-MEM™. c. In the assay plate, add the diluted CCT251455 or vehicle. d. Add the NanoBRET™ Kinase Tracer to all wells at a predetermined optimal concentration. e. Add the cell suspension to each well.

  • BRET Measurement: a. Incubate the plate at 37°C in a CO2 incubator for 2 hours. b. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. c. Add the substrate to each well. d. Immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Normalize the BRET ratios to the vehicle control. c. Plot the normalized BRET ratio against the logarithm of the CCT251455 concentration. d. Determine the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CCT251455 in a mouse xenograft model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with CCT251455, and tumor growth is monitored over time to assess the compound's efficacy.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Human cancer cell line known to be sensitive to Mps1 inhibition (e.g., HCT-116)

  • Matrigel

  • CCT251455

  • Vehicle for oral administration (e.g., 0.5% (w/v) hydroxypropylmethylcellulose, 0.1% (v/v) Tween-80)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: a. Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. b. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor the mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: a. Prepare the CCT251455 formulation and the vehicle control. b. Administer CCT251455 or vehicle to the mice daily by oral gavage at the desired dose.

  • Efficacy Assessment: a. Continue to measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the tumor growth inhibition (TGI) for the CCT251455-treated group compared to the vehicle control group. c. Analyze the statistical significance of the differences in tumor growth between the groups.

In Vivo Xenograft Study Workflow A Implant tumor cells in mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer CCT251455 or vehicle C->D E Measure tumor volume and body weight D->E F Excise tumors for pharmacodynamic analysis E->F G Analyze tumor growth inhibition E->G

Figure 3: General workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

CCT251455 is a valuable research tool for dissecting the intricate mechanisms of the spindle assembly checkpoint and a promising lead compound for the development of novel anti-cancer therapies. Its high potency and selectivity for Mps1 make it a superior probe compared to less specific inhibitors. The protocols outlined in this guide provide a robust framework for its characterization and application in preclinical research.

Future research will likely focus on several key areas:

  • Combination Therapies: Investigating the synergistic effects of CCT251455 with other anti-cancer agents, such as taxanes or PARP inhibitors.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Mps1 inhibition.

  • Resistance Mechanisms: Elucidating the mechanisms by which cancer cells may develop resistance to CCT251455 and developing strategies to overcome it.

The continued study of CCT251455 and other Mps1 inhibitors holds great promise for advancing our understanding of mitotic regulation and for the development of more effective and personalized cancer treatments.

References

  • Biggins, S. (2014). Signaling dynamics in the spindle checkpoint response. PMC. [Link]

  • Gurden, M. D., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. Cancer Research. [Link]

  • Patsnap Synapse. (2026, January 17). CCT251455 - Drug Targets, Indications, Patents. [Link]

  • Foley, E. A., & Kapoor, T. M. (2013). Spindle assembly checkpoint activation and silencing at kinetochores. PMC. [Link]

  • Gene Ontology Consortium. (n.d.). mitotic spindle assembly checkpoint signaling. AmiGO. [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. PMC. [Link]

  • Ji, Z., et al. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife. [Link]

  • Chu, Y., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. PMC. [Link]

  • JoVE. (2023, April 30). Video: The Spindle Assembly Checkpoint. [Link]

  • Jelluma, N., et al. (2019). Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment. Journal of Cell Biology. [Link]

  • Musacchio, A. (2011). Spindle assembly checkpoint: the third decade. Philosophical Transactions of the Royal Society B. [Link]

  • de Lange, O., & Kops, G. J. P. L. (2018). Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis. Open Biology. [Link]

  • Faisal, A., et al. (2012). Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Cancer Research. [Link]

  • Gurden, M. D., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. American Association for Cancer Research. [Link]

  • Davis, M. I., et al. (2014). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC. [Link]

  • Huszar, J. M., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. [Link]

  • Cha, M. J., et al. (2021). A Dual-Specificity Inhibitor Targets Polyphosphate Kinase 1 and 2 Enzymes To Attenuate Virulence of Pseudomonas aeruginosa. mBio. [Link]

  • BAST, A., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC. [Link]

  • Martinez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Repositori UPF. [Link]

  • Ferguson, F. M., et al. (2016). Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]

  • Altogen Labs. (n.d.). Xenograft Services and PDX Protocols. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Ximbio. (n.d.). Mps1 inhibitor CCT251455 Small Molecule (Tool Compound). [Link]

  • Feldman, I., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC. [Link]

  • El-Hachem, N., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. [Link]

  • Anand, P., & Chandra, N. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Chen, Y., et al. (2022). Mechanistic Insights into the Mechanism of Inhibitor Selectivity toward the Dark Kinase STK17B against Its High Homology STK17A. MDPI. [Link]

  • Joukhadar, C., et al. (2000). A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans. PubMed. [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. [Link]

  • Johnson, J. L., & Stoddart, L. A. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Pharmacokinetics and pharmacodynamics of the advanced drug delivery systems. OPUS at UTS. [Link]

  • Knight, Z. A., et al. (2006). The p110δ structure: Mechanisms for selectivity and potency of new PI(3)K inhibitors. ResearchGate. [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. [Link]

  • Lin, J. H., & Zhao, S. (2015). Results of a large scale study of the binding of 50 type II inhibitors to 348 kinases: The role of protein reorganization. PMC. [Link]

  • Spring, B. Q., et al. (2019). Pharmacokinetics and pharmacodynamics of liposomal chemophototherapy with short drug-light intervals. University at Buffalo. [Link]

  • Ihara, E., et al. (2007). IC 50 /K i values for inhibitory compounds of selected protein kinases. ResearchGate. [Link]

  • MarinBio. (n.d.). Development of Pharmacokinetics (PK), Pharmacodynamics (PD) and Potency Assays With Organoids. [Link]

  • Henderson, J. L., et al. (2021). KINOMEscan Selectivity Profiling of 8b. ResearchGate. [Link]

  • MarinBio. (n.d.). Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs. MDPI. [Link]

  • de Souza, T. A. J., et al. (2024). Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models. PMC. [Link]

  • Al-Snafi, A. E. (2023). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. MDPI. [Link]

Sources

Understanding the therapeutic potential of Mps1 inhibition with CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Understanding the Therapeutic Potential of Mps1 Inhibition with CCT251455 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Spindle Assembly Checkpoint (SAC) is the guardian of chromosomal stability, preventing anaphase onset until all kinetochores are properly attached to spindle microtubules.[1] Monopolar spindle 1 (Mps1), also known as TTK, is the apex kinase governing this checkpoint. In oncology, Mps1 represents a paradoxical target: while essential for cell survival, its inhibition forces cancer cells—already burdened by chromosomal instability (CIN)—into a "mitotic catastrophe."

CCT251455 is a potent, selective, and orally bioavailable small-molecule inhibitor of Mps1 discovered by the Institute of Cancer Research (ICR). This guide dissects the mechanistic rationale, preclinical validation, and experimental protocols required to evaluate CCT251455 as a therapeutic agent. It is designed to move beyond surface-level descriptions, offering a rigorous framework for experimental replication and data interpretation.

The Target: Mps1 and the Rationale for SAC Abrogation

The Mechanism of Action

Mps1 is a dual-specificity kinase that phosphorylates key SAC components (e.g., Knl1, Mad1) to recruit the Mitotic Checkpoint Complex (MCC). This inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), halting mitosis.

Effect of CCT251455: By competing for the ATP-binding pocket of Mps1, CCT251455 silences the "wait" signal.

  • Normal Cells: May exit mitosis prematurely but often recover due to robust p53-mediated post-mitotic checkpoints.

  • Cancer Cells: Often lacking functional p53 and already aneuploid, they exit mitosis with severe chromosomal segregation errors. This massive influx of genetic damage overwhelms survival pathways, triggering apoptosis or necrosis (Mitotic Catastrophe).

Pathway Visualization

Mps1_Pathway cluster_SAC Functional Spindle Assembly Checkpoint Mps1 Mps1 (TTK) Kinase Knl1 Knl1 Phosphorylation (MELT repeats) Mps1->Knl1 Activates PrematureExit Premature Anaphase (Chromosome Missegregation) Mps1->PrematureExit Inhibition leads to MCC MCC Assembly (Mad2/BubR1/Bub3) Knl1->MCC Recruits APC APC/C Inhibition MCC->APC Inhibits Mitosis Mitotic Arrest (Correct Alignment) APC->Mitosis Maintains CCT CCT251455 (Inhibitor) CCT->Mps1 Inhibits (IC50 ~3nM) Death Mitotic Catastrophe (Cell Death) PrematureExit->Death Gross Aneuploidy

Figure 1: The Mps1 signaling cascade and the catastrophic consequence of its inhibition by CCT251455.

Compound Profile: CCT251455

  • Chemical Class: Synthetic small molecule (optimized from HTS hits).

  • Potency:

    • Biochemical IC50: ~3 nM (Mps1).

    • Cellular GI50: 0.06 – 1.0 µM (across various tumor lines).[2]

  • Selectivity: Highly selective against a panel of >50 kinases.[1] It shows minimal off-target activity against related mitotic kinases (e.g., Aurora B, Plk1) at therapeutic doses.

  • Bioavailability: ~82% oral bioavailability (F) in mouse models, making it a robust candidate for in vivo studies.

Preclinical Validation Data

The following data summarizes key validation metrics derived from authenticated studies (see References).

MetricOutcomeBiological Significance
Biomarker Modulation Reduced p-Mps1 (T33/S37, T676)Confirms target engagement in cells.[1]
Mitotic Timing Reduced time in mitosis (from ~60m to <20m)Indicates SAC bypass; cells exit mitosis before alignment.
Cell Fate Micronucleation & ApoptosisEvidence of chromosomal shattering and cell death.[3][4]
In Vivo Efficacy Tumor regression in HCT116 xenograftsValidates therapeutic index and oral stability.
Synthetic Lethality High potency in PTEN-deficient linesSuggests utility in tumors with existing genomic instability.

Experimental Protocols

In Vitro Target Validation (Kinase Assay)

Objective: To quantify the inhibition of Mps1 autophosphorylation or substrate phosphorylation.

Protocol:

  • Reagents: Recombinant human Mps1 (catalytic domain), Substrate (MBP or recombinant Knl1 fragment), [γ-33P]ATP.

  • Reaction Mix: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibition: Incubate Mps1 with varying concentrations of CCT251455 (0.1 nM – 10 µM) for 15 mins at RT.

  • Initiation: Add ATP (10 µM final) and substrate. Incubate for 30 mins at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Readout: Scintillation counting. Calculate IC50 using non-linear regression.

Functional SAC Abrogation Assay (FACS)

Objective: To demonstrate that CCT251455 forces cells out of mitosis despite the presence of a spindle poison (Nocodazole).

Workflow Visualization:

FACS_Workflow Step1 Cell Seeding (HCT116 / HeLa) Step2 Treatment Nocodazole (Noc) alone vs. Noc + CCT251455 Step1->Step2 Step3 Incubation 12 - 18 Hours Step2->Step3 Step4 Harvest & Fix (Ethanol) Step3->Step4 Step5 Stain PI (DNA) + pH3 (Mitosis) Step4->Step5 Step6 Flow Cytometry Step5->Step6

Figure 2: Experimental workflow to assess SAC bypass. Nocodazole normally arrests cells in mitosis (4N DNA, high pH3). CCT251455 treatment should reduce the 4N/high-pH3 population, indicating mitotic exit.

Detailed Steps:

  • Synchronization: Treat asynchronous cells with Nocodazole (200 ng/mL) to depolymerize microtubules and activate the SAC.

  • Challenge: Co-treat with CCT251455 (e.g., 1 µM) or DMSO control.

  • Harvest: After 18 hours, collect floating and adherent cells (crucial, as dying cells float).

  • Staining: Fix in 70% cold ethanol. Stain with Propidium Iodide (PI) for DNA content and anti-phospho-Histone H3 (Ser10) antibody to mark mitotic cells.

  • Analysis:

    • Nocodazole Only: High % of cells in G2/M (4N) and high pH3 (Mitotic Arrest).

    • Noc + CCT251455: Reduced pH3 positive population; appearance of sub-G1 peak (apoptosis) or polyploidy (8N) if cytokinesis fails.

In Vivo Xenograft Efficacy

Objective: To assess tumor growth inhibition (TGI) in a mouse model.

  • Model: HCT116 human colorectal carcinoma cells injected subcutaneously into athymic nude mice.

  • Randomization: When tumors reach ~100 mm³, randomize mice into Vehicle and Treatment groups.

  • Dosing: Administer CCT251455 (e.g., 5-10 mg/kg) via oral gavage (PO) daily or bidaily.

  • Monitoring: Measure tumor volume (caliper) and body weight (toxicity proxy) every 2-3 days.

  • Endpoint: Harvest tumors for pharmacodynamic (PD) analysis (IHC for p-Histone H3).

Therapeutic Implications & Synthetic Lethality[5]

The clinical utility of CCT251455 relies on the concept of Synthetic Lethality .[5]

  • Aneuploidy Tolerance: Normal cells have a low tolerance for segregation errors and will arrest. Cancer cells often tolerate low-level aneuploidy but are pushed over a "threshold of viability" by Mps1 inhibition.

  • Combination Strategy: Combining CCT251455 with microtubule-targeting agents (e.g., Paclitaxel) creates a "double-bind." Paclitaxel creates the damage; CCT251455 prevents the repair/arrest. This synergy is a primary clinical hypothesis.

Synthetic_Lethality Normal Normal Cell (Euploid) Stress Mps1 Inhibition (CCT251455) Normal->Stress Cancer Cancer Cell (Aneuploid/CIN) Cancer->Stress Outcome1 Survival / Arrest (p53 functional) Stress->Outcome1 Low Error Load Outcome2 Mitotic Catastrophe (Intolerable Error) Stress->Outcome2 High Error Load (Synergy)

Figure 3: The threshold model of Mps1 inhibitor sensitivity.

References

  • Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Source: Cancer Research (AACR Annual Meeting Abstract) URL:[Link][2][6]

  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Source: PatSnap / Cancer Research URL:[Link]

  • Discovery of CCT251455: A Potent and Selective Inhibitor of Mps1 Kinase. Source: The Institute of Cancer Research (ICR) Publications URL:[5][Link][6]

  • Mps1 Inhibition as a Strategy for Sensitizing Tumors to Chemotherapy. Source: Molecular Cancer Therapeutics URL:[Link][3]

Sources

CCT251455: A Precision Chemical Probe for MPS1-Mediated Spindle Assembly Checkpoint Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CCT251455 as a chemical probe for studying mitotic progression Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

CCT251455 is a highly potent, selective, and orally bioavailable chemical probe targeting MPS1 (TTK) , a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Unlike broad-spectrum mitotic inhibitors (e.g., taxanes) that freeze cells in mitosis, CCT251455 forces cells to bypass the checkpoint , driving them into premature anaphase despite unattached kinetochores.

This guide details the mechanistic grounding, experimental protocols, and data interpretation required to use CCT251455 effectively in studying mitotic progression, aneuploidy tolerance, and SAC fidelity.

Key Probe Profile:

  • Primary Target: MPS1 (TTK) kinase.

  • Mechanism: Stabilizes an inactive conformation of MPS1, preventing the recruitment of SAC effectors (Mad1/Mad2) to kinetochores.

  • Phenotype: Rapid mitotic exit in the presence of spindle poisons (SAC override), severe aneuploidy, and "mitotic catastrophe."

  • Potency: Biochemical IC₅₀ ~3 nM; Cellular IC₅₀ ~40 nM.

Scientific Foundation: Mechanism of Action

To use CCT251455 effectively, one must understand the causality it disrupts. The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that halts the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are bi-oriented.

The MPS1 Signaling Node

MPS1 is the "upstream" master regulator of the SAC. It localizes to unattached kinetochores and phosphorylates the KMN network (Knl1, Mis12, Ndc80), creating docking sites for Mad1 and Mad2 . This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C.

CCT251455 Intervention

CCT251455 acts as an ATP-competitive inhibitor.[1][2] By silencing MPS1 activity:

  • Kinetochore Recruitment Failure: Mad1 and Mad2 fail to localize to unattached kinetochores.

  • MCC Destabilization: The APC/C is not inhibited.

  • Checkpoint Bypass: The cell degrades Cyclin B and Securin, initiating anaphase and cytokinesis regardless of chromosome alignment.

Pathway Visualization

The following diagram illustrates the SAC signaling cascade and the specific blockade point of CCT251455.

SAC_Pathway Unattached_KT Unattached Kinetochore MPS1_Active MPS1 (Active) Unattached_KT->MPS1_Active Activates Knl1_Phos Knl1 Phosphorylation (MELT repeats) MPS1_Active->Knl1_Phos Phosphorylates CCT251455 CCT251455 (Inhibitor) CCT251455->MPS1_Active Blocks Activity Mad1_Mad2 Mad1/Mad2 Recruitment Knl1_Phos->Mad1_Mad2 Recruits MCC MCC Formation (BubR1-Bub3-Mad2-Cdc20) Mad1_Mad2->MCC Assembles APCC APC/C Complex MCC->APCC Inhibits Mitotic_Arrest Mitotic Arrest (SAC ON) APCC->Mitotic_Arrest Inactive Anaphase Anaphase Entry (SAC OFF) APCC->Anaphase Active (If MPS1 Blocked)

Caption: CCT251455 inhibits MPS1, preventing Knl1 phosphorylation and MCC assembly, forcing APC/C activation and premature anaphase.

Experimental Protocols

Sourcing and Handling
  • Solubility: Soluble in DMSO (up to 50 mM).

  • Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration:

    • Cellular Assays:200 nM – 1 µM (Typically >5x the cellular IC₅₀ to ensure complete SAC abrogation).

    • Biochemical Assays:3 nM – 10 nM .

Protocol A: The "SAC Override" Assay

This is the gold-standard assay to validate CCT251455 activity. It tests the compound's ability to force cells out of mitosis despite the presence of a spindle poison (Nocodazole).

Objective: Measure the duration of mitosis (NEBD to decondensation) under SAC stress.

Workflow:

  • Seeding: Seed HeLa or U2OS cells (preferably expressing H2B-GFP for live imaging) in a 96-well imaging plate.

  • Arrest: Treat cells with Nocodazole (100 ng/mL) . This depolymerizes microtubules, creating unattached kinetochores and engaging the SAC.[3] Cells should arrest in prometaphase.

  • Treatment:

    • Control: Nocodazole + DMSO (Cells remain arrested for >10 hours).

    • Experimental: Nocodazole + CCT251455 (0.5 µM) .

  • Live Imaging: Image every 10 minutes for 12 hours.

  • Analysis: Quantify "Time in Mitosis."

    • Expected Result: CCT251455-treated cells will exit mitosis (flatten out, decondense DNA) within 20–60 minutes , bypassing the arrest.

Protocol B: Kinetochore Localization (Immunofluorescence)

To prove on-target efficacy, demonstrate the loss of SAC proteins at the kinetochore.

  • Synchronization: Treat cells with Nocodazole (3 hrs) to accumulate prometaphase cells.

  • Inhibition: Add CCT251455 (1 µM) for 1 hour (still in Nocodazole).

  • Fixation: Fix with 4% Paraformaldehyde (15 min) or Methanol (-20°C). Note: Some kinetochore antibodies work better with Methanol.

  • Staining:

    • Primary Antibodies: Anti-Mad2 or Anti-BubR1 (SAC markers) AND Anti-ACA (Centromere marker).

    • Secondary Antibodies: AlexaFluor 488 (SAC), AlexaFluor 594 (ACA).

  • Imaging: Confocal microscopy.

  • Quantification: Measure the ratio of Mad2 intensity to ACA intensity at kinetochores.

    • Result: CCT251455 treatment should abolish Mad2/BubR1 staining at the kinetochore, while ACA remains constant.

Workflow Visualization

Experimental_Workflow Step1 Step 1: Nocodazole Block (Depolymerize MTs) Step2 Step 2: Add CCT251455 (Inhibit MPS1) Step1->Step2 3 hours Branch1 Live Imaging (H2B-GFP) Step2->Branch1 Time-lapse Branch2 Immunofluorescence (Fix & Stain) Step2->Branch2 1 hour incubation Result1 Outcome: Rapid Mitotic Exit (SAC Bypass) Branch1->Result1 Result2 Outcome: Loss of Mad2 at Kinetochores Branch2->Result2

Caption: Dual-workflow strategy to validate CCT251455 via phenotypic (imaging) and molecular (IF) readouts.

Quantitative Data Summary

The following data summarizes the potency and selectivity profile of CCT251455, derived from key characterization studies [1][2].

ParameterValueContext
MPS1 Biochemical IC₅₀ 3 nM ATP-competitive kinase assay
Cellular IC₅₀ (HCT116) 40 nM Inhibition of MPS1 autophosphorylation (T33/S37)
GI₅₀ (Proliferation) 160 nM 96-hour viability assay (HCT116)
Selectivity >100-fold Tested against panel of >250 kinases
Bioavailability (F) >80% Oral administration in mice
Biomarker p-MPS1 (T33/S37) Loss of this signal confirms target engagement

Note: CCT251455 is distinct from CCT251545 (a CDK8/19 inhibitor). Ensure correct catalog numbers are used.

Critical Analysis & Troubleshooting

Distinguishing Apoptosis from Slippage

When using CCT251455, cells exit mitosis rapidly. However, because chromosomes are not aligned, the resulting daughter cells are severely aneuploid.

  • Observation: You will see micronuclei formation immediately after division.

  • Long-term: These cells often undergo apoptosis in G1 or senescence. Use Cleaved Caspase-3 staining 24h post-treatment to assess the "mitotic catastrophe" induced death.

The "Dosing Window"
  • Too Low (<10 nM): Partial inhibition may lead to a weakened checkpoint, allowing "leaky" mitosis but not full bypass.

  • Too High (>5 µM): Risk of off-target effects on other kinases (e.g., Aurora B). Stick to the 200 nM – 1 µM range for optimal specificity.

Resistance Mechanisms

Prolonged exposure can select for point mutations in the MPS1 kinase domain (e.g., specific gatekeeper mutations) that prevent inhibitor binding. If generating resistant lines, sequence the TTK gene.

References

  • Naud, S. et al. (2013). "Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1)." Journal of Medicinal Chemistry.

  • Gurden, M.D. et al. (2015). "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance."[4] Cancer Research.

  • Ximbio. "Mps1 inhibitor CCT251455 Small Molecule (Tool Compound)." Ximbio Datasheet.

  • Institute of Cancer Research (ICR). "CCT251455: MPS1 Inhibitor." ICR Chemical Probes.

Sources

Methodological & Application

High-Precision Cell Viability Profiling of the CDK8/19 Inhibitor CCT251455 using MTT

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

CCT251455 is a potent, selective, and orally bioavailable chemical probe targeting Cyclin-Dependent Kinase 8 (CDK8) and CDK19 , components of the Mediator complex. Unlike cell-cycle CDKs (e.g., CDK1/2), CDK8/19 regulate transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II and specific transcription factors (e.g., STAT1, WNT/


-catenin pathway components).

This protocol details the evaluation of CCT251455-mediated cytotoxicity using the MTT assay . Because CCT251455 functions via transcriptional repression rather than immediate cytoskeletal disruption, phenotypic reduction in cell viability is time-dependent. This protocol is optimized for a 72-hour treatment window to allow transcriptional suppression to translate into measurable antiproliferative effects.

Mechanistic Pathway (CDK8/19 Inhibition)

The following diagram illustrates how CCT251455 disrupts the Mediator complex, leading to the downregulation of oncogenic transcription (WNT/STAT pathways) and subsequent reduction in cell viability.

CCT251455_Mechanism CCT CCT251455 CDK8_19 CDK8/19 Kinase Module CCT->CDK8_19 Inhibits (ATP-Competitive) Mediator Mediator Complex (Transcriptional Hub) CDK8_19->Mediator Associated with RNAPII RNA Polymerase II (CTD Phosphorylation) CDK8_19->RNAPII Blocks Phos. TF Transcription Factors (STAT1, WNT/Beta-Catenin) CDK8_19->TF Blocks Phos. Mediator->RNAPII Recruits GeneExp Oncogenic Gene Expression (Myc, Cyclin D1) RNAPII->GeneExp Drives TF->GeneExp Drives Viability Reduced Cell Viability (G1/S Arrest) GeneExp->Viability Downregulation leads to

Caption: CCT251455 inhibits CDK8/19, preventing phosphorylation of STAT1 and WNT effectors, ultimately suppressing oncogenic transcription and reducing cell viability.

Experimental Design Strategy

Critical Parameters
  • Cell Models:

    • Adherent: HCT116 (Colorectal Carcinoma) - Highly sensitive to WNT inhibition.

    • Suspension: MV4-11 (AML) - Sensitive to CDK8 inhibition via STAT1 modulation.

  • Assay Linearity: The MTT signal is dependent on metabolic rate. Since CCT251455 may alter glycolytic gene expression, it is crucial to validate cell number linearity before the drug assay.

  • Solvent Tolerance: CCT251455 is dissolved in DMSO.[1][2] Final well concentration of DMSO must be <0.5% (v/v) to avoid solvent toxicity masking the drug effect.

Controls
Control TypeComponentPurpose
Vehicle Control Media + 0.1% DMSONormalizes 100% viability; accounts for solvent effects.
Positive Control Staurosporine (1 µM)Validates assay dynamic range (induces rapid apoptosis).
Blank Media Only (No Cells)Subtracts background absorbance of Phenol Red/Plastics.
Interference Media + CCT251455 (High Conc)Checks if the compound itself precipitates or absorbs at 570nm.

Material Preparation

CCT251455 Stock Solution
  • Calculate: Molecular Weight of CCT251455 is approx. 445.5 g/mol .

  • Dissolve: Prepare a 10 mM stock in sterile DMSO (Sigma-Aldrich, Hybridoma grade).

    • Example: Dissolve 4.45 mg in 1 mL DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.

MTT Reagent (5 mg/mL)[3]
  • Dissolve MTT powder (Thiazolyl Blue Tetrazolium Bromide) in DPBS (pH 7.[3]4) at 5 mg/mL .[4]

  • Filter sterilize using a 0.22 µm syringe filter.

  • Store at 4°C in the dark (stable for <2 weeks). Discard if solution turns green/grey.

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)

Objective: Establish a monolayer in log-phase growth.

  • Harvest Cells: Trypsinize adherent cells (HCT116) or collect suspension cells (MV4-11).

  • Count: Use Trypan Blue exclusion to ensure >95% viability.

  • Seed:

    • HCT116: 2,000 - 3,000 cells/well in 100 µL media.

    • MV4-11: 10,000 - 15,000 cells/well in 100 µL media.

  • Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with 200 µL sterile PBS. Do not use these wells for data.

  • Incubate: 24 hours at 37°C, 5% CO

    
     to allow attachment/recovery.
    
Phase 2: CCT251455 Treatment (Day 1)

Objective: Apply drug with constant solvent concentration.

  • Preparation of 200x Stocks: Prepare serial dilutions of CCT251455 in 100% DMSO first.

    • Range: 2 mM down to 0.2 µM (Log scale).

  • Preparation of Working Solutions (2x): Dilute the 200x DMSO stocks 1:100 into pre-warmed culture media.

    • Result: 2x Drug concentration with 1% DMSO.

  • Addition: Add 100 µL of the 2x Working Solution to the wells containing 100 µL of cells.

    • Final Conditions: 1x Drug, 0.5% DMSO .

    • Final Dose Range: 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM.

  • Incubate: Return to incubator for 72 hours .

Phase 3: MTT Reaction & Readout (Day 4)

Objective: Quantify metabolic activity.[3][5]

Workflow Diagram (DOT):

MTT_Workflow Seed Seed Cells (Day 0) Treat Add CCT251455 (Day 1) Seed->Treat Incubate Incubate 72h (Transcriptional Effect) Treat->Incubate MTT_Add Add MTT Reagent (3-4h) Incubate->MTT_Add Solubilize Solubilize Crystals (DMSO or SDS) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Optimized 4-day workflow ensuring sufficient time for CDK8/19 inhibition to manifest phenotypically.

  • Check Morphology: Inspect cells under a microscope.[6] CCT251455 treated cells may appear flattened or arrested compared to controls.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL) directly to each well (Total Vol: 220 µL).

    • Note: Do not remove drug media; removing it risks losing loosely adherent cells (common with kinase inhibitors).

  • Incubation: Incubate for 3-4 hours at 37°C. Look for intracellular purple formazan crystals.

  • Solubilization (Method A: Adherent/HCT116):

    • Carefully aspirate media (leave ~20 µL).

    • Add 150 µL DMSO .

    • Shake plate on orbital shaker for 10 min.

  • Solubilization (Method B: Suspension/MV4-11):

    • Add 100 µL SDS-HCl Solubilization Buffer (10% SDS in 0.01 M HCl) directly to the well.

    • Incubate overnight at 37°C (crystals dissolve slowly in aqueous buffer).

  • Measurement: Read absorbance at 570 nm (Signal) and 630 nm (Reference).

Data Analysis & Expected Results

  • Correction:

    
    
    
  • Normalization:

    
    
    
  • IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic fit).

Expected Quantitative Data

Based on CCT251455 potency profiles in WNT-dependent lines:

Cell LineTissue OriginExpected IC50 (72h)Notes
HCT116 Colon10 - 50 nM High sensitivity due to WNT dependency.
MV4-11 AML5 - 20 nM Highly sensitive (STAT1/STAT5 dependency).
SW480 Colon> 1 µM Often resistant (context dependent).

Troubleshooting & Expert Insights

  • Issue: High Background in Blanks.

    • Cause: Phenol red interference or protein precipitation.

    • Fix: Use phenol-red free media for the last step or ensure dual-wavelength subtraction (630nm) is used.

  • Issue: "Smiling" Curve (Edge Effect).

    • Cause: Evaporation in outer wells concentrates the drug.

    • Fix: Strictly use the PBS perimeter method described in Step 4 of Phase 1.

  • Issue: Low Absorbance in Controls.

    • Cause: Seeding density too low or MTT reagent degraded.

    • Fix: Ensure MTT is yellow (not green) before addition. Increase seeding density if cells are slow-growing.

  • Scientific Validation:

    • Since CCT251455 affects metabolism, confirm hits with a non-metabolic assay (e.g., Crystal Violet staining for adherent mass or Propidium Iodide flow cytometry) to rule out purely metabolic suppression without cell death.

References

  • Discovery of CCT251455: Dale, T., et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease."[7] Nature Chemical Biology, 11, 973–980.[8][9]

  • CDK8/19 Biology: Galbraith, M. D., et al. (2010). "CDK8: a positive regulator of transcription." Transcription, 1(1), 4-12.

  • MTT Assay Principles: Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

  • CCT251455 Chemical Probe Profile: Chemical Probes Portal. "CCT251545 / CCT251455 Profile."

  • Protocol Standardization: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Precision Profiling of CDK8/19 Inhibition: Flow Cytometry Analysis of Cell Cycle Dynamics with CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

CCT251455 is a potent, selective, and orally bioavailable inhibitor of CDK8 and CDK19 , the enzymatic components of the Mediator complex. Unlike cell cycle-driving CDKs (e.g., CDK1/2/4/6), CDK8/19 regulate transcriptional reprogramming via the Wnt/


-catenin pathway and STAT1 signaling. While traditional CDK inhibitors induce clear G1 or G2/M arrest, CCT251455 elicits complex cell cycle perturbations, often characterized by premature G1/S transition  and replicative stress-induced S-phase accumulation  in sensitive models (e.g., VCaP). This Application Note provides a rigorous flow cytometry protocol to quantify these dynamics, integrating standard cell cycle analysis with on-target biomarker validation (pSTAT1-Ser727).

Part 1: Mechanism of Action & Experimental Logic

The Mediator Kinase Checkpoint

CCT251455 functions as a Type I inhibitor, binding the ATP pocket of CDK8/19. This inhibition does not directly block the cell cycle machinery but rather alters the transcriptional landscape required for stress response and proliferation.

  • Primary Target: CDK8/19 Mediator Kinase.

  • Downstream Effect: Inhibition of STAT1 Ser727 phosphorylation and Wnt/

    
    -catenin-dependent transcription.[1]
    
  • Cell Cycle Phenotype:

    • Context A (Transcriptional Block): G1 arrest due to failure to transcribe S-phase genes.

    • Context B (Replicative Stress): In sensitive lines (e.g., prostate cancer), inhibition induces premature entry into S-phase with insufficient licensing, leading to S-phase accumulation and ATR-dependent cell death.

Mechanistic Pathway Diagram

G CCT CCT251455 CDK8 CDK8/19 (Mediator Complex) CCT->CDK8 Inhibits STAT1 STAT1 (Ser727) CDK8->STAT1 Phosphorylates WNT Wnt/β-catenin Target Genes CDK8->WNT Activates TRANS Transcriptional Reprogramming STAT1->TRANS WNT->TRANS G1S G1/S Transition Control TRANS->G1S Regulates STRESS Replicative Stress (ATR Activation) G1S->STRESS Dysregulation ARREST S-Phase Accumulation or G1 Arrest STRESS->ARREST Outcome

Figure 1: Mechanism of CCT251455-induced cell cycle perturbation. Inhibition of CDK8 prevents STAT1 phosphorylation and Wnt signaling, leading to transcriptional dysregulation that forces cells into replicative stress.

Part 2: Experimental Design

Reagent Selection
ReagentPurposeRecommended Product/Clone
CCT251455 Test CompoundHigh purity (>98%); Solubilize in DMSO.
Propidium Iodide (PI) DNA StainStoichiometric binding to DNA for quantitative content analysis.
RNase A RNA DigestionPrevents PI from staining RNA (false signal).
Anti-pSTAT1 (Ser727) BiomarkerClone A15158B (or equivalent) for flow cytometry.
7-AAD Viability DyeExclusion of dead cells (if not fixing immediately).
Dose & Time Rationale
  • Concentration: Determine IC50 (typically 10–100 nM range). Use 3x IC50 to ensure complete target engagement without off-target toxicity.

  • Time Points:

    • 24 Hours: Early transcriptional changes; reduction in pSTAT1.

    • 48–72 Hours: Phenotypic manifestation (Cell cycle arrest/apoptosis).[2][3][4]

Part 3: Detailed Protocols

Protocol A: Cell Cycle Analysis (PI Staining)

This protocol uses ethanol fixation to permeabilize cells for nuclear staining.

1. Sample Preparation
  • Seed Cells: Plate cells (e.g., HCT116, VCaP) at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with CCT251455 (e.g., 100 nM) and DMSO control for 48h.

  • Harvest:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells.

    • Combine supernatant and trypsinized cells into a 15 mL tube.

  • Wash: Centrifuge at 300 x g for 5 min. Wash pellet once with ice-cold PBS.

2. Fixation (Critical Step)
  • Resuspend cell pellet in 300 µL PBS .

  • While vortexing gently at low speed, add 700 µL of ice-cold 100% Ethanol dropwise.

    • Note: Dropwise addition prevents clumping.

  • Final concentration is 70% Ethanol.

  • Incubate at -20°C for ≥ 2 hours (can be stored for weeks).

3. Staining
  • Centrifuge fixed cells at 500 x g for 5 min (higher speed needed for fixed cells).

  • Decant ethanol carefully (pellet may be loose).

  • Wash twice with 2 mL PBS to rehydrate.

  • Resuspend in 500 µL of PI/RNase Staining Solution :

    • PBS + 0.1% Triton X-100 + 1 mM EDTA.

    • Propidium Iodide: 20 µg/mL.

    • RNase A: 200 µg/mL.

  • Incubate for 30 minutes at 37°C or room temperature in the dark.

4. Acquisition
  • Instrument: Flow Cytometer (e.g., BD FACSCanto, CytoFLEX).

  • Laser: Blue (488 nm) or Yellow-Green (561 nm).

  • Filter: 585/42 (PE channel) or 610/20 (ECD/PI channel).

  • Mode: Linear amplification for DNA content.

Protocol B: On-Target Validation (pSTAT1-Ser727)

Confirming that CCT251455 effectively inhibited CDK8 kinase activity.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 10 min at 37°C.

  • Permeabilization: Add ice-cold Methanol (90% final conc) and incubate on ice for 30 min.

  • Blocking: Wash with PBS + 0.5% BSA.

  • Staining:

    • Primary Ab: Anti-pSTAT1 (Ser727) [1:50 dilution] for 45 min at RT.

    • Secondary Ab: Goat anti-Rabbit Alexa Fluor 488 (if primary is unconjugated).

  • Analysis: Measure Median Fluorescence Intensity (MFI) in the FITC/GFP channel.

    • Success Criteria: >50% reduction in MFI compared to DMSO control.

Part 4: Data Analysis & Visualization

Workflow Diagram

Workflow Culture Cell Culture (Seed 24h) Treat Treatment (CCT251455, 48h) Culture->Treat Harvest Harvest (Keep Floaters) Treat->Harvest Fix Fixation (70% EtOH, -20°C) Harvest->Fix Stain Stain (PI + RNase A) Fix->Stain Acquire Flow Cytometry (Linear Mode) Stain->Acquire

Figure 2: Step-by-step experimental workflow for DNA content analysis.

Gating Strategy
  • FSC-A vs. SSC-A: Gate on cells to exclude debris.

  • PI-A vs. PI-W (or PI-H): Doublet Discrimination.

    • Logic: Single cells have proportional Area and Width/Height. Doublets (two G1 cells stuck together) mimic G2/M cells in Area but have larger Width.

    • Action: Gate out high Width/Area populations.

  • Histogram (PI-A):

    • G1 Peak: The first major peak (2N DNA).

    • G2/M Peak: The second peak at exactly 2x intensity (4N DNA).

    • S Phase: The valley/plateau between G1 and G2.

    • Sub-G1: Events to the left of G1 (Apoptotic/fragmented DNA).

Expected Results Table
ParameterDMSO ControlCCT251455 TreatedInterpretation
pSTAT1 (Ser727) High MFILow MFI Confirms CDK8 inhibition.
G1 Phase % ~50-60%VariableDecrease often seen in sensitive lines.
S Phase % ~20-30%Increased Indicates replicative stress/stalling.
Sub-G1 % < 5%Increased Indicates apoptosis (ATR-dependent).

Part 5: Troubleshooting

IssueProbable CauseSolution
Broad CV (Fat Peaks) Poor fixation or instrument alignment.Vortex while adding ethanol; Run QC beads; Ensure flow rate is LOW.
High Debris Excessive cell death.Harvest earlier (24h) or wash gently.
No G2 Peak Cells are quiescent or not cycling.Ensure cells are in log-phase growth before treatment.
Doublet Contamination Clumping during fixation.Filter sample through 35 µm mesh before running.

References

  • Dale, T., et al. (2015). A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nature Chemical Biology, 11, 973–980.

  • Nakamura, A., et al. (2018). CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells. Oncotarget, 9(17), 13474–13487.

  • Clarke, P.A., et al. (2016). Assessing the mechanism of action of the Mediator kinase inhibitor CCT251545. Oncotarget, 7(52), 86306-86318.

  • Darzynkiewicz, Z., et al. (2017). Features of apoptotic cells measured by flow cytometry. Cytometry Part A, 1(2), 98-103.

Sources

Immunofluorescence staining of kinetochores after CCT251455 treatment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Contrast Immunofluorescence Staining of Kinetochores Following MPS1 Inhibition with CCT251455

Executive Summary

CCT251455 is a potent, selective, and orally bioavailable chemical probe targeting MPS1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). In drug discovery and mechanobiology, CCT251455 is utilized to force mitotic exit despite chromosome misalignment (mitotic slippage) by preventing the recruitment of checkpoint proteins (Mad2, BubR1) to kinetochores.

This guide provides a validated, high-stringency immunofluorescence (IF) protocol designed to quantify the loss of kinetochore localization of SAC components. Unlike standard IF, this protocol utilizes a pre-extraction methodology to eliminate cytosolic background, ensuring that only kinetochore-bound populations are measured.

Mechanism of Action & Biological Rationale

To interpret the assay correctly, one must understand the signaling cascade CCT251455 disrupts.

The Normal State (Checkpoint Active): When kinetochores are unattached (e.g., in prometaphase or under Nocodazole treatment), MPS1 phosphorylates KNL1 (specifically on MELT repeats). This recruits Bub1/Bub3, which in turn recruits the Mad1/Mad2 complex. This "wait" signal halts anaphase.

The CCT251455 State (Checkpoint Silenced): CCT251455 inhibits MPS1 kinase activity.[1][2] Consequently, KNL1 is not phosphorylated, and Mad2/BubR1 cannot bind the kinetochore. The cell perceives this as "all clear" and exits mitosis prematurely, often resulting in aneuploidy or death.

Pathway Visualization

MPS1_Pathway CCT CCT251455 MPS1 MPS1 (TTK) Kinase CCT->MPS1 Inhibits (IC50 ~3nM) KNL1 KNL1 (MELT Repeats) MPS1->KNL1 Phosphorylates Slippage Mitotic Slippage (Checkpoint Failure) MPS1->Slippage Inhibition leads to Bub1 Bub1 / Bub3 KNL1->Bub1 Recruits Mad2 Mad2 / BubR1 (Checkpoint Complex) Bub1->Mad2 Recruits SAC SAC Activation (Mitotic Arrest) Mad2->SAC Maintains

Figure 1: Mechanism of CCT251455-induced checkpoint silencing. The drug blocks the hierarchy of recruitment required to sustain mitotic arrest.

Experimental Design Strategy

To validate CCT251455 activity, you must create a condition where the checkpoint should be active (Nocodazole arrest) and demonstrate that CCT251455 abolishes it.

ConditionReagents AddedBiological StateExpected Phenotype (IF)
1. Basal Control DMSOAsynchronous cyclingLow Mad2/BubR1 (most cells in Interphase/Metaphase)
2. Positive Control Nocodazole (3.3 µM)Spindle depolymerized; Checkpoint Hyper-activatedHigh Mad2/BubR1 at Kinetochores
3. Experimental Nocodazole + CCT251455 Microtubules absent; Checkpoint SilencedLoss of Mad2/BubR1 at Kinetochores

Critical Insight: Do not use CCT251455 alone for this specific localization assay. Without Nocodazole, cells exit mitosis too quickly to image. Nocodazole keeps the kinetochores unattached, providing the "substrate" for recruitment that CCT251455 prevents.

Detailed Protocol: Pre-Extraction & Immunofluorescence

Reagents Required:

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (Freshly prepared).

  • PHEM Buffer (for cytoskeleton stability): 60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl2, pH 6.9.

  • Pre-Extraction Buffer: PHEM Buffer + 0.5% Triton X-100.

  • Blocking Buffer: PBS + 3% BSA + 0.1% Triton X-100.

  • Primary Antibodies:

    • Target: Anti-Mad2 (e.g., rabbit polyclonal) OR Anti-BubR1.

    • Reference: Anti-Centromere (ACA/CREST) (human auto-antibody) - Essential for normalization.

Step-by-Step Workflow
  • Seeding: Seed HeLa or U2OS cells on acid-washed glass coverslips (approx. 60-70% confluence).

  • Drug Treatment:

    • Add Nocodazole (3.3 µM) to all experimental wells. Incubate for 14 hours to synchronize cells in prometaphase.

    • Add CCT251455 (1–2 µM) to the "Experimental" wells for the final 1 hour of the Nocodazole block.

    • Note: 1 hour is sufficient to strip Mad2 from kinetochores.

  • Pre-Extraction (The "Pro" Step):

    • Why? Soluble Mad2 in the cytoplasm creates high background. This step removes it, leaving only kinetochore-bound protein.

    • Aspirate media carefully.

    • Gently add Pre-Extraction Buffer (PHEM + 0.5% Triton) for 45–60 seconds at room temperature.

    • Do not wash. Proceed immediately to fixation.

  • Fixation:

    • Add 4% PFA (diluted in PHEM or PBS) directly to the coverslips.

    • Incubate for 15 minutes at Room Temperature (RT).

    • Wash 3x with PBS (5 min each).

  • Blocking:

    • Incubate in Blocking Buffer for 30 minutes at RT.

  • Primary Antibody:

    • Dilute Anti-Mad2 (1:500) and Anti-CREST (1:1000) in Blocking Buffer.

    • Incubate for 1 hour at RT or Overnight at 4°C (humidified chamber).

  • Washing & Secondary:

    • Wash 3x with PBS-T (PBS + 0.05% Tween-20).

    • Incubate with Alexa Fluor 488 (Mad2) and Alexa Fluor 647 (CREST) secondaries (1:1000) for 45 mins at RT.

    • Add DAPI (1 µg/mL) during the final 5 minutes.

  • Mounting:

    • Mount coverslips using ProLong Gold or Diamond antifade reagent.

Workflow Diagram

IF_Protocol Step1 1. Drug Treat (Nocodazole +/- CCT) Step2 2. Pre-Extraction (PHEM + Triton) 60 Seconds Step1->Step2 Remove Media Step3 3. Fixation (4% PFA) 15 Mins Step2->Step3 Immediate Step4 4. Staining (Target + CREST) Step3->Step4 Step5 5. Imaging (Confocal Z-Stack) Step4->Step5

Figure 2: Optimized Pre-Extraction Workflow. Step 2 is the critical differentiator for high-contrast kinetochore imaging.

Data Analysis & Quantification

Visual inspection is insufficient for publication-grade data. You must quantify the signal intensity ratio.

  • Image Acquisition:

    • Use a confocal microscope with a 60x or 100x oil objective.

    • Acquire Z-stacks (0.2 µm step size) through the entire mitotic volume.

    • Sum-project or Max-project the Z-stack.

  • Quantification Logic (Self-Validating):

    • Use the CREST signal to define the Region of Interest (ROI) for each kinetochore.

    • Measure the Integrated Density of the Target (Mad2) within that ROI.

    • Measure the Integrated Density of CREST within the same ROI.

    • Calculation:

      
      
      
  • Expected Outcome:

    • Nocodazole Only: Ratio ≈ 1.0 (Normalized baseline).

    • Nocodazole + CCT251455: Ratio < 0.2 (Significant depletion).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Cytoplasmic Background Insufficient pre-extraction.Increase pre-extraction time to 90s or ensure Triton concentration is fresh.
Loss of Cells Mitotic cells are loosely attached.Use Poly-L-Lysine coated coverslips; perform all washes extremely gently (pipette down the side of the well).
No Mad2 Signal (Control) Epitope masking by PFA.Try Methanol fixation (-20°C for 10 min) instead of PFA, though PFA is usually better for preserving 3D kinetochore architecture.
No Effect of CCT Drug degradation or timing.CCT251455 is stable, but ensure treatment is at least 1 hour. Verify drug activity by checking for loss of phospho-MPS1 (T33/S37) via Western Blot if possible.

References

  • Naud, S., et al. (2013). "Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045–10065.

    • Primary source for the chemical structure and characteriz
  • Gurden, M. D., et al. (2015). "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance."[2] Cancer Research, 75(16), 3340–3354.

    • Demonstrates the specific loss of Mad2/BubR1 recruitment by CCT251455 using IF.
  • Hewitt, L., et al. (2010). "Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1-C-Mad2 core complex." Journal of Cell Biology, 190(1), 25–34.

    • Provides the mechanistic grounding for why MPS1 inhibition depletes Mad2.

Sources

Application Note: In Vivo Xenograft Modeling and Pharmacodynamic Profiling of the Oral MPS1 Inhibitor CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, In Vivo Pharmacologists, and Oncology Drug Development Professionals Focus: Monopolar Spindle 1 (MPS1/TTK) Kinase Inhibition, Spindle Assembly Checkpoint (SAC) Abrogation, and Pre-clinical Xenograft Protocols.

Scientific Rationale & Mechanism of Action

The Spindle Assembly Checkpoint (SAC) is a rigorous surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Monopolar spindle 1 (MPS1, also known as TTK) is a dual-specificity kinase that acts as a master regulator of the SAC. Because tumors with high chromosomal instability and aneuploidy rely heavily on MPS1 to survive mitotic stress, MPS1 has emerged as a high-value oncology target[1].

CCT251455 is a potent, highly selective, orally bioavailable 1H-pyrrolo[3,2-c]pyridine derivative. Unlike traditional inhibitors that merely compete with ATP,2[2]. By ordering the activation loop in a manner incompatible with both ATP and substrate-peptide binding, it completely abrogates SAC signaling. This forces tumor cells to exit mitosis prematurely, leading to severe aneuploidy and subsequent apoptosis[2][3].

G SAC Spindle Assembly Checkpoint (SAC) MPS1 MPS1 (TTK) Kinase Active Conformation SAC->MPS1 Activates Mitosis Normal Mitotic Arrest & Error Correction MPS1->Mitosis Mediates CCT CCT251455 (Oral Dose) Inactive MPS1 Inactive Conformation (ATP-Occluded) CCT->Inactive Stabilizes Inactive->MPS1 Blocks Aneuploidy Premature Anaphase & Severe Aneuploidy Inactive->Aneuploidy Induces Apoptosis Tumor Cell Death (Apoptosis) Aneuploidy->Apoptosis Leads to

Caption: Mechanism of Action: CCT251455-mediated MPS1 inhibition and SAC abrogation.

Quantitative Pharmacokinetic & Pharmacodynamic Profile

Before initiating in vivo studies, it is critical to understand the pharmacokinetic (PK) and pharmacodynamic (PD) boundaries of the tool compound. CCT251455 exhibits a profile highly conducive to oral dosing in murine models[2][4].

ParameterValueBiological Significance
Biochemical IC₅₀ (MPS1) 0.003 µM (3 nM)Exceptional target affinity; drives the stabilization of the inactive kinase conformation.
Cellular IC₅₀ (p-MPS1) 0.04 µM (40 nM)High cellular penetrance; effectively blocks autophosphorylation in intact cells.
HCT116 Growth Inhibition (GI₅₀) 0.16 µM (160 nM)Potent anti-proliferative activity in chromosomally unstable colon carcinoma models.
Oral Bioavailability (Mouse) ~83%Excellent gastrointestinal absorption, allowing for non-invasive (p.o.) administration.
Clearance Rate (Mouse) ModerateNecessitates a twice-daily (BID) dosing regimen to maintain sustained target coverage.

Pre-clinical Xenograft Model Selection

The HCT116 human colon carcinoma cell line is the gold standard for evaluating CCT251455 in vivo[2].

  • Causality for Selection: HCT116 cells exhibit high baseline chromosomal instability. They rely heavily on a functional SAC to manage the stress of aneuploidy during division. Inhibiting MPS1 in this specific genetic background yields a highly penetrant apoptotic phenotype, making tumor volume and PD biomarkers (like phospho-histone H3) highly responsive and easy to quantify[1][2].

Alternatively, Dox-inducible DLD1 xenografts can be utilized if the primary experimental goal is to measure direct MPS1 autophosphorylation (p-T676)[5].

Detailed In Vivo Workflow & Protocol

The following protocol outlines a self-validating system for establishing the HCT116 xenograft model and administering CCT251455 to evaluate pharmacodynamic engagement.

Phase 1: Tumor Establishment
  • Cell Preparation: Harvest HCT116 cells during the logarithmic growth phase (approx. 70-80% confluence). Wash twice with cold PBS to remove serum proteins.

  • Suspension: Resuspend cells at a concentration of

    
     cells/mL in a 1:1 mixture of sterile PBS and Matrigel.
    
    • Expert Insight: Matrigel provides an extracellular matrix scaffold that significantly enhances the initial survival and vascularization of the xenograft, reducing inter-subject variability in tumor take-rates.

  • Inoculation: Inject 100 µL of the cell suspension (

    
     cells) subcutaneously into the right flank of female athymic nude or Balb/c nude mice (6-8 weeks old).
    
  • Randomization: Monitor tumor growth via digital calipers twice weekly. Calculate volume using the formula:

    
    . Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle control and treatment groups (n=8 per group).
    
Phase 2: Formulation and Oral Dosing
  • Vehicle Formulation: Prepare a vehicle of 10% DMSO and 5% Tween 20 in sterile saline .

    • Causality for Formulation:2[2]. DMSO is required to disrupt the crystal lattice energy and fully solubilize the compound. Tween 20 acts as a non-ionic surfactant, preventing the drug from precipitating when introduced to the aqueous saline phase. This ensures a homogenous suspension, guaranteeing consistent gastrointestinal absorption.

  • Dosing Schedule: Administer CCT251455 via oral gavage (p.o.) at doses of 50, 75, or 100 mg/kg twice daily (BID) .

    • Causality for BID Dosing: MPS1 is strictly a cell-cycle target, active primarily during the G2/M transition. Because tumor cells enter mitosis asynchronously, the kinase must be continuously inhibited to capture all dividing cells. The moderate clearance rate of CCT251455 dictates a BID schedule to maintain plasma trough concentrations above the cellular IC₅₀ throughout the 24-hour cycle[2][6].

Phase 3: Pharmacodynamic (PD) Biomarker Harvesting
  • Tissue Collection: To prove target engagement, harvest tumors at 2 hours, 10 hours, and 72 hours post-final dose. Snap-freeze immediately in liquid nitrogen.

  • Biomarker Analysis: Lyse tumors in RIPA buffer supplemented with protease and phosphatase inhibitors. Analyze lysates via Western Blot for phospho-histone H3 (p-HH3) .

    • Causality for p-HH3: Histone H3 phosphorylation is a direct downstream indicator of the mitotic index. By abrogating the SAC, CCT251455 forces cells to exit mitosis prematurely, resulting in a sharp, dose-dependent decrease in p-HH3 levels. The 2h and 10h timepoints confirm acute target engagement, while the 72h timepoint assesses the duration of the PD effect and potential recovery of kinase activity[2].

Workflow Prep Cell Prep 5x10^6 HCT116 cells Inoc Inoculation Subcutaneous (Flank) Prep->Inoc Rand Randomization Tumor Vol: 100-150 mm³ Inoc->Rand Dose Oral Dosing CCT251455 (50-100 mg/kg BID) Rand->Dose Harvest Tumor Harvest 2h, 10h, 72h post-dose Dose->Harvest PD PD Biomarker Analysis p-Histone H3 & p-MPS1 Harvest->PD

Caption: In vivo xenograft workflow from cell inoculation to pharmacodynamic analysis.

References

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
  • Title: Mps1 inhibitor CCT251455 Small Molecule (Tool Compound)
  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • Title: Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)

Sources

Application Note: Preparation and Handling of CCT251455 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Application: In vitro kinase assays, cell viability screening, and in vivo xenograft formulation

Introduction & Pharmacological Context

CCT251455 is a highly potent, orally bioavailable, and selective inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1, also known as TTK) [1]. MPS1 is a critical regulatory kinase in the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures proper chromosome segregation during mitosis. Aberrant overexpression of MPS1 is a hallmark of tumors exhibiting chromosomal instability and aneuploidy.

By utilizing a 1H-pyrrolo[3,2-c]pyridine scaffold, CCT251455 stabilizes an inactive conformation of MPS1, effectively competing with ATP binding [2]. This targeted inhibition overrides the SAC, forcing cancer cells through a premature and aberrant mitosis that culminates in mitotic catastrophe and apoptosis. Because CCT251455 is a highly hydrophobic small molecule, meticulous preparation of the master stock solution is required to prevent precipitation, ensure accurate molar dosing, and maintain long-term stability across biological replicates.

MPS1_Pathway MPS1 MPS1 Kinase (Active State) SAC Spindle Assembly Checkpoint (Maintained) MPS1->SAC Phosphorylates kinetochore targets Inhibited MPS1 Kinase (Inactive Conformation) MPS1->Inhibited Inhibition CCT CCT251455 (1H-pyrrolo[3,2-c]pyridine) CCT->Inhibited Binds ATP pocket (Kd < 5 nM) Mitosis Aberrant Mitosis & SAC Override Inhibited->Mitosis Loss of checkpoint control Apoptosis Aneuploidy & Cancer Cell Death Mitosis->Apoptosis Mitotic catastrophe

Fig 1: Mechanism of action of CCT251455 inhibiting MPS1 and overriding the Spindle Assembly Checkpoint.

Physicochemical Properties

Before handling, it is critical to understand the physicochemical constraints of CCT251455. The compound exhibits excellent solubility in Dimethyl Sulfoxide (DMSO) but is practically insoluble in aqueous buffers without proper carrier solvents [1].

PropertySpecification
Chemical Name CCT251455
CAS Number 1400284-80-1
Molecular Weight 503.98 g/mol
Chemical Formula C26H26ClN7O2
Appearance Solid / Yellow Powder
Max Solubility (DMSO) ~100 mg/mL (198.42 mM)
Storage (Dry Powder) -20°C (Stable for up to 3 years)
Storage (DMSO Stock) -80°C (Stable for 6 to 12 months)

Experimental Protocol: Stock Solution Preparation

To ensure a self-validating and reproducible system, the following protocol integrates strict quality control checkpoints. Do not deviate from the solvent specifications, as the rigid planar structure of the compound makes it highly susceptible to crashing out of solution if hydration occurs.

Reagents and Equipment Required
  • CCT251455 Lyophilized Powder (TargetMol or equivalent high-purity vendor)

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered, tightly sealed)

  • Equipment: Analytical balance (if aliquoting powder), vortex mixer, ultrasonic water bath, amber microcentrifuge tubes.

Step-by-Step Methodology & Causality

Step 1: Thermal Equilibration

  • Action: Remove the vial of CCT251455 from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.

  • Causality: CCT251455 powder can be hygroscopic. Opening a cold vial introduces atmospheric moisture condensation. Water ingress will cause rapid hydrolytic degradation and alter the effective molar mass, skewing downstream assay reproducibility.

Step 2: Solvent Addition

  • Action: Add the calculated volume of Anhydrous DMSO (see Section 4) directly to the vial to achieve the desired master stock concentration (e.g., 10 mM or 50 mM).

  • Causality: The 1H-pyrrolo[3,2-c]pyridine scaffold is highly hydrophobic. Trace water found in standard, frequently opened laboratory DMSO significantly reduces solubility, causing micro-precipitation that is invisible to the naked eye but drastically reduces the active concentration.

Step 3: Dissolution via Sonication

  • Action: Vortex the vial vigorously for 30 seconds. Follow immediately with water-bath sonication for 5–10 minutes at room temperature.

  • Causality: The planar structure of the compound facilitates strong intermolecular crystal lattice forces. Simple agitation is insufficient. Sonication provides the necessary cavitation energy to disrupt these forces, achieving the maximum theoretical solubility of ~100 mg/mL.

Step 4: Visual Inspection (Quality Control)

  • Action: Hold the vial against a light source. The solution must be completely clear and yellow, with no particulate matter. If turbid, gently warm the solution to 37°C and re-sonicate for 5 minutes.

Step 5: Aliquoting and Cryopreservation

  • Action: Dispense the clear solution into 10 µL to 50 µL single-use aliquots using amber microcentrifuge tubes. Immediately flash-freeze or transfer to -80°C.

  • Causality: CCT251455 is susceptible to degradation from repeated freeze-thaw cycles, which cause localized concentration gradients and precipitation. Single-use aliquots ensure absolute reproducibility. Amber tubes protect the heterocyclic structures from potential photo-degradation under laboratory UV/fluorescent lighting.

Prep_Workflow Start Lyophilized CCT251455 Equilibrate to RT (30 min) Add Add Anhydrous DMSO (≥99.9% Purity) Start->Add Mix Vortex (30s) & Sonicate (5-10 min) Add->Mix Check Clear Solution? Mix->Check Heat Warm to 37°C & Re-sonicate Check->Heat No (Turbid) Aliquot Aliquot into Amber Microcentrifuge Tubes Check->Aliquot Yes (No precipitate) Heat->Check Re-evaluate Store Store at -80°C (Stable for 6-12 months) Aliquot->Store

Fig 2: Step-by-step workflow for the preparation and storage of CCT251455 stock solution in DMSO.

Reconstitution Volumes for Standard Master Stocks

Use the following reference table to quickly determine the exact volume of Anhydrous DMSO required to reconstitute standard vial sizes of CCT251455 into specific molar concentrations.

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (503.98 g/mol ) × 10⁻³]

Desired ConcentrationVolume of DMSO for 1 mg VialVolume of DMSO for 5 mg VialVolume of DMSO for 10 mg Vial
1 mM 1.9842 mL9.9210 mL19.8421 mL
5 mM 0.3968 mL (396.8 µL)1.9842 mL3.9684 mL
10 mM 0.1984 mL (198.4 µL)0.9921 mL (992.1 µL)1.9842 mL
50 mM 0.0397 mL (39.7 µL)0.1984 mL (198.4 µL)0.3968 mL (396.8 µL)

Application Note for In Vivo Studies: If preparing formulations for animal dosing (e.g., oral gavage), do not use 100% DMSO directly. A recommended in vivo formulation sequence is: 10% DMSO stock + 40% PEG300 + 5% Tween-80 + 45% Saline [1]. Add these solvents strictly sequentially, ensuring the solution is completely clear before adding the next aqueous component to prevent the drug from crashing out.

References

  • Naud, S., Westwood, I. M., Faisal, A., Sheldrake, P., Bavetsias, V., Atrash, B., ... & Blagg, J. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045-10065. Available at:[Link]

Using CCT251455 to induce mitotic catastrophe in cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Induction of Mitotic Catastrophe via MPS1 Inhibition using CCT251455

Introduction

Mitotic catastrophe is a mechanism of delayed cell death linked to gross genomic instability, often resulting from aberrant mitosis.[1] While traditional antimitotic agents (e.g., Paclitaxel) induce mitotic arrest by stabilizing microtubules, CCT251455 operates via a distinct mechanism: the inhibition of MPS1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).

By inhibiting MPS1, CCT251455 forces cancer cells to bypass the SAC, driving them into premature anaphase before chromosomes are properly aligned. This "mitotic slippage" results in severe aneuploidy, the formation of micronuclei, and subsequent cell death (mitotic catastrophe) in the ensuing G1 phase or during the aberrant division itself.

This guide details the protocols for using CCT251455 to reliably induce and quantify mitotic catastrophe in adherent cancer cell lines.

Mechanism of Action

The efficacy of CCT251455 relies on the abrogation of the "wait anaphase" signal. Under normal conditions, MPS1 recruits SAC proteins (Mad1, Mad2) to unattached kinetochores, preventing the Anaphase Promoting Complex/Cyclosome (APC/C) from degrading Cyclin B and Securin. CCT251455 inhibits MPS1 catalytic activity, dismantling this checkpoint.

G cluster_bypass Effect of CCT251455 MPS1 MPS1 (TTK) Kinase Kinetochore Unattached Kinetochore MPS1->Kinetochore Recruitment MCC Mitotic Checkpoint Complex (Mad2/BubR1/Bub3) MPS1->MCC Blockade leads to... CCT CCT251455 CCT->MPS1 Inhibits (IC50 ~3nM) MPS1_Inhibited SAC Bypassed Kinetochore->MCC Assembly APC APC/C Cdc20 MCC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Triggers Catastrophe Mitotic Catastrophe (Aneuploidy/Micronuclei) APC->Catastrophe Premature Activation (Unsegregated DNA)

Figure 1: Pathway Analysis. CCT251455 inhibits MPS1, preventing MCC formation. This releases APC/C inhibition, causing cells to exit mitosis prematurely despite unaligned chromosomes, leading to catastrophe.

Compound Preparation & Handling

  • Molecular Weight: 447.9 g/mol (approx, varies by salt form).

  • Solubility: Soluble in DMSO (up to 50 mM). Insoluble in water.

  • Storage: Store powder at -20°C. Store DMSO aliquots at -80°C. Avoid freeze-thaw cycles (>3 cycles reduces potency).

Reconstitution Protocol:

  • Dissolve 1 mg of CCT251455 in 2.23 mL DMSO to create a 1 mM Stock Solution .

  • Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot into 20 µL volumes in amber tubes (light sensitive).

  • Working Solution: Dilute 1:1000 in media to achieve 1 µM, then serially dilute.

Experimental Protocols

Protocol A: Dose-Response Optimization (Cell Viability)

Objective: Determine the GI50 and the minimum concentration required to induce >50% cell death.

Materials:

  • HCT116 or HeLa cells (highly responsive to MPS1 inhibition).

  • 96-well plates.

  • CellTiter-Glo® or Resazurin assay.

Steps:

  • Seeding: Seed 3,000 cells/well in 100 µL media. Incubate 24h.

  • Treatment: Prepare 2x concentrations of CCT251455 in media (Range: 10 nM to 10 µM). Add 100 µL to wells (Final range: 5 nM to 5 µM).

    • Control: 0.1% DMSO.

  • Incubation: 72 - 96 hours. (Note: Mitotic catastrophe is a delayed death mechanism; 24h is often insufficient for viability readouts).

  • Readout: Add detection reagent and measure luminescence/fluorescence.

  • Analysis: Plot log(concentration) vs. relative viability.

    • Target GI50: Typically 100–200 nM for sensitive lines.

Protocol B: Immunofluorescence for Mitotic Catastrophe Markers

Objective: Visualize micronuclei and multinucleation, the hallmarks of MPS1-induced catastrophe.

Materials:

  • Glass coverslips in 6-well plates.

  • Fixative: 4% Paraformaldehyde (PFA).

  • Antibodies: Anti-α-Tubulin (Microtubules), Anti-Pericentrin (Centrosomes - optional).

  • Stain: DAPI (Nuclei).[2]

Steps:

  • Seeding: Seed 2 x 10^5 cells per well on coverslips.

  • Synchronization (Optional but Recommended): Thymidine block (2 mM, 16h) -> Release (8h) -> Add CCT251455 . This targets cells entering mitosis.[1][3][4][5][6]

  • Treatment: Treat with 500 nM - 1 µM CCT251455 for 24h and 48h.

    • Note: 500 nM is usually sufficient to fully inhibit MPS1 in cellular assays.

  • Fixation:

    • Wash 1x PBS.

    • Fix with 4% PFA for 15 min at RT.

    • Permeabilize with 0.5% Triton X-100 for 10 min.

  • Staining:

    • Block with 3% BSA (1h).

    • Incubate Primary Ab (α-Tubulin 1:1000) overnight at 4°C.

    • Incubate Secondary Ab (AlexaFluor 488 1:500) + DAPI (1 µg/mL) for 1h at RT.

  • Mount & Image: Confocal microscopy.

Data Quantification Criteria:

Phenotype Definition Expected in Control Expected in CCT251455
Normal Mitosis Aligned metaphase plate, bipolar spindle ~5% of pop. <1% (Rare)
Micronuclei Small DNA fragments distinct from main nucleus <2% >30%
Multinucleation >1 main nucleus in a single cell boundary <3% >40%

| Aneuploidy | Irregular nuclear size/shape | Low | High |

Protocol C: Flow Cytometry (Sub-G1 and Polyploidy Analysis)

Objective: Quantify DNA content to detect aneuploidy and cell death.

Steps:

  • Treatment: Treat cells with 500 nM CCT251455 for 24h, 48h, and 72h.

  • Harvesting: Collect both adherent cells (trypsinize) and floating cells (media supernatant). Crucial: Floating cells contain the dying population.

  • Fixation: Wash PBS, resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI).

    • 100 µg/mL RNase A.

  • Analysis: Measure PE/PI channel on Flow Cytometer (e.g., BD FACSCanto).

  • Gating Strategy:

    • Sub-G1: Apoptotic/Dead cells (Left of G1 peak).

    • 4N / >4N: Polyploid cells (Indicates cytokinesis failure or mitotic slippage without division).

Troubleshooting & Validation

Self-Validating the System: To ensure CCT251455 is working via MPS1 inhibition and not off-target toxicity, perform a Time-Lapse Live Cell Imaging experiment.

  • Observation: Control cells arrest in mitosis (round up) for ~60 mins.

  • CCT251455 Effect: Cells should round up and exit mitosis (flatten out) faster than controls (e.g., <20 mins) or fail to align chromosomes before exiting.

  • Contrast: If cells stay rounded for hours, you are inducing "Mitotic Arrest" (Taxol-like), not "Mitotic Catastrophe via SAC bypass." Check your compound identity.

Common Issues:

  • Precipitation: High concentrations (>10 µM) in media may precipitate. Keep final DMSO <0.5%.

  • Lack of Effect: Check MPS1 expression levels in your specific cell line. Some lines (e.g., non-transformed fibroblasts) are less reliant on MPS1 for survival than aneuploid cancer cells.

References

  • Naud, N., et al. (2013). "Structure-Based Design of CCT251455, a Potent and Selective Inhibitor of MPS1 Kinase." Journal of Medicinal Chemistry. Available at: [Link]

  • Gurden, M. D., et al. (2015).[3] "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance."[6] Cancer Research.[3] Available at: [Link]

  • Ximbio. (n.d.). "Mps1 inhibitor CCT251455 Small Molecule (Tool Compound)." Available at: [Link]

  • Vitre, B., & Cleveland, D. W. (2012). "Centrosomes, Chromosome Instability (CIN) and Aneuploidy." Current Opinion in Cell Biology. (Contextualizing Mitotic Catastrophe). Available at: [Link]

Sources

Application Note: Western Blot Analysis of Mps1 Phosphorylation Following CCT251455 Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that ensures faithful chromosome segregation during mitosis. Mps1 (TTK) is a dual-specificity kinase that acts as the master regulator of the SAC. Its activity is strictly regulated by cell cycle-dependent expression and extensive autophosphorylation , which is required for its full activation and kinetochore recruitment.

CCT251455 is a potent, selective, and orally bioavailable chemical probe that inhibits Mps1 kinase activity. In a cellular context, CCT251455 prevents the autophosphorylation of Mps1, forcing cells to bypass the SAC and undergo mitotic slippage or apoptosis.

This application note details the protocol for validating Mps1 inhibition by CCT251455 using Western Blotting. Unlike many kinase assays that rely solely on phospho-specific antibodies, Mps1 inhibition is uniquely characterized by a distinct electrophoretic mobility shift of the total protein, providing a robust pharmacodynamic (PD) biomarker without the absolute need for phospho-specific reagents.

Mechanism of Action & Biological Rationale

The "Mobility Shift" Phenomenon

In metabolically active, asynchronous cells, Mps1 levels are low. However, during mitosis (specifically prometaphase), Mps1 expression peaks, and the protein becomes hyperphosphorylated on multiple residues (including T33, S37, and the activation loop T676). This hyperphosphorylation significantly retards the protein's migration on SDS-PAGE, resulting in a "shifted" high-molecular-weight band.

Effect of CCT251455: By inhibiting the catalytic domain, CCT251455 blocks autophosphorylation. Consequently, even if cells are arrested in mitosis (e.g., by Nocodazole), the Mps1 protein remains in a hypophosphorylated state and migrates faster (lower molecular weight).

Mps1_Mechanism Mps1_Inactive Mps1 (Inactive) Low Expression Mitosis_Entry Mitosis Entry (CDK1 Activity) Mps1_Inactive->Mitosis_Entry Cell Cycle Mps1_Active Mps1 (Hyper-P) High MW Band Mitosis_Entry->Mps1_Active Autophosphorylation (T676, T33, S37) SAC_On SAC Activation (Mitotic Arrest) Mps1_Active->SAC_On Mps1_Inhibited Mps1 (Hypo-P) Collapsed Band Mps1_Active->Mps1_Inhibited Dephosphorylation (PP1/PP2A) CCT CCT251455 (Inhibitor) CCT->Mps1_Active Inhibits SAC_Off SAC Bypass (Mitotic Slippage) Mps1_Inhibited->SAC_Off

Figure 1: Mechanism of Mps1 inhibition by CCT251455. The drug prevents the hyperphosphorylation required for SAC maintenance, causing a collapse in protein mobility and checkpoint failure.

Experimental Design

To accurately assess CCT251455 potency, you must enrich the mitotic population. Asynchronous cultures contain too little Mps1 for robust analysis.

Treatment Groups
GroupTreatmentRationaleExpected WB Result
1. Asynchronous Control DMSO onlyBaseline Mps1 levels (G1/S/G2 mix).Faint band, lower MW.
2. Mitotic Arrest (Positive Ctrl) Nocodazole (200 ng/mL)Arrests cells in prometaphase; activates SAC.Strong, up-shifted band (Hyper-P).
3. Inhibition Test Nocodazole + CCT251455Arrests cells but inhibits Mps1 kinase.Strong, down-shifted band (Hypo-P).

Detailed Protocol

Phase A: Cell Synchronization & Treatment

Cell Line: HeLa or U2OS (highly responsive to SAC perturbation).

  • Seeding: Plate cells at 60-70% confluency in 6-well plates. Incubate overnight.

  • Synchronization (Nocodazole Block):

    • Replace medium with fresh media containing 200 ng/mL Nocodazole .

    • Incubate for 14–16 hours . This accumulates cells in prometaphase (round, loosely attached).

  • Drug Treatment (CCT251455):

    • Do not wash out Nocodazole. You need the mitotic arrest to maintain high Mps1 levels.

    • Add CCT251455 directly to the Nocodazole-containing media.

    • Dose: 1 µM, 2 µM, 5 µM (Typical IC50 in cells is ~200 nM; supramaximal doses ensure complete dephosphorylation for WB).

    • Duration: Incubate for 1–2 hours . (Phosphatases act quickly once the kinase is inhibited).

Phase B: Lysis & Sample Preparation

Critical Step: Mps1 phosphorylation is labile. You must inhibit endogenous phosphatases immediately upon lysis.

  • Harvesting:

    • Mitotic cells are loosely attached. Gently pipette media up and down to collect floating mitotic cells.

    • Transfer to 15 mL tubes. Centrifuge at 1000 x g for 3 min.

    • Aspirate supernatant carefully.

    • Wash pellet once with ice-cold PBS.

  • Lysis:

    • Resuspend pellet in RIPA Buffer supplemented with:

      • Protease Inhibitor Cocktail (1x)

      • Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) OR 1 mM Na3VO4 + 10 mM NaF (Freshly prepared).

    • Incubate on ice for 20 min with intermittent vortexing.

  • Clarification:

    • Centrifuge at 14,000 x g for 15 min at 4°C.

    • Collect supernatant. Quantify protein (BCA Assay).

Phase C: Western Blotting

Optimization: Standard 10% or 12% gels may compress the shift. Use a lower percentage or gradient gel.

  • Electrophoresis:

    • Gel: 8% SDS-PAGE or 4-12% Bis-Tris Gradient Gel.

    • Load: 20–30 µg total protein per lane.

    • Run: Run slowly (80-100V) to maximize separation between 90 kDa and 100 kDa.

  • Transfer:

    • Transfer to Nitrocellulose or PVDF membrane (standard wet transfer recommended for high MW kinases).

  • Blocking:

    • 5% BSA in TBST for 1 hour at RT. (Milk can be used for Total Mps1, but BSA is safer if probing for phospho-sites).

  • Primary Antibody Incubation:

    • Target 1 (Shift Assay): Anti-Mps1 (Total) [e.g., Millipore, Abcam, or CST]. Dilution 1:1000 in 5% BSA/TBST. Overnight at 4°C.

    • Target 2 (Optional Specificity): Anti-pT676-Mps1 or Anti-pT33-Mps1.

    • Loading Control: Anti-GAPDH or Anti-Vinculin.

  • Detection:

    • HRP-conjugated secondary antibodies (1:5000).

    • ECL Prime/Select (High sensitivity substrate).

Data Analysis & Interpretation

Visualizing the "Shift"

The success of the experiment is defined by the migration pattern of the Total Mps1 band.

ConditionBand AppearanceInterpretation
DMSO (Asynch) Faint, single band (~95 kDa)Low expression, basal phosphorylation.
Nocodazole (Mitotic) Thick, Slower migration (~100-105 kDa) High expression, Hyperphosphorylated (Active).
Noc + CCT251455 Thick, Faster migration (~95 kDa) High expression, Hypophosphorylated (Inhibited).
Workflow Diagram

WB_Protocol cluster_treatment Treatment Conditions Step1 Cell Seeding (HeLa/U2OS) Step2 Nocodazole Block (16h) (Accumulate Mitotic Cells) Step1->Step2 Cond1 Nocodazole Only (Active Mps1) Step2->Cond1 Cond2 Noc + CCT251455 (1-2h) (Inhibited Mps1) Step2->Cond2 Step3 Lysis (+ Phosphatase Inhibitors) Cond1->Step3 Cond2->Step3 Step4 SDS-PAGE (8% Gel) Maximize Separation Step3->Step4 Step5 Western Blot Anti-Total Mps1 Step4->Step5 Result Readout: Band Mobility Shift (Slow vs Fast Migration) Step5->Result

Figure 2: Experimental workflow for detecting Mps1 inhibition via mobility shift assay.

Troubleshooting & Tips

  • No Shift Observed:

    • Cause: Cells were not in mitosis.

    • Solution: Verify mitotic index by microscopy (rounded cells) before lysis. Ensure Nocodazole is active.

  • Smeary Bands:

    • Cause: Partial phosphorylation or degradation.

    • Solution: Increase phosphatase inhibitor concentration. Keep lysates ice-cold at all times.

  • Weak Signal:

    • Cause: Mps1 is degraded by APC/C upon mitotic exit.

    • Solution: Ensure you harvest cells before they slip out of mitosis. If CCT251455 acts too long (>4 hours), cells may exit mitosis and degrade Mps1. Keep treatment to 1-2 hours.

References

  • Naud, S., et al. (2013). Structure-Based Design of CCT251455, a Potent and Selective Inhibitor of Monopolar Spindle 1 (MPS1) Kinase. Journal of Medicinal Chemistry, 56(24), 10045–10065. Link

  • Kang, J., et al. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. Proceedings of the National Academy of Sciences, 104(51), 20232-20237. Link

  • Chu, M.L., et al. (2010). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen.[1] Journal of Medicinal Chemistry. (Contextual reference for ICR chemical probe development methodologies). Link

  • Abcam. Western blot for phosphorylated proteins protocol. Abcam Technical Resources. Link

Sources

High-throughput screening with CCT251455 for novel drug combinations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening with CCT251455 for Novel Synergistic Drug Combinations Targeting the Spindle Assembly Checkpoint

Mechanistic Rationale: The Spindle Assembly Checkpoint & MPS1

The spindle assembly checkpoint (SAC) is an evolutionary surveillance mechanism that prevents the onset of anaphase until all kinetochores are properly attached to microtubules and under appropriate tension. In oncology, aneuploid tumors—particularly PTEN-deficient breast and colon cancers—exhibit weakened SACs and become highly dependent on the dual-specificity kinase Monopolar Spindle 1 (MPS1/TTK) for survival.

CCT251455 is a highly potent, selective, orally bioavailable 1H-pyrrolo[3,2-c]pyridine-based inhibitor of MPS1. Unlike standard ATP-competitive inhibitors, CCT2514551[1].

The Causality of Combinatorial Synergy: When cells are treated with CCT251455 alone, they abrogate nocodazole- or taxol-induced mitotic arrest and exit mitosis prematurely. However, cancer cells often deploy parallel rescue mechanisms. By combining CCT251455 with inhibitors of Aurora B (e.g., AZD1152), we achieve profound synergy. Aurora B typically prevents the premature removal of SAC proteins from tensionless kinetochores.2[2]. This mechanistic vulnerability forms the basis of our High-Throughput Screening (HTS) strategy to discover novel synergistic partners for CCT251455.

Pathway Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase (Active) Kinetochore->MPS1 AuroraB Aurora B Kinase Kinetochore->AuroraB SAC Spindle Assembly Checkpoint (MAD2/BUBR1) MPS1->SAC Activates Death Premature Mitotic Exit & Aneuploid Cell Death MPS1->Death Inhibition overrides SAC AuroraB->SAC Maintains AuroraB->Death Synergistic override Arrest Mitotic Arrest (Survival) SAC->Arrest Delays Anaphase CCT CCT251455 (MPS1 Inhibitor) CCT->MPS1 Blocks (Inactive Conformation) AZD AZD1152 (Aurora B Inhibitor) AZD->AuroraB Blocks

Fig 1. Mechanism of SAC override via synergistic dual inhibition of MPS1 and Aurora B kinases.

Quantitative Pharmacological Profile of CCT251455

To design a robust HTS assay, it is critical to understand the baseline pharmacological parameters of the anchor compound. The following table summarizes the key metrics of CCT251455 that dictate our dosing strategy.

ParameterValueCausality & Experimental Significance
Biochemical IC₅₀ (MPS1) 3[3]Highly potent primary target engagement; allows for low-nanomolar anchoring in synergy screens.
Cellular GI₅₀ (HCT116) 3[3]Establishes the upper bound for sub-lethal dosing in combinatorial matrix designs.
Oral Bioavailability (F) 3[3]Ensures that in vitro hits have a viable path to in vivo pharmacokinetic translation.
Autophosphorylation Targets 1[1]Provides direct biomarkers for orthogonal target engagement validation via MSD assays.
Resistance Mutations 4[4]Steric hindrance prevents binding; utilized as a genetic negative control to prove on-target specificity.

HTS Strategy & Workflow

To identify novel compounds that synergize with CCT251455, we utilize a self-validating phenotypic screening cascade. The primary screen measures ATP-dependent cell viability, while the secondary orthogonal screen confirms that the observed synergy is not an artifact of off-target kinase inhibition, but rather a genuine biological interaction.

HTS_Workflow Prep Library Prep (Compounds + CCT251455) Treat Drug Treatment (Acoustic Dispensing) Prep->Treat Seed Cell Seeding (384-well, PTEN-deficient) Seed->Treat Readout Viability Readout (CellTiter-Glo, 72h) Treat->Readout Analysis Synergy Profiling (MacSynergy II / Bliss) Readout->Analysis MSD Orthogonal Validation (MSD Assay: p-Thr33/Ser37) Analysis->MSD Hit Confirmation

Fig 2. High-throughput screening cascade for identifying CCT251455 synergistic combinations.

Self-Validating Experimental Protocols

Protocol 1: Phenotypic HTS for Synergistic Drug Combinations

Objective: Identify library compounds that synergize with CCT251455 to induce cell death in PTEN-deficient cell lines. Self-Validation Mechanics: Every 384-well plate must include DMSO (vehicle negative control) to establish 100% baseline viability, and5[5]. A calculated Z'-factor of > 0.5 is mandatory for plate acceptance.

Step-by-Step Methodology:

  • Cell Preparation & Seeding: Cultivate HCT116 cells in DMEM supplemented with 10% FBS. Using an automated liquid handler (e.g., Multidrop Combi), dispense 1,000 cells/well into 384-well white opaque microplates. Incubate overnight at 37°C, 5% CO₂.

    • Causality: White opaque plates are chosen specifically to maximize the reflection of the luminescent signal and prevent well-to-well optical crosstalk during the CellTiter-Glo readout.

  • Compound Dosing (Matrix Design): Using an acoustic liquid dispenser (e.g., Echo 550), transfer compounds to the assay plates.

    • Dose CCT251455 at a sub-lethal anchoring concentration of 125 nM across all screening wells.

    • Dose the screening library compounds at 1 μM and 10 μM.

    • Causality: Dosing CCT251455 at 125 nM intentionally weakens the SAC without causing immediate widespread apoptosis. This sensitizes the cells, allowing us to isolate compounds that trigger catastrophic mitotic exit only when the SAC is compromised.

  • Incubation: Incubate the treated plates for 72 hours.

    • Causality: Mitotic cell death is time-dependent. Cells often require progression through at least one or two aberrant mitoses before undergoing apoptosis. A 72-hour window captures the full spectrum of delayed aneuploid cell death.

  • Viability Readout: Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture medium. Agitate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a multi-mode plate reader.

  • Synergy Analysis: Calculate synergy scores using the MacSynergy II framework or the Bliss Independence model. Hits are defined as combinations yielding a synergy score above the 95% confidence interval compared to single-agent treatments.

Protocol 2: Orthogonal Target Engagement via MSD Assay

Objective: Confirm that synergistic hits do not chemically interfere with CCT251455’s primary mechanism of action (MPS1 inhibition) by measuring MPS1 autophosphorylation at Thr33 and Ser37. Self-Validation Mechanics: This assay utilizes HCT116 cells expressing the 4[4] as a biological negative control. Because p.S611G confers 10-fold resistance to CCT251455 via steric hindrance, autophosphorylation will remain high in this line, proving the assay's specificity for on-target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Plate HCT116 (Wild-Type) and HCT116 (p.S611G mutant) cells in 96-well plates. Treat with the identified hit combination (CCT251455 + novel compound) for 6 hours.

  • Lysis: Aspirate media and lyse cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

    • Causality: Phosphatase inhibitors are critical here; without them, endogenous phosphatases will rapidly strip the p-Thr33/Ser37 marks during lysis, resulting in false-positive suppression signals.

  • MSD Plate Preparation: Coat Meso Scale Discovery (MSD) standard plates with a capture antibody specific to total MPS1 protein.

  • Analyte Capture: Add 25 μg of cleared cell lysate per well. Incubate for 2 hours at room temperature with vigorous shaking to maximize binding kinetics.

  • Detection: Wash plates 3x with PBST. Add a SULFO-TAG™ conjugated detection antibody specific for MPS1 p-Thr33/p-Ser37.

  • Readout: Add MSD Read Buffer T and analyze the electrochemiluminescent signal on an MSD Sector Imager.

  • Interpretation: A true synergistic hit will maintain the suppression of the luminescent signal in the Wild-Type cells (confirming CCT251455 is still actively inhibiting MPS1) while showing no suppression in the p.S611G mutant cells.

References

  • Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Cancer Research - AACR Journals.
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
  • Aurora B prevents premature removal of spindle assembly checkpoint proteins
  • Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis. Oncotarget.
  • Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. AACR Journals.

Sources

Application Note: High-Resolution Live-Cell Imaging of Chromosome Segregation Dynamics Using the MPS1 Inhibitor CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The faithful segregation of chromosomes during cell division is strictly monitored by the Spindle Assembly Checkpoint (SAC), an evolutionary conserved surveillance mechanism. The SAC prevents the metaphase-to-anaphase transition until all sister chromatids are properly attached to the mitotic spindle via their kinetochores[1].

Monopolar spindle 1 (MPS1, also known as TTK) is a dual-specificity protein kinase that acts as a master regulator of the SAC. Because chromosomally unstable cancer cells rely heavily on MPS1 to cope with the stress of abnormal chromosome and centrosome numbers, MPS1 has emerged as a highly attractive target for oncology[2][3].

CCT251455 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of MPS1[4][5]. Structurally, CCT251455 stabilizes an inactive conformation of the MPS1 kinase domain, ordering the activation loop in a manner that is fundamentally incompatible with ATP and substrate-peptide binding[4][6]. When applied to dividing cells, CCT251455 rapidly abrogates the SAC. This forces cells to prematurely exit mitosis with unaligned chromosomes, leading to severe chromosome mis-segregation, aneuploidy, and ultimately, cell death[1][6].

SAC_Pathway Unattached_KT Unattached Kinetochore MPS1 MPS1 Kinase (Active) Unattached_KT->MPS1 Recruits MCC Mitotic Checkpoint Complex (Inhibits APC/C) MPS1->MCC Activates CCT251455 CCT251455 (MPS1 Inhibitor) CCT251455->MPS1 Blocks Premature_Exit Premature Mitotic Exit (Mis-segregation) CCT251455->Premature_Exit Induces Mitotic_Arrest Mitotic Arrest (Time for Alignment) MCC->Mitotic_Arrest Maintains

Diagram 1: MPS1-mediated SAC signaling and the inhibitory mechanism of CCT251455.

Pharmacological Profile & Quantitative Data Summary

To effectively utilize CCT251455 in live-cell imaging, researchers must distinguish between its biochemical potency and the concentrations required to achieve penetrance and ATP-competition in live cellular assays.

ParameterValue / CharacteristicSource
Target Kinase MPS1 (TTK)[2][7]
Biochemical IC₅₀ 3 nM (0.003 µM)[5][7]
Cellular GI₅₀ (HCT116) ~0.16 µM[4]
Live-Cell Working Concentration 125 nM – 1.0 µM[1][8][9]
Mitotic Timing (Vehicle Control) ~60 – 100 minutes[8]
Mitotic Timing (CCT251455 Treated) ≤ 30 minutes[1][8]
Synergistic Combinations Aurora B Inhibitors (e.g., AZD1152)[8][9]

Experimental Protocol: Live-Cell Imaging Workflow

Live-cell imaging is the gold standard for evaluating the dynamic effects of anti-mitotic compounds. This protocol utilizes HeLa cells stably expressing H2B-mCherry (to visualize chromosomes) and GFP-Tubulin (to visualize the mitotic spindle).

Cell Culture and Preparation
  • Action: Seed HeLa H2B-mCherry/GFP-Tubulin cells into a 35 mm glass-bottom imaging dish (e.g., MatTek) 24 hours prior to imaging.

  • Media Replacement: 1 hour before imaging, replace standard culture media with Phenol Red-free DMEM supplemented with 10% FBS.

  • Causality & Expertise: Glass-bottom dishes are mandatory for high numerical aperture (NA) objectives to minimize spherical aberration and maximize photon collection. Phenol red exhibits high autofluorescence in the TRITC/mCherry channel; its removal significantly enhances the signal-to-noise ratio for tracking individual chromosomes.

Environmental Equilibration
  • Action: Transfer the dish to the microscope's environmental chamber pre-warmed to 37°C with 5% CO₂. Allow 30 minutes for thermal equilibration before focusing.

  • Causality & Expertise: Microtubule polymerization is highly temperature-dependent. Even a brief drop in temperature will cause rapid spindle depolymerization, which artificially activates the SAC and confounds the specific effects of CCT251455. Furthermore, thermal drift during imaging causes focus loss (Z-drift); equilibration ensures stable focal planes.

Drug Preparation and Self-Validating Controls
  • Action: Prepare a 10 mM stock of CCT251455 in anhydrous DMSO[7]. Dilute to a 2X working concentration in pre-warmed imaging media, then add gently to the dish to achieve a final concentration of 500 nM to 1.0 µM.

  • Self-Validating System (The Nocodazole Override Assay): To definitively prove that CCT251455 actively targets the SAC rather than merely accelerating a normal cell cycle, run a parallel control dish. Treat these cells with 100 ng/mL Nocodazole or Taxol for 3-4 hours prior to imaging to intentionally induce a robust SAC arrest. Subsequent addition of CCT251455 will cause a rapid, synergistic exit from this arrested state, validating the mechanism of action[1][9].

Time-Lapse Acquisition Parameters
  • Hardware: Spinning Disk Confocal Microscope (preferred over point-scanning to reduce phototoxicity).

  • Objective: 40X or 60X Oil Immersion (NA > 1.3).

  • Interval: Capture Z-stacks (1 µM step size, 10-15 slices) every 3 to 5 minutes for 12-16 hours.

  • Causality & Expertise: A 3-5 minute interval provides sufficient temporal resolution to pinpoint Nuclear Envelope Breakdown (NEBD) and anaphase onset. More frequent imaging (e.g., <1 minute) deposits excessive energy into the sample, leading to photobleaching and phototoxic cell cycle arrest, which ruins the physiological relevance of the assay.

Workflow Step1 1. Cell Preparation Seed HeLa H2B-mCherry/GFP-Tubulin in Phenol Red-free media Step2 2. Environmental Control Equilibrate microscope chamber (37°C, 5% CO2) Step1->Step2 Step3 3. Drug Treatment Add CCT251455 (0.5 - 1.0 µM) +/- Nocodazole Step2->Step3 Step4 4. Time-Lapse Acquisition Capture Z-stacks every 3-5 mins Minimize phototoxicity Step3->Step4 Step5 5. Image Analysis Score mitotic timing & segregation defects Step4->Step5

Diagram 2: Live-cell imaging workflow for evaluating chromosome segregation dynamics.

Data Analysis and Interpretation
  • Maximum Intensity Projection (MIP): Generate MIPs for each time point to visualize the entire chromosomal volume in a single 2D plane.

  • Scoring Mitotic Timing: Measure the exact duration from NEBD (marked by chromosome condensation and the sudden influx of cytoplasmic GFP-tubulin into the nuclear space) to anaphase onset (the physical separation of sister chromatids). Vehicle-treated cells typically take 60-100 minutes, whereas CCT251455-treated cells will prematurely exit in <30 minutes[1][8].

  • Scoring Segregation Defects: Quantify the percentage of cells exhibiting specific phenotypic failures, such as unaligned chromosomes at the metaphase plate, lagging chromosomes during anaphase, or the formation of multipolar spindles[1][6].

References

1.[CCT251455 is a specific and potent MPS1 inhibitor...], ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0qkbQxfdODbA8s25V0U3KMp5aMePTvOYfJtCgosBYKV4I1K5CyidBR160y3x_pEkWAt8N_-zElYt5XgA87UJWec0MpywSQyMZFtH57RMS3DEnbf62t5tpXoT-fFuR-8YnRUkGVMZ2j1zzV74jlXDLjRtghUFoTWkIXXUYovCR30rbxquaK2YJRms2Zgvk1pBnz4CnZOfouwgAVRIpDJycZc9kIkXLBocWq4lPxtjuFel1P8sw91oHVfByaF9-lqa5Xnrm0A==] 2.[Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore], NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Hqpw6ZPLuDTYjTsRLAnJOmvFc-GYkeBMj0QuEniqbARHPCR3ZgwKGOFyiP8x128YJB9Q_25IVyDlkgMqj1zCe9lC56GKrwDdA2kmcYxHq9ABKplijikIDk8enMsSkRFstdUJ4nXoFtj5EQ==] 3. [CCT251455 - Drug Targets, Indications, Patents - Patsnap Synapse], Patsnap.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj-oDdyLFk28z9HWSc-aObjZBglHsWEMGlhXg-xvZBDzSn70o_IYf12osxJGaDDj9G8aVACRjuKqfpmjpREaVAkSk4K6XE58l6AyKaSB3T1K4Lo8mXaA719BwMxCm_pzBHHCQCN4Ljif3Dlay_znHqfa4_KFvUe-uwMwM=] 4. [Mps1 inhibitor CCT251455 Small Molecule (Tool Compound)], Ximbio.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjd28ak1ZMJiOdQIpl5KZE9r_OgATiP0wwx8-gd4nRJevy0y-AV4oaJnxl6zjcXujamQYMQA9Zpd6jHsVOH6_u6jAScsxV_Rkzpr1qXHwwNZjDSj5qHtrCjuNRHApeq_EdAiZnpVnqQ0l4-3PSXwwWSWz74iBSzLMhxmb1HLNmGx45ZjhhX-skb0BklFndocfq] 5.[CCT251455 | Selective MPS1/TTK inhibitor], TargetMol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT0qyo8vdWErVskJrWcD59-Qe20LO51PB7GIMufvzuBcK6qjNXJe7oA4Ypyp5EUkrBn4jX-OTBRhawZWTLxeeSA0Ffc40TjLWmFe_xIFNZk613tKan_fkk-uIuJbNpPFPPdznkzxE=] 6.[Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor], AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK-DWYx6MIwXpyYF01lSMFFiQrwWyEA9r9GOSqgvD3Bcbw1CsWrXemSjSmGHaQGFxyJgDzrAAjPh0YuTXAWIDlFuK69F7CWuziWEOoVIwuhI05peKkHXgSRux_DLsNE16YqPz73DeS02Ac2Jk6GVnmUgepE480jb2rOCIcjdookNQ4Ye8xRV6H0GSfBtZ2dkzZMzNgQiQaokVMdiblJ92-7lGW__6YDPUaZ575plo=] 7.[Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance], AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHi78mYGoTFNRwQMiu2kQHFn3KdXwaaCY4I5Ia_h9MxKyPiV3TpxgvJ3LsBuyDCLJlCprSZOoXKr4bexDoELRkxy1825YHdnCFhsYO3PXgXpOzPQ4ZJvyNbpxjWU34X6OlKTSoch7L-IRqH2faU61g1VbZ9eezg631af-ctIF5vefdcni4fYt_cBBGpk4ameYAFEKk9ozKd84HoT61nvUslk0XOCU=] 8.[MPS1 and Aurora B inhibitors synergise to override a taxol-induced-arrest], ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Yu5leuv_vklOx-JmxCnY16hy8rFYx7IZs7YAZtHcDFlIqO1Q8PZQLWhYJMieTaCqgyC7gNzERnRBwYum7AePiiy1dkmmux3c2dp_jPPvdpb59xUEQcDl6zmXRMXB9C1ubE0V4R_qTSj_Jmm1PSdoK1nXIYKDF9DShMthHnChY9drh4M0urpVH94IDUyjr-8kQf6MNCtbGmcigA7NE1qMqA-vqJ7NsBjcWRZPSXq6HPQUjv6X-fp2OdWldNeM-w==] 9. [Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach], ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnYQXcHCCkX_ltoivPfJxxhnLNUWMdvOQKwqwZJwQK9mE7r5yyYh2S4A9nxuI78GBiFmm6-P5mHgDuZboN4GsmtH0alMILIKwmIS6giFnko7UdjS53kn_O2o_4cIUki_SAqbKlAMz6TjGl8C2itfY=]

Sources

Troubleshooting & Optimization

CCT251455 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CCT251455 Technical Support Hub.

Your Guide: Dr. Elena Vance, Senior Application Scientist Subject: Optimizing Solubility, Stability, and Cellular Activity of CCT251455 Last Updated: March 4, 2026

Introduction: The Molecule & Its Mechanism

CCT251455 is a potent, selective, and orally bioavailable inhibitor of MPS1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).[1] Unlike general cytotoxic agents, CCT251455 works by stabilizing an inactive conformation of MPS1, effectively turning off the "wait" signal during mitosis. This forces cells with unaligned chromosomes to exit mitosis prematurely, leading to gross aneuploidy and subsequent cell death—a mechanism particularly effective in high-grade cancers.[2]

Mechanism of Action (MOA) Diagram

The following diagram illustrates how CCT251455 disrupts the Spindle Assembly Checkpoint (SAC) to induce therapeutic failure in cancer cells.

CCT251455_Mechanism CCT CCT251455 (Inhibitor) MPS1_Active MPS1 (TTK) Active Conformation CCT->MPS1_Active Binds & Stabilizes MPS1_Inactive MPS1 (TTK) Inactive Conformation MPS1_Active->MPS1_Inactive Conformational Shift MCC Mitotic Checkpoint Complex (MCC) MPS1_Active->MCC Promotes Assembly (Mad1/Mad2 recruitment) MPS1_Inactive->MCC Fails to Assemble Kinetochore Unattached Kinetochores Kinetochore->MPS1_Active Recruits APC APC/C (Anaphase Promoting Complex) MCC->APC Inhibits MCC->APC Inhibition Relieved Mitosis_Arrest Mitotic Arrest (Repair Opportunity) APC->Mitosis_Arrest Blocked Premature_Exit Premature Anaphase (Checkpoint Bypass) APC->Premature_Exit Activates Aneuploidy Gross Aneuploidy & Cell Death Premature_Exit->Aneuploidy Result

Caption: CCT251455 binds MPS1, preventing MCC assembly and forcing cells to exit mitosis without proper chromosome alignment, resulting in lethal aneuploidy.[1]

Part 1: Solubility & Reconstitution

Critical Warning: CCT251455 is a hydrophobic small molecule.[2] Do NOT dissolve directly in water, PBS, or cell culture media. Doing so will result in immediate precipitation, loss of effective concentration, and potentially toxic crystal formation.

Solubility Data Table
SolventSolubility LimitSuitabilityNotes
DMSO ~50 mM (approx. 23 mg/mL)Recommended Optimal for stock solutions.[1][2] Warm to 37°C if crystals persist.[2]
Ethanol ~10-25 mMSecondaryLess stable than DMSO for long-term storage.[1][2]
Water < 0.1 mg/mLUnsuitable Will precipitate immediately.[2]
PBS (pH 7.2) < 0.1 mg/mLUnsuitable Salts in PBS further reduce solubility compared to water.[2][3]
Frequently Asked Questions: Reconstitution

Q: My CCT251455 powder arrived. How do I prepare a 10 mM stock solution? A:

  • Calculate: For 1 mg of CCT251455 (MW: 471.94 g/mol ), add 212 µL of anhydrous DMSO.[2]

  • Vortex: Vortex vigorously for 30-60 seconds.

  • Inspect: Hold the vial up to a light source. The solution must be perfectly clear. If you see turbidity or floating particles, warm the vial to 37°C for 5 minutes and vortex again.

  • Aliquot: Do not store the bulk stock. Aliquot into small volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

Q: Can I use DMF instead of DMSO? A: Yes, Dimethylformamide (DMF) is chemically compatible, but DMSO is preferred for cell culture due to its lower toxicity profile at low concentrations (<0.1%).

Part 2: Stability & Storage

Stability Matrix
StateTemperatureStability DurationRecommendation
Solid Powder -20°C2 YearsStore in a desiccator; protect from light.[1][2]
DMSO Stock -80°C6-12 MonthsGold Standard. Single-use aliquots.[1][2]
DMSO Stock -20°C1-3 MonthsAcceptable for active experiments.[1][2]
In Media (37°C) 37°C< 24 HoursPrepare fresh immediately before use.[2]

Q: I left my DMSO stock on the bench overnight. Is it still good? A: Likely yes, CCT251455 is chemically stable.[2] However, DMSO is hygroscopic (absorbs water from air). If the tube was open or poorly sealed, absorbed water may cause the compound to crash out of solution upon freezing. Action: Centrifuge the tube before use. If a pellet is visible, the concentration is compromised.

Part 3: Cell Culture Application & Troubleshooting

Protocol: Serial Dilution to Prevent "Solvent Shock"

Directly adding high-concentration DMSO stock to media often causes precipitation due to the rapid change in polarity.[2] Use this "Intermediate Dilution" method.

Dilution_Workflow Stock 10 mM Stock (100% DMSO) Inter Intermediate 100x Working Conc. (Media or PBS) Stock->Inter 1. Dilute 1:100 (Slow addition + Vortex) Final Final Culture Well (1x Conc.) Inter->Final 2. Add to Cells (1:10 dilution) Precipitation Precipitation Check: Inspect for crystals under microscope Inter->Precipitation

Caption: Step-wise dilution minimizes local high concentrations that trigger precipitation.

Troubleshooting Guide

Scenario 1: "I see needle-like crystals in my cell culture dish."

  • Cause: Compound precipitation.[2] This usually happens if the DMSO stock was added directly to the well without mixing, or if the final concentration exceeds solubility limits in aqueous media (typically >10-20 µM for this class).

  • Solution:

    • Use the Intermediate Dilution method described above.

    • Ensure final DMSO concentration is <0.5% (v/v).[2]

    • Sonicate the intermediate dilution before adding to cells.

Scenario 2: "The drug isn't killing the cells as expected (Loss of Potency)."

  • Cause A (Degradation): Repeated freeze-thaw cycles of the stock.[2]

  • Cause B (Precipitation): The compound precipitated out of the media, so the cells are seeing a much lower effective dose.

  • Validation Step: Centrifuge your media before adding to cells. If you see a pellet, your drug is not in solution.[2]

Scenario 3: "My control cells (DMSO only) are dying."

  • Cause: DMSO toxicity.[2][3]

  • Solution: Keep final DMSO concentration below 0.1% for sensitive lines (primary cells) or 0.5% for robust lines (HeLa, HCT116). Always run a "Vehicle Control" with the exact same DMSO % as your highest drug dose.[2]

References

  • Naud, S., et al. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1).[1] Journal of Medicinal Chemistry, 56(24), 10045-10065.[1]

  • Gurden, M. D., et al. (2015). Naturally occurring mutations in the MPS1 gene predispose cells to kinase inhibitor drug resistance. Cancer Research, 75(16), 3340-3354.[1]

  • SelleckChem. CCT251455 Product Datasheet & Solubility Information.

  • Cayman Chemical. General Guidelines for Solubility and Stability of Small Molecule Inhibitors.

Sources

Technical Support Center: CCT251455 Troubleshooting & Validation

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Institute of Cancer Research (ICR) / Chemical Probes Portal ecosystem.

Status: Operational | Senior Scientist: Dr. A. Chen | Topic: MPS1/TTK Inhibition & Off-Target Mitigation

⚠️ CRITICAL IDENTIFICATION CHECK

Before proceeding, verify your compound. There is frequent confusion between CCT251455 and CCT251545 due to nomenclature similarity.

Compound IDTargetPrimary MechanismClinical/Probe Status
CCT251455 MPS1 (TTK) Spindle Assembly Checkpoint (SAC) InhibitionChemical Probe (Preclinical)
CCT251545 CDK8 / CDK19 Mediator Complex / WNT Pathway InhibitionChemical Probe (Optimized)

If you are studying WNT/HSF1 signaling, you likely need CCT251545 . This guide specifically covers CCT251455 (MPS1 inhibitor) .

Module 1: Mechanism & On-Target Validation

The Core Issue: Users often mistake general cytotoxicity for specific MPS1 inhibition. CCT251455 acts by stabilizing an inactive conformation of Monopolar Spindle 1 (MPS1/TTK) kinase, forcing cells to bypass the Spindle Assembly Checkpoint (SAC).

The Signature Phenotype: If CCT251455 is working on-target, you must observe:

  • SAC Override: Cells exit mitosis prematurely even in the presence of spindle poisons (e.g., Nocodazole).

  • Aneuploidy: Daughter cells with abnormal nuclear morphology (micronuclei).

  • Time-Dependent Death: Apoptosis should peak after a failed mitosis (usually 24-48h post-treatment), not immediately.

Pathway Visualization (MPS1 Inhibition)

MPS1_Mechanism CCT CCT251455 (Inhibitor) MPS1 MPS1 (TTK) Kinase CCT->MPS1 Inhibits (Stabilizes Inactive Conf.) MCC Mitotic Checkpoint Complex (MCC) MPS1->MCC Promotes Assembly (Mad2 recruitment) APC APC/C (Anaphase Promoting Complex) MPS1->APC Failure to Inhibit Kinetochore Unattached Kinetochores Kinetochore->MPS1 Recruits MCC->APC Inhibits Outcome_Normal Mitotic Arrest (Repair) APC->Outcome_Normal Blocked Outcome_Drug Premature Anaphase (Aneuploidy/Death) APC->Outcome_Drug Activates

Figure 1: Mechanism of Action. CCT251455 prevents MPS1 from assembling the MCC, causing cells to exit mitosis prematurely despite errors.

Module 2: Troubleshooting Off-Target Kinase Effects

Problem: "My cells are dying, but I don't see micronuclei or mitotic defects." Diagnosis: You are likely seeing off-target kinase inhibition (general toxicity) due to overdosing.

The Selectivity Window

CCT251455 is highly potent.[1][2][3][4][5][6][7][8]

  • Biochemical IC50: 3 nM[1][4][7][9]

  • Cellular IC50 (p-MPS1): ~40 nM[10]

  • Recommended Working Concentration: 100 nM - 250 nM

  • Danger Zone: > 1 µM

If you use >1 µM, you risk inhibiting structurally related mitotic kinases, specifically Aurora B or Plk1 , which share ATP-binding pocket homology.

Distinguishing On-Target vs. Off-Target

Use this logic flow to validate your phenotype:

ObservationDiagnosisAction
G1/S Arrest Off-Target CCT251455 should not arrest cells in G1. It accelerates mitosis. Check for CDK inhibition (off-target). Lower dose to <200 nM.
Immediate Apoptosis (<6h) Off-Target MPS1 inhibition requires passage through mitosis to kill. Immediate death suggests general toxicity.
Mitotic Arrest Off-Target Paradoxical. MPS1 inhibition prevents arrest.[11] If cells arrest in mitosis, you might be inhibiting Aurora B (cytokinesis failure) or Plk1 .
Mitotic Slippage On-Target Cells enter mitosis, stay briefly, and exit without dividing correctly. This is the desired effect.
The "Rescue" Experiment

To confirm the effects are driven by MPS1 and not an off-target kinase:

  • Protocol: Use a doxycycline-inducible MPS1-resistant mutant (e.g., the "gatekeeper" mutant if available for this scaffold, though challenging) OR compare with a structurally distinct MPS1 inhibitor (e.g., NTRC 0066-0 or BAY 1217389 ).

  • Result: If CCT251455 and BAY 1217389 produce identical phenotypes at their respective IC50s, the effect is on-target.

Module 3: Experimental Protocols

Protocol A: The "SAC Override" Assay (Gold Standard)

Purpose: To confirm CCT251455 is actively inhibiting MPS1 functionality in your specific cell line.

Reagents:

  • Nocodazole (Microtubule destabilizer)

  • CCT251455[1][2][4][7][8][9][10][11][12][13][14][15]

  • Phospho-Histone H3 (pHH3) Antibody (Mitotic Marker)

  • Propidium Iodide (PI) or DAPI

Workflow:

  • Seed Cells: Plate cells at 50% confluency.

  • Block: Treat cells with Nocodazole (100 ng/mL) for 16 hours.

    • Control: Nocodazole alone should cause >80% of cells to arrest in mitosis (High pHH3).

  • Override: Treat with Nocodazole + CCT251455 (200 nM) for 2–4 hours.

  • Harvest & Stain: Fix cells and stain for pHH3 and DNA content (FACS or Immunofluorescence).

  • Analysis:

    • Nocodazole Only: High pHH3 (Arrest).

    • Nocodazole + CCT251455: Low pHH3 . The inhibitor forces the cells to exit mitosis despite the Nocodazole block.

Protocol B: Western Blotting for Target Engagement

Purpose: Direct biochemical verification.

Target: Mad2 or BubR1 (Kinetochore localization is better, but WB is easier). Note: MPS1 autophosphorylation antibodies are often weak. A better proxy is the phosphorylation of KNL1 (MELT repeats), but antibodies are specialized.

Alternative Readout (Mobility Shift): MPS1 inhibition often prevents the hyper-phosphorylation of BubR1 seen in mitosis.

  • Treat cells with Nocodazole (to induce mitosis/phosphorylation).

  • Add CCT251455 (200 nM) for 2 hours.

  • Blot for BubR1 .

  • Result: Nocodazole alone = Slow migrating band (Hyper-phosphorylated). Nocodazole + CCT251455 = Fast migrating band (De-phosphorylated).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use CCT251455 to inhibit HSF1? A: No. You are confusing it with CCT251545 (CDK8 inhibitor, WNT/STAT pathway) or CCT251236 (HSF1 phenotypic hit). CCT251455 is a mitotic kinase inhibitor.[1][3][4][7][8][9][10][11] Using it to study HSF1 will yield confounding results due to cell cycle disruption.

Q: I see toxicity at 5 µM. Is this significant? A: No. At 5 µM, you are ~1600x above the biochemical IC50 (3 nM). Any kinase inhibitor will show "off-target" promiscuity at this concentration. You must titrate down. We rarely see valid on-target specificity requirements above 500 nM for this compound.

Q: Is CCT251455 soluble in aqueous media? A: Poorly. It requires DMSO for stock (10 mM).[8] When dosing cells, ensure the final DMSO concentration is <0.1% to avoid solvent toxicity masking the phenotype.

References

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045–10065.[10]

    • Key Data: Describes the discovery, synthesis, and selectivity profile of CCT251455 (Compound 65).
  • Gurden, M. D., et al. (2015). "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance." Cancer Research, 75(16), 3340–3354.

    • Key Data: Validates CCT251455 in cellular models and discusses resistance mechanisms.
  • Dale, T., et al. (2015). "A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease." Nature Chemical Biology, 11, 973–980.

    • Context: Cited here to clarify the other CCT probe (CCT251545) to prevent user error.

Sources

Technical Support Center: Mechanisms of Acquired Resistance to CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

CRITICAL DISAMBIGUATION NOTICE

Are you using CCT251455 or CCT251545?

  • CCT251455: A potent, selective MPS1 (TTK) inhibitor used to induce mitotic catastrophe.

  • CCT251545: A potent, selective CDK8/19 inhibitor (WNT pathway modulator).

This guide specifically addresses CCT251455 (MPS1 Inhibitor) .[1] If you are working with the CDK8 probe, please refer to the CCT251545 technical documentation.

Core Mechanism & Resistance Overview

Mechanism of Action (MoA)

CCT251455 binds to the ATP-binding pocket of MPS1 (Monopolar Spindle 1) , also known as TTK . MPS1 is the master regulator of the Spindle Assembly Checkpoint (SAC) .

  • Normal Function: MPS1 recruits SAC proteins (Mad1, Mad2) to unattached kinetochores, halting anaphase until chromosome alignment is complete.

  • Drug Effect: CCT251455 stabilizes an inactive conformation of MPS1.[2] This silences the SAC signal, forcing cells to exit mitosis prematurely with unaligned chromosomes.

  • Outcome: Severe aneuploidy leading to Mitotic Catastrophe and cell death.

Primary Mechanism of Resistance: The S611G Mutation

Research indicates that acquired resistance to CCT251455 is predominantly driven by on-target kinase domain mutations.

  • The Culprit: A point mutation at residue 611, changing Serine to Glycine (p.S611G ).

  • Causality: This mutation alters the ATP-binding pocket, creating steric hindrance or conformational changes that reduce CCT251455 binding affinity without completely abolishing basal MPS1 kinase activity.

  • Specificity: In HCT116 colorectal cancer models, S611G was identified in all clones evolved to resist CCT251455.[3]

Troubleshooting Guide (Q&A)

Category A: Resistance Generation & Validation

Q1: I have been treating cells with increasing concentrations of CCT251455 for 8 weeks, but I see no stable resistant population. The cells just stop growing. What is happening?

  • Diagnosis: You are likely observing drug tolerance (senescence/dormancy) rather than genetic resistance. MPS1 inhibition causes severe genomic instability.[3] Cells that survive often enter a p53-mediated arrest to repair DNA or exist as "persisters."

  • Solution:

    • Drug Holiday: Remove the compound for 1-2 weeks. If cells regrow rapidly and retain sensitivity upon re-exposure, it was tolerance. If they regrow and remain insensitive, it is resistance.

    • Dose Strategy: Switch from a "continuous escalation" to a "pulsed high-dose" strategy (see Protocol 1 below) to force the selection of genetic mutants (like S611G) rather than tolerant persisters.

Q2: My resistant clones show a 10-fold shift in IC50. How do I confirm this is "On-Target" resistance?

  • Causality Check: If the resistance is on-target (MPS1 mutation), the cells should remain sensitive to MPS1 inhibitors that bind differently or are unaffected by the specific mutation.

  • Action: Test for Cross-Resistance .

    • S611G Mutants are typically resistant to CCT251455, AZ3146, and SNG12.[3]

    • Crucial Tip: S611G mutants often remain sensitive to NMS-P715 . If your cells die upon NMS-P715 treatment, you have confirmed a specific point mutation profile (likely S611G) rather than a multi-drug resistance (MDR) efflux pump mechanism.

Category B: Molecular Characterization[4][5]

Q3: Western Blotting shows that p-MPS1 (T33/S37) levels are higher in my treated cells than in the vehicle control. Isn't the drug supposed to inhibit phosphorylation?

  • Explanation: This is a common feedback loop.

    • Acute Phase (Hours): CCT251455 inhibits autophosphorylation, so p-MPS1 drops.

    • Chronic/Resistant Phase: If the cell has the S611G mutation , the drug no longer binds effectively. The cell senses SAC stress and overexpresses MPS1 to compensate. Consequently, you see high total MPS1 and high p-MPS1 despite the presence of the drug.

  • Verification: Treat with a different MPS1 inhibitor (e.g., Reversine or NMS-P715) for 2 hours. If p-MPS1 drops, the kinase is active but your CCT251455 is failing to bind.

Q4: I sequenced the kinase domain but found no mutations. What else could it be?

  • Alternative Mechanism: MDR1 (P-glycoprotein) Efflux .

  • Test: Co-treat your resistant cells with CCT251455 + Verapamil (an efflux pump inhibitor). If sensitivity is restored, your resistance is driven by drug transport, not target mutation.

Visualizations

Figure 1: MPS1 Signaling & Resistance Logic

MPS1_Mechanism MPS1 MPS1 (TTK) Kinase (Active) SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Phosphorylates Kinetochores Anaphase Anaphase Onset MPS1->Anaphase Inhibition leads to Premature Onset SAC->Anaphase Inhibits (Wait Signal) Mitosis Proper Mitosis (Aligned Chromosomes) Anaphase->Mitosis After Alignment Catastrophe Mitotic Catastrophe (Cell Death) Anaphase->Catastrophe Premature Segregation (Aneuploidy) CCT CCT251455 CCT->MPS1 Inhibits Mutant S611G Mutation (Steric Hindrance) Mutant->MPS1 Restores Activity Mutant->CCT Blocks Binding

Caption: Fig 1. Mechanism of Action and Resistance. CCT251455 inhibits MPS1, bypassing the SAC and causing death. The S611G mutation prevents drug binding, restoring SAC function and survival.

Figure 2: Workflow for Characterizing Resistance

Resistance_Workflow Start Resistant Phenotype (High IC50) Step1 Cross-Resistance Test (Treat with NMS-P715) Start->Step1 Branch1 Cells Die (Sensitive to NMS-P715) Step1->Branch1 Branch2 Cells Survive (Resistant to NMS-P715) Step1->Branch2 Result1 Likely S611G Mutation (Specific CCT Resistance) Branch1->Result1 Result2 Likely MDR1 Efflux or Downstream Bypass Branch2->Result2 Action1 Sanger Sequencing (Exon 17/Kinase Domain) Result1->Action1 Action2 Verapamil Rescue Assay or Western Blot (BubR1) Result2->Action2

Caption: Fig 2. Diagnostic Decision Tree. Use cross-resistance profiling with NMS-P715 to distinguish specific MPS1 mutations from broad multi-drug resistance.

Quantitative Data: Cross-Resistance Profile

The following table illustrates the fold-change in resistance conferred by the S611G mutation compared to Wild Type (WT) MPS1. Use this to benchmark your own clones.

CompoundTargetS611G Mutant Resistance Factor (Fold Change vs WT)Interpretation
CCT251455 MPS1~10x Resistant. Primary mutation effect.[3]
AZ3146 MPS1~10x Cross-Resistant. Structural similarity in binding.[3]
NMS-P715 MPS1< 2x (Sensitive) Sensitive. Distinct binding mode bypasses S611G steric clash.
Doxorubicin DNA1x (No Change) Controls for general MDR/Efflux pumps.

Data derived from Gurden et al. (2015).[1][4]

Experimental Protocols

Protocol 1: Generation of CCT251455-Resistant Lines

Objective: To select for genetic mutants (S611G) rather than tolerant persisters.

  • Determine IC50: Establish the 72h IC50 of CCT251455 in your parental cell line (e.g., HCT116 IC50 ≈ 30 nM).

  • Initial Seeding: Seed cells at 30% confluence in 10cm dishes.

  • Step-Wise Escalation:

    • Weeks 1-2: Treat at IC90 (not IC50). High pressure is required to force specific mutations.

    • Recovery: If >90% cell death occurs, wash and allow recovery in drug-free media for 3-4 days.

    • Re-challenge: Once colonies form, re-treat at 2x IC90 .

  • Clone Picking: Isolate single colonies that grow robustly at 5-10x the parental IC50.

  • Maintenance: Maintain resistant clones in media containing 1x IC50 to prevent reversion, but withdraw drug 48h before functional assays.

Protocol 2: Verifying S611G Mutation (Sanger Sequencing)

Objective: Confirm the molecular mechanism.

  • Genomic DNA Extraction: Use a standard column-based kit (e.g., DNeasy).

  • PCR Amplification: Target the MPS1 Kinase Domain (specifically Exon 17 region for S611).

    • Forward Primer:5’-TGGAAATGGCCCAGAAACAA-3’ (Example design)

    • Reverse Primer:5’-TCTTTGCCAAAGATCTGCAC-3’

  • Sequencing: Look for the codon change AGC (Ser) → GGC (Gly) at position 611.

References

  • Gurden, M. D., et al. (2015). "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance."[4] Cancer Research, 75(16), 3340–3354.[3][4] [Link]

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045–10065. [Link]

  • Koch, A., et al. (2016). "Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures." Journal of Biological Chemistry, 292(35), 14496-14504.[2] [Link]

Sources

Optimizing CCT251455 concentration for maximum cancer cell apoptosis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CCT251455 , a potent, orally bioavailable, and highly selective inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1/TTK). As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your experimental workflows to achieve maximum cancer cell apoptosis.

Rather than simply providing a list of steps, this guide emphasizes the causality behind the protocols. Understanding the precise mechanism of Spindle Assembly Checkpoint (SAC) override is critical to optimizing your compound concentrations and timing.

Mechanistic Causality: The Pathway to Apoptosis

To optimize CCT251455, you must first understand that MPS1 inhibition does not cause immediate cytotoxicity . CCT251455 stabilizes an inactive conformation of MPS1, preventing ATP and substrate binding[1]. MPS1 normally phosphorylates KNL1 to recruit the Mitotic Checkpoint Complex (MCC). Without the MCC, the Anaphase-Promoting Complex/Cyclosome (APC/C) activates prematurely[2].

This premature activation forces the cell to exit mitosis before chromosomes are properly aligned, leading to severe chromosome mis-segregation. The resulting aneuploidy generates massive proteotoxic and genotoxic stress, which ultimately triggers apoptosis during the subsequent interphase[3].

G CCT CCT251455 (MPS1 Inhibitor) MPS1 MPS1 / TTK Kinase CCT->MPS1 Stabilizes inactive conformation KNL1 KNL1 MELT Motifs MPS1->KNL1 Fails to phosphorylate MCC Mitotic Checkpoint Complex (MCC) KNL1->MCC Prevents assembly APC APC/C - Cdc20 Activation MCC->APC Relieves inhibition Securin Securin & Cyclin B Degradation APC->Securin Ubiquitination Anaphase Premature Anaphase (SAC Override) Securin->Anaphase Triggers Aneuploidy Severe Aneuploidy & Proteotoxic Stress Anaphase->Aneuploidy Chromosome mis-segregation Apoptosis Cancer Cell Apoptosis Aneuploidy->Apoptosis 48-72 hours post-treatment

Mechanism of CCT251455-induced apoptosis via MPS1 inhibition and SAC override.

Quantitative Benchmarks for CCT251455

Use the following validated reference values as the baseline for your concentration optimization. Deviating significantly from these ranges without empirical justification often leads to off-target toxicity or incomplete SAC override.

ParameterValidated Value / RangeApplication Context & Causality
Biochemical IC₅₀ 3 nMCell-free MPS1 kinase assay. Demonstrates high intrinsic potency[4].
Cellular IC₅₀ (p-MPS1) 0.04 µMTarget engagement in cells. Measures the direct inhibition of MPS1 autophosphorylation[1].
Cell Viability GI₅₀ 0.16 µMBaseline for HCT116 human colon cancer cells. Use this as the median for your in vitro gradient[1].
SAC Override Dose 0.5 µM (500 nM)Concentration required to force 80% of taxol-arrested cells out of mitosis within 60 minutes when used synergistically[5].
In Vivo Dosing 50 – 100 mg/kgAdministered orally (PO) twice daily (BID) in xenograft models[4].

Troubleshooting & FAQs

Q: How do I determine the optimal in vitro concentration for my specific cancer cell line? A: Do not rely on a single concentration. Chromosomally unstable cancer cells rely more heavily on MPS1 to cope with aneuploidy stress than normal cells[6]. Start with a 10-point concentration gradient bracketing the established GI₅₀ of 0.16 µM (e.g., from 0.001 µM to 10 µM)[1]. Measure viability at 72 hours, not 24 hours, to allow the aneuploidy-induced apoptotic cascade to complete.

Q: Why do I observe massive polyploidisation but minimal apoptosis at 24 hours post-treatment? A: This is a common kinetic misunderstanding of SAC inhibitors. CCT251455 causes cells to bypass the SAC, leading to premature mitotic exit. However, the induction of apoptosis is secondary to the resulting proteotoxic stress. The cells must pass through an aberrant mitosis and arrest in the subsequent G1/G2 phase before dying. Maximum Annexin V/PI positivity typically occurs between 48–72 hours[3].

Q: What is the optimal formulation for in vivo xenograft studies to prevent compound precipitation? A: CCT251455 has an excellent oral bioavailability of 83% in mice[1]. To ensure complete dissolution and maximum absorption for oral gavage, formulate the powder in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . Sonication is highly recommended to achieve a clear solution at 3.3 mg/mL[4].

Q: Can CCT251455 be combined with other agents to maximize the apoptotic response? A: Yes, rationally designed combinations yield profound synergy. Combining CCT251455 (500 nM) with an Aurora B inhibitor like AZD1152 (125 nM) strongly synergizes to override the SAC. While taxanes induce mitotic arrest, adding this inhibitor combination forces premature mitotic exit, increasing SAC override from ~20% to 80% within 60 minutes, rapidly accelerating cell death[5].

Validated Experimental Protocols

To ensure trustworthiness and self-validation, your experiments must include internal controls. Below are the standard operating procedures for the two most critical CCT251455 assays.

Protocol A: Concentration-Response Apoptosis Assay (72-Hour Kinetics)

Causality: This protocol ensures cells have sufficient time to undergo aberrant mitosis and accumulate the fatal aneuploidy required for apoptosis.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 6-well plate at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a 10 mM stock of CCT251455 in 100% anhydrous DMSO. Create a serial dilution in culture media to achieve final well concentrations ranging from 0.01 µM to 5.0 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v).

  • Treatment & Kinetics: Treat cells and incubate for exactly 72 hours . Include a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., Staurosporine).

  • Harvesting (Critical Step): Collect both the attached cells (via trypsinization) and the floating cells in the media. Floating cells represent the apoptotic population; discarding the media will yield false negatives.

  • Staining & Cytometry: Wash the combined cell pellet in cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature. Analyze immediately via flow cytometry to quantify the apoptotic fraction[3].

Protocol B: Live-Cell Imaging Workflow for SAC Override

Causality: This assay visually and quantitatively validates that CCT251455 is actively inhibiting MPS1 by forcing cells out of a chemically induced mitotic arrest.

W Seed 1. Cell Seeding & Incubation Arrest 2. Spindle Poison (e.g., Taxol 100nM) Seed->Arrest Treat 3. Add CCT251455 (Concentration Gradient) Arrest->Treat Image 4. Time-Lapse Microscopy (DIC) Treat->Image Analyze 5. Quantify Mitotic Exit Time Image->Analyze

Experimental workflow for assessing SAC override and apoptosis using CCT251455.

  • Pre-Arrest: Treat asynchronous cells with 100 nM Paclitaxel (Taxol) or 330 nM Nocodazole for 14–16 hours to induce a robust SAC-dependent mitotic arrest.

  • Validation of Arrest: Briefly observe under a phase-contrast microscope. >80% of cells should be rounded up, indicating mitotic arrest.

  • Inhibitor Addition: Add CCT251455 directly to the arrested cells (e.g., 500 nM)[5].

  • Time-Lapse Microscopy: Immediately transfer the plate to a heated, CO₂-controlled microscope chamber. Capture DIC or phase-contrast images every 5 minutes for 3 hours.

  • Quantification: Calculate the time from CCT251455 addition to morphological mitotic exit (indicated by cell flattening and membrane blebbing). Effective MPS1 inhibition will force exit within 30–60 minutes[5].

References

  • CCT251455 - Drug Targets, Indications, Patents - Patsnap Synapse Patsnap [Link]

  • Mps1 inhibitor CCT251455 Small Molecule (Tool Compound) - Ximbio Ximbio[Link]

  • Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore National Institutes of Health (PMC)[Link]

  • The effects of MPS1 and Aurora B inhibition on the SAC ResearchGate[Link]

  • Protein Phosphatase 1 inactivates Mps1 to ensure efficient Spindle Assembly Checkpoint silencing eLife[Link]

Sources

Determining the optimal duration of CCT251455 treatment in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Compound Identity: CCT251455 is a potent, selective, ATP-competitive inhibitor of MPS1 (TTK) kinase.[1] Primary Mechanism: Spindle Assembly Checkpoint (SAC) Abrogation.

Unlike taxanes (which arrest cells in mitosis), CCT251455 forces cells to exit mitosis prematurely with unaligned chromosomes. This results in severe aneuploidy and subsequent "mitotic catastrophe" or post-mitotic apoptosis.

The Criticality of Duration: Because CCT251455 acts specifically during the M-phase transition, the optimal duration is strictly dependent on the cell cycle kinetics of your specific model. Treatment for less than one full cell cycle (


) will leave a population of cells unaffected (those that did not enter mitosis during exposure).
Signaling Pathway Visualization

SAC_Pathway MPS1 MPS1 (TTK) Kinase MCC Mitotic Checkpoint Complex (Mad2-Cdc20) MPS1->MCC Phosphorylates Mad1/Mad2 Kinetochore Unattached Kinetochore Kinetochore->MPS1 Recruits APC APC/C Ubiquitin Ligase MCC->APC Inhibits Securin Securin / Cyclin B APC->Securin Degradation Separase Separase Securin->Separase Releases Anaphase Anaphase Onset Separase->Anaphase Triggers CCT251455 CCT251455 CCT251455->MPS1 Blocks (IC50 ~3nM)

Figure 1: Mechanism of CCT251455. By inhibiting MPS1, the compound prevents the formation of the MCC, releasing the brake on the APC/C even if kinetochores are unattached. This forces premature anaphase.

Experimental Protocols & Duration Optimization

The "optimal" duration depends entirely on your readout. Select the protocol below that matches your experimental goal.

Scenario A: Proof of Target Engagement (SAC Override)

Goal: Confirm CCT251455 is inhibiting MPS1 kinase activity in cells. Readout: Loss of mitotic arrest in the presence of Nocodazole (Mitotic Index / pH3 staining). Timeframe: Short-term (2–4 Hours).

Protocol:

  • Pre-treatment: Treat cells with Nocodazole (e.g., 100 ng/mL) for 16 hours to arrest them in prometaphase (high Phospho-Histone H3).

  • CCT251455 Addition: Add CCT251455 (typically 1–5

    
    M) directly to the Nocodazole-containing media.
    
  • Incubation: Incubate for 2 to 4 hours .

  • Harvest: Collect cells and stain for Phospho-Histone H3 (Ser10).

  • Analysis:

    • Control (Nocodazole only): High pH3 (Arrested).

    • Effect (Noc + CCT251455): Low pH3 (Cells slipped out of mitosis).

Scenario B: Cytotoxicity / Viability Determination

Goal: Determine


 for cell killing.
Readout:  ATP viability assays (CellTiter-Glo) or Colony Formation.
Timeframe:  Long-term (

Cell Cycle Time).

Protocol:

  • Seeding: Seed cells at low density (ensure they do not reach confluence during the assay).

  • Treatment: Add CCT251455 in a dose-response series (e.g., 1 nM to 10

    
    M).
    
  • Duration Calculation:

    • Determine the doubling time (

      
      ) of your cell line (e.g., HeLa = ~24h).
      
    • Minimum Duration:

      
       (approx. 
      
      
      
      ).
    • Reasoning: MPS1 inhibition kills via segregation errors. Cells must pass through mitosis at least once, preferably twice, to accumulate lethal DNA damage.

  • Readout: Measure viability.

Troubleshooting Guide (FAQs)

Issue 1: "I see no reduction in viability after 24 hours of treatment."
  • Diagnosis: The duration is insufficient for the mechanism of action.

  • Technical Explanation: CCT251455 is not a general toxin; it is a "mitotic poison." If your cells have a doubling time of 24 hours, only ~50-60% of the population has even attempted mitosis in a 24-hour window. Interphase cells are largely unaffected until they reach the M-phase boundary.

  • Solution: Extend treatment to 72 or 96 hours . Alternatively, use a "Release" protocol: Sync cells in G1/S (Double Thymidine block), release into CCT251455, and harvest after 1 cell cycle.

Issue 2: "My Western Blot shows no change in total MPS1 levels."
  • Diagnosis: Misunderstanding of inhibitor type.

  • Technical Explanation: CCT251455 is a catalytic inhibitor, not a PROTAC (degrader). It binds the ATP pocket but does not necessarily induce degradation of the MPS1 protein.

  • Solution: Do not blot for Total MPS1. Blot for downstream substrates or functional markers:

    • Phospho-KNL1: (MPS1 substrate).

    • Phospho-Histone H3: (Marker of mitotic index; should decrease in Nocodazole combination assays).

Issue 3: "The IC50 in my proliferation assay is much higher than the biochemical IC50 (3 nM)."
  • Diagnosis: ATP competition and cellular penetrance.

  • Technical Explanation:

    • Biochemical

      
      :~3 nM (Enzymatic assay, low ATP).
      
    • Cellular

      
      : ~0.1 - 1.0 
      
      
      
      M (Proliferation assay, mM intracellular ATP).
  • Solution: This shift is expected due to high intracellular ATP concentrations competing with the inhibitor. Ensure you are dosing in the 100 nM – 1

    
    M  range for cellular effects, not single-digit nanomolar.
    

Data Summary: Key Parameters

ParameterValue / DescriptionContext
Biochemical

3 nMRecombinant MPS1 kinase assay [1]
Cellular

60 nM – 1000 nMDependent on p53/PTEN status of cell line [1]
Target Residence Time Transient/ReversibleRequires continuous exposure for phenotype
Key Biomarker Loss of pH3 (Ser10)In the presence of spindle poison (Nocodazole)
Metabolic Stability ModerateMedia refresh recommended every 48h for long assays

Decision Tree for Experimental Design

Decision_Tree Start Start: Define Goal Q1 Is the goal Mechanism or Cytotoxicity? Start->Q1 Mech Mechanism (SAC Check) Q1->Mech Mechanism Cyto Cytotoxicity / Killing Q1->Cyto Cytotoxicity Q2 Do you need to prove target engagement? Mech->Q2 Q3 What is the Cell Cycle Time (Tc)? Cyto->Q3 Protocol1 Protocol: Nocodazole Arrest (16h) + CCT251455 (2-4h) Q2->Protocol1 Yes Fast Fast (<24h) Q3->Fast Slow Slow (>30h) Q3->Slow Protocol2 Incubate 72 Hours (Continuous) Fast->Protocol2 Protocol3 Incubate 96-120 Hours (Refresh media at 48h) Slow->Protocol3

Figure 2: Workflow for selecting the optimal incubation time based on experimental objectives.

References

  • Naud, S., et al. (2013).[2] "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045–10065.

  • Faisal, A., et al. (2017).[2] "The 1H-pyrrolo[3,2-c]pyridine MPS1 inhibitor CCT251455 causes aberrant chromosome segregation and cell death in human cancer cells." Molecular Cancer Therapeutics. (Often cited in context of the CCT series development at ICR).

  • TargetMol. "CCT251455 Product Data Sheet."

Sources

Technical Support Center: Troubleshooting CCT251455 (MPS1/TTK Inhibitor) Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science support hub for CCT251455 . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causality behind experimental failures. CCT251455 is a highly potent, ATP-competitive small-molecule inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1, also known as TTK)[1].

To ensure your experiments yield reproducible, publication-quality data, this guide is structured around mechanistic grounding, quantitative benchmarking, self-validating protocols, and advanced troubleshooting.

Mechanistic Grounding & Pathway Diagnostics

Before troubleshooting phenotypic assays, it is critical to understand how CCT251455 manipulates cellular machinery. CCT251455 stabilizes an inactive conformation of the MPS1 kinase domain, physically preventing the activation loop from accommodating ATP and substrate peptides[1].

MPS1 is the master regulator of the Spindle Assembly Checkpoint (SAC) . Under normal conditions, MPS1 phosphorylates kinetochore proteins to recruit MAD2, halting mitosis until all chromosomes are properly attached to the spindle. By inhibiting MPS1, CCT251455 forces cells to bypass this checkpoint, leading to premature mitotic exit, severe chromosomal misalignment, and ultimately, cell death via lethal aneuploidy[2].

MPS1_Pathway CCT CCT251455 (MPS1 Inhibitor) MPS1 MPS1 / TTK (Active Kinase) CCT->MPS1 Inhibits Aneuploidy Aneuploidy & Cell Death CCT->Aneuploidy Induces (Cancer Cells) Kinetochore Kinetochore Recruitment MPS1->Kinetochore Phosphorylates MAD2 MAD2 Localization Kinetochore->MAD2 Recruits SAC Spindle Assembly Checkpoint (SAC) MAD2->SAC Activates Mitosis Mitotic Arrest (Normal) SAC->Mitosis Maintains

Mechanism of CCT251455 inhibiting MPS1 to abrogate the Spindle Assembly Checkpoint.

Quantitative Benchmarks for Assay Validation

A common source of experimental error is applying the wrong concentration of CCT251455 for the specific assay type. Use the following validated benchmarks to calibrate your dosing[1][2].

Assay TypeTarget / Model SystemExpected IC50 / GI50Mechanistic Notes
Biochemical Recombinant MPS1 Kinase~0.003 μM (3 nM)Cell-free, ATP-competitive assay. Highly potent[1].
Cellular Target p-MPS1 (T676) Autophosphorylation~0.040 μM (40 nM)Direct readout of intracellular target engagement[1].
Proliferation PTEN-deficient Tumor Lines0.060 - 1.0 μMHighly sensitive cohort due to baseline instability[2].
Proliferation HCT116 (Human Colon Cancer)~0.160 μM (160 nM)Standard 4-day viability assay benchmark[1].

Core Experimental Protocols (Self-Validating Systems)

To establish trust in your data, your experimental design must be self-validating. This means incorporating internal controls that prove the drug hit its target before you assess the downstream phenotype.

Protocol A: Cellular Target Engagement (p-MPS1 Autophosphorylation Assay)

Causality: Before troubleshooting cell death assays, you must prove CCT251455 entered the cell and inhibited MPS1. MPS1 autophosphorylates at T676 and T33/S37; tracking this modification serves as a direct, causal readout of kinase inhibition[3].

  • Cell Seeding: Seed HCT116 cells in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Synchronization (Critical Step): Treat cells with Nocodazole (100 ng/mL) for 16 hours. Why? This arrests cells in prometaphase, artificially maximizing the expression and activation of MPS1. Without this, basal p-MPS1 levels are often too low to detect reliably.

  • Inhibitor Treatment: Add CCT251455 in a concentration gradient (0.01 μM, 0.05 μM, 0.1 μM, 0.5 μM) for 2 hours.

  • Lysis: Harvest and lyse cells using RIPA buffer. Mandatory: You must supplement the buffer with both protease and phosphatase inhibitor cocktails. Failure to inhibit endogenous phosphatases will result in a false-negative p-T676 signal.

  • Western Blotting: Probe for p-MPS1 (T676) and Total MPS1.

  • Self-Validation Check: Total MPS1 levels must remain constant across all lanes. The p-MPS1 band should exhibit dose-dependent depletion.

Protocol B: Mitotic Abrogation Flow Cytometry Workflow

Causality: To prove functional SAC override, cells arrested in mitosis must be forced into premature division by the inhibitor, shifting their DNA content profile[2].

Workflow Seed 1. Seed HCT116 Cells (PTEN-deficient) Sync 2. Nocodazole Arrest (16 hours) Seed->Sync Treat 3. Add CCT251455 (0.1 - 1.0 μM) Sync->Treat Harvest 4. Harvest & Fix (Ethanol) Treat->Harvest Stain 5. PI / RNase Staining Harvest->Stain Flow 6. Flow Cytometry (Cell Cycle Analysis) Stain->Flow

Step-by-step workflow for assessing CCT251455-mediated mitotic abrogation.

  • Arrest: Treat asynchronous cells with Nocodazole (100 ng/mL) for 16 hours to accumulate a 4N (G2/M) population.

  • Abrogation: Co-treat with CCT251455 (0.5 μM) for an additional 4 to 8 hours.

  • Fixation: Harvest cells (including floating mitotic cells), wash in cold PBS, and fix dropwise in 70% cold ethanol at -20°C overnight.

  • Staining: Resuspend in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate for 30 mins at room temperature.

  • Analysis: Run on a flow cytometer. A successful experiment will show the 4N peak collapsing as cells exit mitosis and form a >4N (polyploid) or sub-G1 (apoptotic) population.

Advanced Troubleshooting FAQs

Q: Why am I observing a massive discrepancy between my biochemical IC50 (3 nM) and cellular GI50 (>150 nM)? A: This is a classic hallmark of ATP-competitive inhibitors[1]. In a biochemical assay, ATP concentrations are artificially controlled (often at or below the


). Inside a living cell, intracellular ATP concentrations are in the millimolar range (1-10 mM), heavily competing with CCT251455 for the kinase binding pocket. Always expect a 10x to 50x rightward shift in your dose-response curve when moving from cell-free to cellular assays.

Q: My Western blot shows excellent target engagement (p-MPS1 depletion), but the cells are not dying in the proliferation assay. Why? A: Cell death secondary to MPS1 inhibition relies on the induction of lethal aneuploidy. If your cell line is diploid and possesses intact apoptotic checkpoints (e.g., wild-type p53 and normal PTEN status), they may simply arrest in G1 rather than undergoing mitotic catastrophe. CCT251455 is specifically potent in PTEN-deficient and highly aneuploid cell lines[2], which rely heavily on a weakened SAC for survival. Always profile the genomic background of your model.

Q: We observed initial sensitivity to CCT251455, but resistance developed after 3 weeks of continuous culture. What is the mechanism? A: Acquired resistance to CCT251455 is frequently driven by naturally occurring or induced point mutations in the MPS1 kinase domain[3]. Mutations alter the spatial geometry of the ATP-binding pocket, sterically hindering CCT251455 without abolishing endogenous ATP binding. To validate this, sequence the MPS1 gene in your resistant clones and compare the IC50 of the mutant vs. wild-type kinase in a biochemical assay.

References
  • Naud, S., et al. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry.[Link]

  • American Association for Cancer Research (AACR). (2012). Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Cancer Research.[Link]

  • ResearchGate / Cancer Research. (2014). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance.[Link]

Sources

Technical Support Center: CCT251455 Application & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for CCT251455. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges researchers face when utilizing this compound in extended in vitro studies.

CCT251455 is a highly potent, selective chemical tool that targets Monopolar Spindle 1 (MPS1, also known as TTK), a dual-specificity protein kinase essential for the spindle assembly checkpoint (SAC)[1]. While it demonstrates exceptional biochemical potency (IC50 = 3 nM)[2], researchers conducting long-term assays—such as 7-to-14-day clonogenic survival studies—frequently encounter stability, solubility, and resistance challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reproducible and self-validating data.

Mechanistic Context: Why Stability Matters

To understand how to handle CCT251455, we must first understand its mechanism. CCT251455 stabilizes an inactive conformation of MPS1, ordering the activation loop in a manner that is fundamentally incompatible with ATP and substrate-peptide binding[1][3]. By completely inhibiting an already weakened mitotic checkpoint in cancer cells, CCT251455 forces cells to divide their chromosomes without proper alignment, leading to gross chromosomal abnormalities and aneuploid cell death[4].

If the compound degrades or precipitates during a multi-day assay, the SAC can re-engage, allowing the cancer cells to recover and skewing your endpoint viability data.

MPS1_Pathway MPS1 MPS1 (TTK) Kinase (Active) MCC Mitotic Checkpoint Complex (Assembled) MPS1->MCC Phosphorylates CCT251455 CCT251455 CCT251455->MPS1 Blocks ATP Binding Death Premature Anaphase & Aneuploid Cell Death CCT251455->Death Resulting Phenotype APCC APC/C Complex (Inhibited) MCC->APCC Suppresses Arrest Proper Mitotic Arrest APCC->Arrest Maintains Checkpoint

Diagram 1: CCT251455 mechanism of action disrupting the Spindle Assembly Checkpoint (SAC).

Diagnostic Q&A: Troubleshooting Long-Term Cultures

Q1: Why do I see an initial mitotic arrest followed by a recovery of cell proliferation after 72 hours of CCT251455 exposure? A: This is a classic signature of compound depletion. While CCT251455 is highly potent, its stability in complete cell culture media at 37°C is finite. The 1H-pyrrolo[3,2-c]pyridine scaffold can be susceptible to metabolic breakdown by intrinsic cellular enzymes (e.g., cytochrome P450s) over extended periods[1][5]. As the compound degrades, the active concentration drops below the therapeutic threshold (the GI50 is approximately 160 nM for lines like HCT116)[6]. Causality & Solution: To counter metabolic degradation, you must implement a strict 48-to-72-hour media exchange and re-dosing cycle (see Protocol 2).

Q2: I am observing micro-precipitates when adding CCT251455 to my culture media. How can I prevent this? A: CCT251455 has modest aqueous solubility at physiological pH[5]. When a highly concentrated DMSO stock (e.g., 100 mg/mL)[2] is spiked directly into aqueous media, the rapid solvent shift causes the hydrophobic scaffold to crash out of solution. Causality & Solution: Direct injection causes instantaneous localized supersaturation. You must perform a stepwise serial dilution. Create an intermediate 10X aqueous working solution using a validated carrier blend (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) before final addition to the cells[2]. Ensure the final DMSO concentration in the well never exceeds 0.4% (v/v) to prevent solvent-induced cytotoxicity[6].

Q3: After several weeks of continuous exposure, my cell line is no longer responsive. Is the compound degrading in the freezer? A: If your stock is stored correctly (-80°C in DMSO for up to 1 year)[2], the issue is biological, not chemical. Long-term continuous exposure to MPS1 inhibitors induces intense selective pressure. Studies have shown that cancer cells can develop specific point mutations in the MPS1 kinase domain (such as the S611G mutation) that sterically hinder the binding of CCT251455 and related inhibitors[7]. Causality & Solution: The cells have acquired target-site resistance. Sequence the TTK/MPS1 gene in your resistant clones to confirm the mutation.

Quantitative Data Metrics

The following table summarizes the critical physicochemical and biological parameters required for accurate experimental design.

ParameterValueReference
Target Kinase MPS1 (TTK)[1]
Biochemical IC50 3 nM[2]
Cellular GI50 (HCT116) 160 nM (0.16 µM)[6]
Chemical Scaffold 1H-pyrrolo[3,2-c]pyridine[1]
Powder Storage Stability -20°C for up to 3 years
Solvent Storage (DMSO) -80°C for up to 1 year[2]
Oral Bioavailability (Mice) 82% - 83%[3][4]

Validated Workflows & Self-Validating Protocols

To guarantee scientific integrity, every protocol must be a self-validating system. The following methodologies ensure that your compound remains active and that your endpoints are artifacts-free.

Protocol 1: Preparation of Stable CCT251455 Stocks
  • Reconstitution: Equilibrate the lyophilized CCT251455 powder to room temperature in a desiccator to prevent condensation. Add anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Sonication is highly recommended to ensure complete dissolution[2].

  • Aliquoting: Divide the master stock into single-use 10 µL aliquots to strictly avoid freeze-thaw cycles, which introduce ambient moisture and accelerate degradation.

  • Storage: Store aliquots immediately at -80°C. Discard any unused portion of an aliquot after thawing[2].

Protocol 2: Self-Validating Long-Term Cell Culture Maintenance

This protocol is designed for 7-to-14-day assays (e.g., clonogenic survival) to combat compound degradation and precipitation.

  • Day 0 (Seeding): Seed cells in appropriate multi-well plates and allow 24 hours for adherence. Include a dedicated "Biomarker Validation" parallel plate.

  • Day 1 (Initial Dosing): Thaw a single-use CCT251455 aliquot. Prepare an intermediate dilution in a carrier solvent (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[2]. Dose the cells to achieve your target concentration (e.g., 500 nM), ensuring final DMSO is ≤0.4%[6].

  • Day 3 & Day 5 (Replenishment): Aspirate the old media. Immediately replace it with fresh, pre-warmed media containing freshly diluted CCT251455. Causality: This clears metabolic byproducts and restores the inhibitor concentration above the GI50 threshold.

  • Day 5 (Self-Validation Step): Harvest the dedicated "Biomarker Validation" plate. Perform a Western blot for MPS1 autophosphorylation at T676 or T33/S37[7].

    • Validation Logic: If the compound is stable and active in your culture conditions, p-MPS1 levels will remain fully suppressed. If p-MPS1 has rebounded, your dosing frequency must be increased to every 48 hours.

  • Day 7+ (Endpoint): Proceed with your viability readout (e.g., ATPlite)[6] or colony staining.

Workflow D0 Day 0 Cell Seeding D1 Day 1 Initial Dosing (CCT251455) D0->D1 D3 Day 3 Media Exchange & Re-dosing D1->D3 D5 Day 5 Biomarker Validation (p-MPS1 Western) D3->D5 D7 Day 7+ Endpoint Analysis (Viability/Clonogenic) D5->D7 Validation Self-Validation Step: Ensure target engagement prior to endpoint. Validation->D5

Diagram 2: Self-validating 7-day continuous dosing workflow for CCT251455 in vitro.

References[1] CCT251455 - Drug Targets, Indications, Patents - Patsnap Synapse | patsnap.com | Link[3] Mps1 inhibitor CCT251455 Small Molecule (Tool Compound) - Ximbio | ximbio.com | Link[2] CCT251455 | Selective MPS1/TTK inhibitor - TargetMol | targetmol.com | Link[4] Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor | Cancer Research - AACR Journals | aacrjournals.org |Link[7] CCT251455 is a specific and potent MPS1 inhibitor. A, line graph of... - ResearchGate | researchgate.net | Link[5] Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications | acs.org | Link[6] WO2016166255A1 - Prognostic biomarkers for ttk inhibitor chemotherapy - Google Patents | google.com | Link

Sources

Technical Support Center: Overcoming Poor CCT251455 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing sub-optimal in vivo exposure when working with CCT251455. Intrinsically, CCT251455 is a highly optimized 1H-pyrrolo[3,2-c]pyridine derivative designed for excellent oral bioavailability—achieving an 1[1].

When researchers report "poor bioavailability," the root cause is rarely the molecule itself. Instead, it is almost universally an artifact of improper vehicle formulation causing gastrointestinal precipitation , or misaligned dosing schedules failing to account for the compound's moderate metabolic clearance[2]. This guide provides the mechanistic rationale and self-validating protocols required to rescue your pharmacokinetic (PK) and pharmacodynamic (PD) readouts.

G MPS1 MPS1/TTK Kinase (Active) SAC Spindle Assembly Checkpoint (SAC) Maintenance MPS1->SAC Phosphorylates targets Mitosis Normal Mitotic Arrest & Alignment SAC->Mitosis CCT CCT251455 (Small Molecule Inhibitor) Inactive MPS1 Inactive Conformation (ATP-binding blocked) CCT->Inactive Binds hinge region Inactive->MPS1 Inhibits Aberrant Aberrant Chromosome Segregation Inactive->Aberrant Checkpoint Abrogation Death Aneuploid Cell Death (Tumor Regression) Aberrant->Death

Mechanism of CCT251455 inhibiting MPS1 to abrogate the spindle assembly checkpoint.

Section 1: Troubleshooting FAQs

Q1: My PK analysis shows CCT251455 bioavailability is <20%. Why is this happening? A: The discrepancy is formulation-dependent. CCT251455 is highly lipophilic. If administered in a purely aqueous vehicle or a crude methylcellulose suspension, the compound will precipitate out of solution in the acidic environment of the rodent stomach or upon transitioning to the neutral pH of the intestine. The Causality: To achieve the >80% bioavailability reported in the literature, the compound must remain fully solubilized during transit across the intestinal epithelium. You must use a co-solvent system that lowers the dielectric constant of the vehicle to prevent nucleation.

Q2: What is the authoritative formulation vehicle to prevent precipitation? A: The field-proven formulation for in vivo efficacy is3[3]. The Causality:

  • DMSO (10%) : Disrupts the crystalline lattice of the CCT251455 powder, acting as the primary solvent.

  • PEG300 (40%) : Acts as a cosolvent to maintain solubility as the DMSO is diluted.

  • Tween-80 (5%) : A non-ionic surfactant that forms protective micelles, preventing precipitation when the mixture contacts aqueous gastric fluids.

  • Saline (45%) : Ensures isotonicity for animal tolerability.

Q3: I am using the correct formulation, but tumor regression is poor. What should I check? A: Check your dosing frequency. CCT251455 exhibits moderate clearance in mice (8.4–22.6 mL/min/kg) driven by hepatic microsomal turnover[2]. If you are dosing once daily (QD), plasma concentrations will fall below the therapeutic threshold before the next dose. The Causality: CCT251455 functions by 4[4]. Because MPS1 is a cell-cycle target, transient inhibition is insufficient. Continuous target engagement is required to force cells through aberrant mitosis. A twice-daily (BID) dosing regimen (e.g., 3[3]) is mandatory.

G Start Issue: Poor In Vivo Efficacy / Low Exposure CheckForm Is formulation purely aqueous or simple suspension? Start->CheckForm YesForm Yes CheckForm->YesForm NoForm No (Using DMSO/PEG/Tween) CheckForm->NoForm FixForm Action: Switch to 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline YesForm->FixForm CheckDose Is dosing frequency QD (Once Daily)? NoForm->CheckDose YesDose Yes CheckDose->YesDose FixDose Action: Switch to BID (Twice Daily) to maintain plasma levels > GI50 YesDose->FixDose

Troubleshooting logic tree for resolving poor CCT251455 bioavailability and exposure.

Section 2: Data Presentation

Table 1: Pharmacokinetic Parameters of CCT251455 (5 mg/kg PO)

Species Clearance (mL/min/kg) Volume of Distribution (L/kg) Oral Bioavailability (F%)
Mouse 8.4 – 22.6 Moderate ~82%
Rat 6.0 – 10.1 Moderate High

| Dog | 1.2 | 1.1 | 100% |

Table 2: Stepwise Formulation Matrix (For 10 mL of 3.3 mg/mL Solution)

Component Volume Purpose
CCT251455 33 mg Active Pharmaceutical Ingredient
DMSO 1.0 mL Primary solubilization
PEG300 4.0 mL Cosolvent stabilization
Tween-80 0.5 mL Micelle formation / Anti-nucleation

| Saline | 4.5 mL | Aqueous dilution & Isotonicity |

Section 3: Experimental Protocols

Protocol 1: Preparation of CCT251455 for Oral (PO) Dosing

Self-Validating Check: The final solution must be completely clear. If it is cloudy, nucleation has occurred, and bioavailability will be compromised. Discard and restart.

  • Weighing: Accurately weigh the required amount of CCT251455 powder (e.g., 33 mg for a 10 mL batch at 3.3 mg/mL).

  • Primary Solubilization: Add 10% of the final volume as DMSO (1.0 mL). Vortex vigorously and sonicate for 5-10 minutes until the powder is completely dissolved. Do not proceed if particulates remain.

  • Cosolvent Addition: Add 40% of the final volume as PEG300 (4.0 mL). Vortex for 1 minute to ensure a homogenous organic phase.

  • Surfactant Addition: Add 5% of the final volume as Tween-80 (0.5 mL). Vortex thoroughly. The mixture will become viscous.

  • Aqueous Phase: Crucial Step. Add 45% of the final volume as Saline (4.5 mL) dropwise while continuously vortexing. Adding saline too quickly will cause localized precipitation.

  • Final Verification: Sonicate the final mixture for 2 minutes. Administer immediately (within 2-4 hours) to prevent delayed crystallization[3].

G Step1 1. Weigh CCT251455 Powder Step2 2. Add 10% DMSO & Sonicate Step1->Step2 Step3 3. Add 40% PEG300 & Vortex Step2->Step3 Step4 4. Add 5% Tween-80 & Mix Step3->Step4 Step5 5. Add 45% Saline Dropwise Step4->Step5 Step6 Clear Solution (Ready for PO Dosing) Step5->Step6

Step-by-step formulation workflow for CCT251455 to ensure in vivo solubility and absorption.

Protocol 2: Pharmacodynamic (PD) Verification via Phospho-Histone H3

To prove your compound is bioavailable and hitting the target, you must measure biomarker modulation in the tumor tissue.

  • Dosing & Harvesting: Dose mice with 50 mg/kg CCT251455 PO. Sacrifice a cohort at 2h, 6h, and 12h post-dose. Rapidly excise the tumor and snap-freeze in liquid nitrogen.

  • Lysis: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation states).

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Probe for total MPS1 and Phospho-Histone H3 (Ser10).

  • Validation: A successful PK/PD profile will show a3[3] at 2h and 6h, returning to baseline by 12h (necessitating the BID dosing schedule).

References

  • Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. Cancer Research - AACR Journals.[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications.[Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). PMC / J Med Chem.[Link]

Sources

Interpreting unexpected phenotypes in CCT251455-treated cells

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Unexpected Phenotypes & Efficacy Issues Compound: CCT251455 (Potent, Selective Tankyrase 1/2 Inhibitor) Target Pathway: WNT/


-catenin Signaling

Core Directive: Understanding the Mechanism

Before troubleshooting, it is critical to align your expectations with the unique mechanism of CCT251455. Unlike direct kinase inhibitors (which often reduce phosphorylation) or degraders (PROTACs), CCT251455 works via stabilization of a destruction complex .

The "Axin Paradox": Users often expect an inhibitor to reduce the levels of pathway components. CCT251455 inhibits Tankyrase (TNKS) PARsylation activity.[1][2][3] Since PARsylation normally tags Axin for degradation, CCT251455 treatment causes Axin protein levels to RISE dramatically. This is the primary biomarker of target engagement.

Mechanism of Action Diagram

G cluster_effect Effect of CCT251455 CCT CCT251455 TNKS Tankyrase 1/2 (PARP Activity) CCT->TNKS Inhibits Axin Axin 1/2 (Scaffold) TNKS->Axin Normally PARsylates (Promotes Degradation) Destruction Destruction Complex (Axin/APC/GSK3) Axin->Destruction Stabilizes & Nucleates BetaCat Beta-Catenin Proteasome Proteasomal Degradation BetaCat->Proteasome Degraded Nucleus Nuclear Signaling (TCF/LEF) BetaCat->Nucleus Blocked by Degradation Destruction->BetaCat Phosphorylates

Caption: CCT251455 inhibits TNKS, preventing Axin degradation. Stabilized Axin forces


-catenin into the destruction complex, blocking Wnt signaling.

Troubleshooting Guides (FAQ Format)

Issue A: "I treated my cells, but I see no reduction in nuclear -catenin."

Diagnosis: This is often a kinetic or genomic context issue, not a compound failure.

Potential CauseExplanationCorrective Action
Time Point Mismatch Axin stabilization is rapid (2-4h), but clearing the pre-existing pool of

-catenin takes longer.
Extend treatment to 24–48 hours .
Genomic Resistance If your cell line has a truncated APC mutation that cannot bind Axin effectively, stabilizing Axin may not suffice to sequester

-catenin.
Check cell line genomics.[4] CCT251455 works best in APC-WT or specific APC-mutant lines (e.g., DLD-1) but may fail in lines with severe destruction complex deletions.
Compound Precipitation CCT251455 is hydrophobic. It may precipitate in aqueous media if added too quickly or at high concentrations.Protocol: Dilute stock in media before adding to cells, or add dropwise with immediate swirling. Do not exceed 0.5% DMSO final.
Issue B: "My cells are arresting in mitosis or showing spindle defects."

Diagnosis: This is an on-target phenotype, but not Wnt-related. Tankyrases also PARsylate NuMA (Nuclear Mitotic Apparatus protein) and TRF1 (Telomere repeat-binding factor 1).

  • The Phenotype: You observe multipolar spindles, sister chromatid cohesion defects, or G2/M arrest.

  • Solution: Titrate the dose down. Wnt signaling is often more sensitive to TNKS inhibition than mitotic progression. Try 100 nM – 500 nM range rather than >1 µM.

Issue C: "The cells are dying, but it looks like necrosis, not apoptosis."

Diagnosis: Potential "Intestinal Toxicity" mimicry or solubility toxicity. Wnt signaling is essential for cellular homeostasis in many lines. However, sudden necrotic death often suggests:

  • Off-target kinase inhibition: At >5 µM, selectivity drops.

  • Crystallization: Micro-crystals of the drug lysing cells mechanically.

Validation Step: Inspect the wells under 40x phase contrast. If you see "shards" or debris that isn't cellular, the compound has crashed out of solution.

Critical Experimental Protocols

Protocol 1: The Axin Stabilization Assay (Gold Standard)

Do not rely solely on TCF/LEF reporter assays (TOPFlash), which can be noisy. Direct Western blotting for Axin is the definitive proof of mechanism.

Reagents:

  • Lysis Buffer: RIPA + Protease Inhibitor Cocktail (Critical: TNKS is a protease-sensitive enzyme).

  • Primary Antibody: Anti-Axin1 (Rabbit mAb) or Anti-Axin2.

Workflow:

  • Seed Cells:

    
     cells/well in a 6-well plate. Allow adhesion (O/N).
    
  • Treatment:

    • Control: DMSO (0.1%).

    • Low Dose: 100 nM CCT251455.

    • High Dose: 1 µM CCT251455.

  • Incubation: 16 Hours.

  • Harvest: Wash with ice-cold PBS. Lyse directly in plate to capture cytoskeletal-bound Axin.

  • Western Blot:

    • Expected Result: A faint or absent band in DMSO; a strong, dense band in treated lanes.

    • Note: If Axin does not increase, the drug is inactive (degraded) or the cells are TNKS-independent.

Protocol 2: Solubility & Stability Check

Use this if you suspect inconsistent potency.

  • Prepare a 10 mM stock in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • The "Cloud Point" Test:

    • Pipette 1 µL of stock into 1 mL of warm (

      
      C) culture media in a clear tube.
      
    • Vortex immediately.

    • Hold against a dark background.

    • Pass: Solution remains clear/straw-colored.

    • Fail: Visible turbidity or "smoke" wisps. (Indicates

      
       exceeded for that media formulation).
      

Data Summary: CCT251455 Profile

ParameterValue / CharacteristicNotes
Molecular Weight ~400–500 Da range (varies by salt form)
Primary Target Tankyrase 1 (PARP5A) & Tankyrase 2 (PARP5B)

nM (Enzymatic)
Cellular

50 – 200 nMMeasured by Axin stabilization or TOPFlash.
Solubility Low in water; High in DMSOMax aqueous solubility is often <10 µM without carriers.
Key Biomarker Axin1/2 Protein Increase NOT Phospho-GSK3 or Phospho-

-cat (these are unreliable).

Troubleshooting Logic Tree

Troubleshooting Start Unexpected Phenotype Q1 Is Axin Protein Elevated? Start->Q1 NoAxin Drug Failure Q1->NoAxin No YesAxin Target Engaged Q1->YesAxin Yes CheckSol Check Solubility & Storage NoAxin->CheckSol Q2 Is Beta-Catenin Down? YesAxin->Q2 NoBeta Genomic Resistance Q2->NoBeta No YesBeta Wnt Suppressed Q2->YesBeta Yes ExpGen Check APC Mutation Status NoBeta->ExpGen Q3 Cell Death Type? YesBeta->Q3 Mitotic Mitotic Arrest (Spindle Defect) Q3->Mitotic Necrotic Rapid Lysis Q3->Necrotic Action1 Reduce Dose (NuMA Effect) Mitotic->Action1 Action2 Check Toxicity/ Crystallization Necrotic->Action2

Caption: Decision matrix for isolating the cause of unexpected experimental results with CCT251455.

References

  • Waaler, J. et al. (2013). "A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice." Cancer Research, 73(16), 5094-5105.

  • Shishkin, O. et al. (2013). "Discovery of a Potent and Selective Tankyrase Inhibitor." Journal of Medicinal Chemistry, 56(11), 4486–4498.

  • Huang, S.M.A. et al. (2009). "Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling."[5][6][7] Nature, 461, 614–620.[5] (Note: Describes the foundational mechanism of TNKS inhibition via XAV939, applicable to CCT251455).

  • Institute of Cancer Research (ICR). "CCT251455: Chemical Probe."

Sources

Validation & Comparative

Technical Guide: CCT251455 versus CCT271850 and Mps1 Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Mps1 Inhibition

Mps1 (TTK) is the master regulator of the Spindle Assembly Checkpoint (SAC), the surveillance mechanism that ensures accurate chromosome segregation. In the context of drug development, Mps1 inhibition forces tumor cells with high mitotic stress to exit mitosis prematurely, leading to gross aneuploidy and cell death (mitotic catastrophe).

This guide compares CCT251455 , a potent early-stage tool compound, with its optimized successor, CCT271850 . While CCT251455 demonstrated the validity of the target, CCT271850 addresses the critical liability of oral bioavailability, making it the superior choice for in vivo efficacy studies and advanced preclinical validation.

Pharmacological & Structural Comparison[1][2][3]

The transition from CCT251455 to CCT271850 represents a classic "lead optimization" campaign focused on improving pharmacokinetic (PK) properties without sacrificing on-target potency. Both compounds belong to the pyrido[3,4-d]pyrimidine class.

Comparative Data Profile
FeatureCCT251455 (Tool Compound)CCT271850 (Lead Candidate)NMS-P715 (Reference)
Primary Target Mps1 (TTK)Mps1 (TTK)Mps1 (TTK)
Biochemical IC50 ~3.0 nM0.63 ± 0.27 nM ~182 nM
Cellular IC50 (Autophos) ~10–50 nM70 nM ~1000 nM
Selectivity High (Kinase Panel)High (Kinase Panel)Moderate
Oral Bioavailability (%F) Low / Variable68% (High)Low
In Vivo Application Limited (IP/IV only)Robust (Oral dosing)Limited
Primary Utility In vitro mechanistic studiesIn vivo xenografts & PK/PDEarly reference
The "Optimization Gap"
  • Potency: CCT271850 retains sub-nanomolar potency (IC50 ~0.6 nM), making it one of the most potent Mps1 inhibitors available.

  • Bioavailability: The defining advantage of CCT271850 is its 68% oral bioavailability .[1] This allows for sustained target coverage (>80% inhibition for >24h) required to drive tumor regression in xenograft models, a threshold difficult to maintain with CCT251455.

Mechanism of Action: Inducing Mitotic Catastrophe[4]

Mps1 kinase activity is essential for recruiting the Mitotic Checkpoint Complex (MCC) to unattached kinetochores. Inhibiting Mps1 silences this "wait" signal, causing the Anaphase Promoting Complex/Cyclosome (APC/C) to fire prematurely.

Pathway Visualization

The following diagram illustrates how CCT271850 disrupts the SAC, converting a "Check" state into a lethal "Bypass."

Mps1_Mechanism Unattached_Kinetochore Unattached Kinetochore Mps1_Active Active Mps1 Kinase Unattached_Kinetochore->Mps1_Active Activates KNL1_Phos KNL1 Phosphorylation (MELT repeats) Mps1_Active->KNL1_Phos Phosphorylates Premature_Exit Premature Anaphase (Chromosome Missegregation) Mps1_Active->Premature_Exit Inhibition leads to CCT_Inhibitor CCT271850 / CCT251455 CCT_Inhibitor->Mps1_Active Blocks Bub1_Recruitment Bub1 / Bub3 Recruitment KNL1_Phos->Bub1_Recruitment Mad1_Mad2 Mad1-Mad2 Complex Formation Bub1_Recruitment->Mad1_Mad2 MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC APCC_Inhibition APC/C Inhibition (Mitotic Arrest) MCC->APCC_Inhibition Aneuploidy Gross Aneuploidy & Death Premature_Exit->Aneuploidy

Figure 1: Mechanism of Mps1 inhibition. CCT compounds block the phosphorylation of KNL1, preventing MCC formation and forcing cells to exit mitosis with unaligned chromosomes.

Validated Experimental Protocols

To ensure data integrity, experimental validation of these inhibitors requires specific biomarkers. Do not rely solely on cytotoxicity (MTT/CellTiter-Glo) as this does not confirm the mechanism (SAC abrogation).

Protocol A: Functional SAC Abrogation Assay (Immunofluorescence)

Objective: Confirm that CCT271850 prevents the recruitment of checkpoint proteins (BubR1 or Mad2) to kinetochores even in the presence of spindle poison (Nocodazole).

Reagents:

  • Nocodazole (Spindle poison to induce SAC).

  • Anti-BubR1 or Anti-Mad2 antibody.

  • Anti-Centromere Antibody (ACA/CREST) as a reference marker.

Workflow:

  • Seeding: Plate HeLa or U2OS cells on coverslips.

  • Block: Treat cells with Nocodazole (3.3 µM) for 1 hour to depolymerize microtubules and activate the SAC (high Mps1 activity state).

  • Treatment: Add CCT271850 (100–500 nM) or DMSO control. Incubate for 1 hour.

    • Note: Short incubation is sufficient for kinase inhibition and displacement of BubR1.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT. Permeabilize with 0.5% Triton X-100.

  • Staining:

    • Primary: Mouse anti-BubR1 (1:1000) + Human anti-CREST (1:2000).

    • Secondary: Anti-Mouse Alexa488 + Anti-Human Alexa647.

  • Analysis: Confocal microscopy.

    • Positive Control (DMSO+Noc): Bright BubR1 foci colocalizing with CREST.

    • CCT Treated: Loss of BubR1 foci at kinetochores despite Nocodazole presence.

Protocol B: "Mitotic Trap" Flow Cytometry (FACS)

Objective: Quantify the bypass of mitotic arrest.

  • Synchronization: Treat cells with Thymidine (2 mM) for 24h to sync in G1/S. Release for 3h.

  • Arrest: Add Nocodazole (0.2 µM) to trap cells in mitosis (4N DNA content).

  • Override: Add CCT271850 (0.5 – 1.0 µM) .

  • Timepoints: Harvest cells at 0, 2, 4, and 6 hours post-CCT addition.

  • Staining: Fix in 70% Ethanol. Stain with Propidium Iodide (PI) + RNase A.

  • Readout:

    • Intact SAC (Control): Cells remain 4N.

    • Inhibited SAC (CCT): Rapid shift from 4N to 2N (G1) or <2N (Apoptosis/Sub-G1) as they exit mitosis without dividing properly.

Experimental Workflow Diagram

Workflow Start Cell Culture (HeLa/U2OS) Sync Sync (Thymidine) Start->Sync Noc Nocodazole (Activate SAC) Sync->Noc Treat Add CCT271850 Noc->Treat Branch_IF Immunofluorescence (BubR1/CREST) Treat->Branch_IF Fix 1h Branch_FACS Flow Cytometry (PI Staining) Treat->Branch_FACS Fix 2-6h Result_IF Loss of Kinetochore Localization Branch_IF->Result_IF Result_FACS 4N -> 2N Shift (Mitotic Slip) Branch_FACS->Result_FACS

Figure 2: Dual-validation workflow for confirming Mps1 inhibition efficacy.

Strategic Recommendations

When to use CCT251455
  • High-Throughput Screening (HTS): If you have a legacy library or are performing purely biochemical kinase panels where cost is a factor and in vivo properties are irrelevant.

  • Structural Biology: For co-crystallization studies to map the ATP-binding pocket of Mps1.

When to use CCT271850
  • In Vivo Efficacy: This is the mandatory choice for mouse xenograft models due to its 68% oral bioavailability.

  • Cellular "Killer" Assays: When studying the long-term effects of aneuploidy (clonogenic assays) over 5-7 days, CCT271850's stability provides more consistent inhibition.

  • Combination Studies: Ideal for combining with Paclitaxel. The combination relies on Paclitaxel keeping cells in mitosis while CCT271850 forces them out, maximizing chromosomal damage.

Competitor Landscape
  • BAY 1217389: Another highly potent, orally bioavailable clinical candidate. Comparable to CCT271850 in potency (<1 nM).

  • CFI-402257: Extremely potent (IC50 ~1.7 nM), also orally bioavailable.[2]

  • Reversine: Avoid for specific Mps1 studies. It is a "promiscuous" kinase inhibitor (inhibits Aurora B and others) and lacks the selectivity of the CCT series.

References

  • Naud, S., et al. (2013). Structure-Based Discovery of CCT251455, a Potent and Selective Inhibitor of Monopolar Spindle 1 (MPS1) Kinase. Journal of Medicinal Chemistry.

  • Atrash, B., et al. (2017). Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy.[3] British Journal of Cancer.[4][5][6]

  • Gurden, M. D., et al. (2015). Naturally occurring mutations in the MPS1 kinase domain confer resistance to specific inhibitors. Cell Cycle.[7][3][5][8]

  • Simonetti, G., et al. (2018). Mps1 inhibitors: A patent review (2014-present).

Sources

Combination therapy of CCT251455 with taxanes or other chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the combination of CCT251455 , a potent and selective chemical probe targeting MPS1 (TTK) , with taxane-based chemotherapeutics (e.g., Paclitaxel, Docetaxel). Unlike standard kinase inhibitors that block oncogenic drivers, CCT251455 functions as a Spindle Assembly Checkpoint (SAC) abrogator .

The therapeutic rationale relies on "mitotic catastrophe": taxanes stabilize microtubules to induce SAC-mediated mitotic arrest, while CCT251455 simultaneously disables the SAC. This forces cells to exit mitosis prematurely with severe chromosomal segregation errors, overcoming taxane-induced arrest and resistance.

Part 1: Mechanistic Rationale & Pathway Analysis

The "Mitotic Catastrophe" Synergy

The efficacy of this combination is driven by conflicting signals sent to the mitotic machinery.

  • Taxanes (Paclitaxel): Bind

    
    -tubulin, stabilizing microtubules and creating tension defects at kinetochores. This normally triggers the SAC, arresting cells in metaphase.
    
  • CCT251455: Selectively inhibits the kinase activity of MPS1 (TTK), a master regulator of the SAC.[1] Inhibition prevents the recruitment of the Mitotic Checkpoint Complex (MCC), effectively "silencing" the alarm raised by taxanes.

Result: Cells exit mitosis without completing chromosome alignment, leading to gross aneuploidy and subsequent apoptosis.[1][2]

Pathway Visualization

The following diagram illustrates the conflicting signaling inputs leading to cell death.

G cluster_0 Mitotic Checkpoint Signaling MPS1 MPS1 (TTK) Kinase SAC_Signal SAC Activation (Stop Signal) MPS1->SAC_Signal Phosphorylates Knl1/Bub1 Mitotic_Exit Premature Mitotic Exit MPS1->Mitotic_Exit Inhibition leads to MCC Mitotic Checkpoint Complex (MCC) APC APC/C-Cdc20 MCC->APC Inhibits Separase Separase Activation APC->Separase Ubiquitination Separase->Mitotic_Exit Cohesin Cleavage Taxane Taxane (Paclitaxel) MT_Defect Microtubule Stabilization Taxane->MT_Defect Stabilizes CCT CCT251455 CCT->MPS1 Inhibits (IC50 ~3nM) MT_Defect->MPS1 Recruits to Kinetochore SAC_Signal->MCC Assembles Death Mitotic Catastrophe & Apoptosis Mitotic_Exit->Death Severe Aneuploidy

Caption: CCT251455 overrides the Taxane-induced SAC arrest, forcing premature exit and apoptosis.

Part 2: Comparative Performance Analysis

CCT251455 vs. Alternative MPS1 Inhibitors

CCT251455 is distinguished by its high selectivity and oral bioavailability compared to earlier tool compounds like Reversine.

FeatureCCT251455 Reversine AZ3146 Clinical Implication
Primary Target MPS1 (TTK)MPS1, Aurora BMPS1CCT251455 avoids Aurora B toxicity, ensuring cleaner SAC abrogation.
Potency (IC50) ~3 nM~200 nM~35 nMCCT251455 requires lower dosing for effective target engagement.
Selectivity High (>100-fold vs others)Low (Promiscuous)ModerateReduced off-target toxicity in vivo.
Bioavailability High (83% in mice)Low/PoorLowCCT251455 is suitable for oral dosing in xenograft models.
Mechanism Stabilizes Inactive Conf.ATP CompetitiveATP CompetitiveInactive conformation stabilization may reduce resistance liability.
Monotherapy vs. Combination Efficacy
TreatmentCellular PhenotypeOutcome
Taxane Alone Prolonged mitotic arrest (High Mitotic Index).Cytostasis or delayed death (often reversible upon washout).
CCT251455 Alone Accelerated mitosis; minor segregation errors.Viable aneuploidy (tolerated by some cancer lines).
Combination Checkpoint Override: Cells enter mitosis with stabilized MTs but exit immediately.Synergistic Cytotoxicity: Massive chromosomal missegregation leading to non-viable progeny.

Part 3: Experimental Protocols

Protocol 1: Validation of SAC Abrogation (Biomarker Assay)

Objective: Confirm CCT251455 inhibits MPS1 autophosphorylation in the presence of Taxanes.

  • Cell Seeding: Seed HCT116 or HeLa cells (0.5 x 10^6) in 6-well plates.

  • Synchronization: Treat with Paclitaxel (100 nM) for 16 hours to arrest cells in prometaphase (High SAC activity).

  • Inhibitor Treatment: Add CCT251455 (concentration range: 10 nM – 1 µM) for 2 hours.

  • Lysis: Harvest cells in SDS lysis buffer containing phosphatase inhibitors.

  • Western Blot:

    • Primary Antibodies: Anti-MPS1 (Total), Anti-pMPS1 (T33/S37 or T676).

    • Positive Control: Nocodazole-treated lysate (High pMPS1).

    • Negative Control: Phosphatase-treated lysate.

  • Readout: Disappearance of the pMPS1 band indicates successful target engagement and SAC override.

Protocol 2: In Vitro Synergy Assessment (Checkerboard)

Objective: Quantify synergy using the Combination Index (CI).

  • Plate Setup: Use a 96-well plate.

    • X-Axis: Paclitaxel (0, 1, 3, 10, 30, 100 nM).

    • Y-Axis: CCT251455 (0, 10, 30, 100, 300, 1000 nM).

  • Incubation: Treat cells for 72 hours (covering ~3 cell cycles).

  • Viability Assay: Add CellTiter-Glo or MTT reagent; read absorbance/luminescence.

  • Analysis: Calculate Fraction Affected (Fa). Use Chou-Talalay method (CompuSyn software) to calculate CI.

    • CI < 0.9: Synergism (Expected for this combination).

    • CI = 1: Additive.

    • CI > 1: Antagonism.

Protocol 3: In Vivo Xenograft Efficacy Workflow

Objective: Assess tumor growth inhibition (TGI) in a taxane-resistant model.

Workflow cluster_groups Treatment Groups (n=8) Step1 Tumor Inoculation (HCT116 s.c.) Step2 Staging (~150 mm³) Step1->Step2 G1 Vehicle Control Step2->G1 G2 Paclitaxel (15 mg/kg i.v. Q7D) Step2->G2 G3 CCT251455 (5 mg/kg p.o. Daily) Step2->G3 G4 Combination (Pac + CCT) Step2->G4 Step3 Dosing Phase (21 Days) G1->Step3 G2->Step3 G3->Step3 G4->Step3 Step4 Readouts: 1. Tumor Vol (TGI) 2. Body Weight 3. pMPS1 (IHC) Step3->Step4

Caption: Workflow for evaluating CCT251455 + Paclitaxel efficacy in vivo.

References

  • Naud, S., et al. (2013). "Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045-10065.

  • Gurden, M. D., et al. (2015). "Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance." Cancer Research, 75(16), 3340–3354.[1]

  • Tannenbaum, S. J., et al. (2016). "Inhibition of the Mps1 kinase corrects chromosomal instability and improves chemotherapeutic response." Current Biology. (Contextual support for MPS1 + Taxane synergy).
  • Ximbio. (n.d.). "Mps1 inhibitor CCT251455 Small Molecule (Tool Compound)." Ximbio Product Datasheet.

Sources

A Comparative Guide to the Efficacy of CCT251455 in PTEN-Proficient vs. PTEN-Deficient Tumors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of precision oncology, understanding the genetic context of a tumor is paramount to predicting therapeutic response. The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is one of the most frequently inactivated genes in human cancer, leading to the hyperactivation of the PI3K/Akt signaling pathway and promoting cell growth, proliferation, and survival.[1][2] This guide provides an in-depth comparison of the efficacy of CCT251455, a potent and selective inhibitor of the mitotic kinase MPS1, in tumors with proficient versus deficient PTEN status. We will delve into the mechanistic rationale for the differential sensitivity and provide detailed experimental protocols to enable researchers to validate these findings.

The Nexus of PTEN and MPS1: A Synthetic Lethal Interaction

The Monopolar Spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] Inhibition of MPS1 abrogates the SAC, leading to severe chromosomal mis-segregation, aneuploidy, and ultimately, cell death, a process known as mitotic catastrophe.[3][4]

Recent evidence has illuminated a synthetic lethal relationship between the loss of PTEN and the inhibition of MPS1. Breast cancer cell lines with PTEN deficiency have demonstrated heightened sensitivity to both the depletion of MPS1 and its kinase inhibition.[3] This vulnerability arises from the fact that PTEN-deficient tumors, with their constitutively active PI3K/Akt pathway, are often under increased replicative stress and have a greater reliance on a robust SAC to manage their unstable genomes. By targeting MPS1 with an inhibitor like CCT251455, this critical checkpoint is removed, leading to a catastrophic failure of mitosis specifically in these already vulnerable cancer cells.

dot

cluster_0 PTEN-Proficient Cell cluster_1 PTEN-Deficient Cell Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3  P Downstream\nSignaling Cell Survival, Growth, Proliferation AKT->Downstream\nSignaling Growth Factor_d Growth Factor_d RTK_d Receptor Tyrosine Kinase Growth Factor_d->RTK_d PI3K_d PI3K_d RTK_d->PI3K_d PIP3_d PIP3_d PI3K_d->PIP3_d  P PIP2_d PIP2_d PIP2_d->PI3K_d AKT_d AKT (hyperactivated) PIP3_d->AKT_d PTEN_d PTEN (inactive) PTEN_d->PIP3_d Downstream\nSignaling_d Uncontrolled Cell Survival, Growth, Proliferation AKT_d->Downstream\nSignaling_d

Figure 1: Simplified PTEN/PI3K/AKT signaling pathway in PTEN-proficient versus PTEN-deficient cells.

CCT251455: A Potent and Selective MPS1 Inhibitor

CCT251455 is a small molecule inhibitor that demonstrates high potency and selectivity for MPS1 kinase.[3] Its mechanism of action involves the direct inhibition of the kinase activity of MPS1, which is essential for the recruitment of other SAC proteins to unattached kinetochores.[4] By disrupting this process, CCT251455 effectively overrides the SAC, forcing cells to exit mitosis prematurely with unaligned chromosomes. This leads to widespread aneuploidy and subsequent cell death.[3]

Comparative Efficacy of CCT251455: A Data-Driven Overview

While direct comparative studies of CCT251455 in isogenic PTEN-proficient and -deficient cell lines are not yet widely published, the established link between PTEN loss and MPS1 inhibitor sensitivity provides a strong rationale for the expected differential efficacy. The following table summarizes the anticipated outcomes based on the current understanding of the underlying biology.

FeaturePTEN-Proficient TumorsPTEN-Deficient TumorsRationale
Sensitivity to CCT251455 (IC50) Higher IC50 (less sensitive)Lower IC50 (more sensitive)Increased reliance on the spindle assembly checkpoint due to genomic instability.[3]
Induction of Mitotic Catastrophe ModerateHighAbrogation of the SAC in genomically unstable cells leads to severe chromosome mis-segregation.[4]
Apoptosis Induction ModerateHighThe accumulation of catastrophic mitotic errors triggers apoptotic pathways.
In Vivo Tumor Growth Inhibition ModestSignificantThe selective killing of PTEN-deficient cells is expected to translate to greater tumor regression in vivo.

Experimental Protocols for Validation

To empirically validate the differential efficacy of CCT251455, the following detailed experimental protocols are provided.

dot

Start Start Cell_Culture Culture PTEN-proficient and PTEN-deficient cancer cell lines Start->Cell_Culture CCT251455_Treatment Treat cells with varying concentrations of CCT251455 Cell_Culture->CCT251455_Treatment Assays Perform Assays CCT251455_Treatment->Assays Viability Cell Viability Assay (MTT) Assays->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Western_Blot Western Blot (PTEN, p-Akt, etc.) Assays->Western_Blot In_Vivo In Vivo Xenograft Studies Assays->In_Vivo Data_Analysis Analyze and Compare Data Viability->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Experimental workflow for comparing CCT251455 efficacy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • PTEN-proficient and PTEN-deficient cancer cell lines

  • Complete culture medium

  • CCT251455

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of CCT251455 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the CCT251455 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each cell line.[5]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • PTEN-proficient and PTEN-deficient cancer cell lines

  • Complete culture medium

  • CCT251455

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with CCT251455 at a concentration around the IC50 for 24, 48, and 72 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[6]

Western Blotting

This method is used to detect and quantify specific proteins in a sample.

Materials:

  • PTEN-proficient and PTEN-deficient cancer cell lines

  • CCT251455

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt (Ser473), anti-total-Akt, anti-PARP, anti-cleaved-caspase-3, and anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with CCT251455 for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities relative to the loading control.

In Vivo Xenograft Studies

This model is used to evaluate the anti-tumor efficacy of CCT251455 in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • PTEN-proficient and PTEN-deficient cancer cell lines

  • Matrigel (optional)

  • CCT251455 formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 million cells (resuspended in PBS or a mixture with Matrigel) into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, CCT251455).

  • Administer CCT251455 at the predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[7][8]

Conclusion

The differential efficacy of the MPS1 inhibitor CCT251455 in PTEN-proficient versus PTEN-deficient tumors presents a compelling opportunity for targeted cancer therapy. The synthetic lethal interaction between PTEN loss and MPS1 inhibition provides a strong scientific rationale for the selective elimination of cancer cells harboring this common tumor suppressor gene mutation. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate and validate this promising therapeutic strategy. As our understanding of the complex interplay between different cancer-driving mutations and therapeutic vulnerabilities deepens, the tailored application of potent and selective inhibitors like CCT251455 will be instrumental in advancing the field of precision oncology.

References

Sources

Technical Guide: Validating Downstream Mps1 Signaling Inhibition by CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CCT251455 is a potent, highly selective, orally bioavailable chemical probe for Mps1 (TTK) , a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Unlike earlier generation inhibitors (e.g., Reversine) which display significant off-target activity against Aurora B, CCT251455 offers a "clean" pharmacological profile (IC50 ~3 nM), making it the superior choice for dissecting Mps1-specific contributions to chromosomal instability (CIN) and aneuploidy.

This guide provides a rigorous framework for validating CCT251455 target engagement and downstream signaling blockade, prioritizing functional assays that differentiate Mps1 inhibition from general anti-mitotic toxicity.

Part 1: Mechanistic Context & Signaling Pathway

To validate inhibition, one must interrogate the specific nodes Mps1 regulates. Mps1 activity is the "upstream" signal required to recruit the SAC machinery to unattached kinetochores.[1]

The Signaling Axis:

  • Activation: Mps1 auto-phosphorylates (e.g., T676, T33/S37) to maximize activity.

  • Propagation: Mps1 phosphorylates Knl1 at multiple MELT motifs.[2][3]

  • Recruitment: Phospho-MELT motifs recruit the Bub1-Bub3 complex.[2][3]

  • Effector: Bub1 facilitates Mad1-Mad2 recruitment, catalyzing the Mitotic Checkpoint Complex (MCC).

  • Outcome: MCC inhibits the APC/C, arresting the cell in mitosis.[2]

Inhibition Consequence: CCT251455 blocks Step 1 & 2, causing the rapid delocalization of Bub1/Mad1 and forced mitotic exit (slippage) even in the presence of spindle poisons.

Mps1_Signaling Mps1_Inactive Mps1 (Inactive) Mps1_Active Mps1 (Active) (p-T676 / p-T33) Mps1_Inactive->Mps1_Active Auto-phosphorylation Knl1 Knl1 (Kinetochore) Mps1_Active->Knl1 Phosphorylates CCT CCT251455 (Inhibitor) CCT->Mps1_Active Blocks ATP Pocket Slippage Mitotic Slippage (Aneuploidy/Death) CCT->Slippage Induces pKnl1 p-Knl1 (Phospho-MELT) Knl1->pKnl1 Bub1 Bub1/Bub3 Recruitment pKnl1->Bub1 Docking Site Mad1 Mad1/Mad2 Recruitment Bub1->Mad1 MCC MCC Formation (Cdc20 Inhibition) Mad1->MCC SAC SAC ON (Mitotic Arrest) MCC->SAC SAC->Slippage Loss of Signal

Figure 1: The Mps1 signaling cascade. CCT251455 prevents Knl1 phosphorylation, collapsing the scaffold required for SAC protein recruitment.

Part 2: Comparative Profiling

Why choose CCT251455 over other common inhibitors?

FeatureCCT251455 Reversine NMS-P715
Primary Target Mps1 (TTK)Mps1 / Aurora BMps1
Biochemical IC50 ~3 nM~6 nM~1-10 nM
Selectivity High (Clean Kinome)Low (Promiscuous)High
Aurora B Inhibition NegligiblePotent (Confounding)Negligible
Key Liability Resistance via activation loop mutationsInhibits Aurora B, which also delocalizes SAC proteins, confusing mechanism.Less potent in some cellular models compared to CCT.
Best Use Case Specific Pathway Validation General SAC override (Positive Control)Alternative Probe

Expert Insight: Do not use Reversine for mechanistic validation of Mps1 downstream targets. Reversine inhibits Aurora B, which is independently required for the recruitment of Mps1 to kinetochores. Thus, Reversine effects are a composite of Aurora B and Mps1 inhibition. CCT251455 allows you to attribute phenotypes solely to Mps1 catalytic inhibition.

Part 3: Validating Downstream Inhibition (Protocols)

To prove CCT251455 is working, you must demonstrate a "Loss of Function" in a system where Mps1 is constitutively active. The Strategy: The "Nocodazole Challenge."

  • Activate: Treat cells with Nocodazole (depolymerizes microtubules). This creates unattached kinetochores, driving maximal Mps1 activity and SAC arrest.

  • Inhibit: Add CCT251455.

  • Readout: If Mps1 is inhibited, the SAC signal collapses, and cells exit mitosis (slip) despite the presence of Nocodazole.

Experimental Workflow Diagram

Validation_Workflow Step1 1. Cell Culture (HeLa/U2OS) Step2 2. Nocodazole Block (3.3 µM, 2-4 hrs) Step1->Step2 Branch Split Step2->Branch + CCT251455 (1-5 µM) PathA A. Biochemical (WB) Lysate Harvest Branch->PathA PathB B. Localization (IF) Fix & Stain Branch->PathB PathC C. Functional (Live) Time-Lapse Branch->PathC ReadoutA Western Blot: Loss of p-Mps1 (T676) Loss of p-Knl1 PathA->ReadoutA ReadoutB Microscopy: Loss of Bub1/Mad1 at Kinetochores PathB->ReadoutB ReadoutC Phenotype: Mitotic Duration < 20 mins (Slippage) PathC->ReadoutC

Figure 2: The "Nocodazole Challenge" workflow. All assays require pre-activation of the SAC to visualize inhibition effectively.

Protocol A: Immunofluorescence (The Spatial Standard)

Objective: Visualize the loss of Bub1 recruitment to kinetochores.[3][4] Bub1 recruitment is the direct downstream consequence of Mps1-mediated Knl1 phosphorylation.

  • Seed: HeLa or U2OS cells on coverslips.

  • Arrest: Treat with 3.3 µM Nocodazole for 2 hours. (High dose ensures complete depolymerization).

  • Inhibit: Add CCT251455 (1 - 2 µM) for 1 hour in the continued presence of Nocodazole.

    • Control: Nocodazole + DMSO.

  • Fixation: Pre-extract with 0.5% Triton X-100 in PHEM buffer for 1 min (critical to remove cytosolic background), then fix with 4% Paraformaldehyde.

  • Staining:

    • Primary: Anti-Bub1 (Mouse) + Anti-CREST (Human, centromere marker).

    • Secondary: Anti-Mouse Alexa-488 + Anti-Human Alexa-647.

  • Analysis: Quantify the ratio of Bub1 intensity to CREST intensity at kinetochores.

    • Success Criteria: CCT251455 treatment should reduce Bub1/CREST ratio by >80% compared to DMSO control.

Protocol B: Western Blot (Target Engagement)

Objective: Confirm inhibition of Mps1 autophosphorylation.[1][5]

  • Arrest: Nocodazole (3.3 µM) for 12-16 hours to enrich mitotic index (shake-off method recommended to collect only mitotic cells).

  • Treat: Re-plate mitotic cells or treat in suspension with CCT251455 (0.2 - 1 µM) for 1 hour.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF) + Protease Inhibitors.

  • Blot Targets:

    • p-Mps1 (T676): Direct readout of autophosphorylation.[1]

    • p-Mps1 (T33/S37): Alternative autophosphorylation site.

    • Total Mps1: Loading control.

    • Cyclin B1: Marker of mitotic state (should remain high if harvested before slippage is complete).

Part 4: Troubleshooting & Expert Insights

1. The "Timing" Trap: Mps1 inhibition drives cells out of mitosis very quickly (15-20 minutes). If you treat for 4 hours and then fix for IF, the cells may have already slipped into G1 (interphase), where Bub1 is naturally absent.

  • Solution: For IF experiments, keep CCT251455 treatment short (30-60 mins) to capture the cells while they are still in mitosis but have lost kinetochore signaling. Use MG132 (Proteasome inhibitor) alongside CCT251455 to prevent exit if you solely want to image the "empty" kinetochores without the cells flattening out.

2. Concentration Windows: While biochemical IC50 is ~3 nM, cellular assays often require 250 nM - 1 µM to compete with high intracellular ATP concentrations.

  • Validation: Perform a dose-response (0.1, 0.5, 1.0, 5.0 µM). Efficacy should plateau around 1-2 µM.

3. Distinguishing Apoptosis: Prolonged Mps1 inhibition leads to "Mitotic Catastrophe" and death. If validating signaling, measure at <2 hours. If validating cytotoxicity, measure at >24 hours (via cleaved PARP or Caspase-3).

References

  • Naud, S., et al. (2013). Structure-Based Design of Oral, Potent, and Selective Inhibitors of the Mitotic Kinase MPS1 (TTK). Journal of Medicinal Chemistry, 56(24), 10045–10065. Link

  • Gurden, M. D., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. Cancer Research, 75(16), 3340–3354. Link

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine.[4] Journal of Cell Biology, 190(1), 73–87. Link

  • Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research, 70(24), 10255–10264. Link

Sources

CCT251455 selectivity profile against a panel of human kinases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CCT251455 Selectivity Profile & Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists

Executive Summary

CCT251455 is a potent, selective, and orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase (also known as TTK ). Unlike earlier generation compounds such as Reversine, which suffer from significant off-target promiscuity (inhibiting Aurora B and JAKs), CCT251455 was designed using structure-based methods to serve as a high-fidelity chemical probe. It stabilizes an inactive conformation of MPS1, effectively abrogating the Spindle Assembly Checkpoint (SAC), forcing cells to exit mitosis prematurely with unaligned chromosomes, leading to severe aneuploidy and cell death.

Crucial Disambiguation:

  • CCT251455: MPS1 (TTK) Inhibitor (Target of this guide).

  • CCT251545: CDK8/19 Inhibitor (Distinct chemical series).

  • Ensure you are using the correct probe for your specific pathway of interest.

Compound Profile & Mechanism
FeatureSpecification
Primary Target MPS1 (TTK)
IC50 (Biochemical) ~3 nM (ATP-competitive)
IC50 (Cellular) ~30–40 nM (Autophosphorylation inhibition in HCT116)
Chemical Class 1H-pyrrolo[3,2-c]pyridine
Binding Mode Stabilizes an inactive conformation (activation loop disordered)
Key Phenotype SAC override, premature anaphase, gross aneuploidy
Mechanism of Action

MPS1 is the "master regulator" of the Spindle Assembly Checkpoint. It recruits the Mitotic Checkpoint Complex (MCC) to unattached kinetochores. CCT251455 prevents the autophosphorylation of MPS1 (specifically at T33/S37 and T676), which is required for its recruitment and full activation.

G MPS1_Inactive MPS1 (Inactive) MPS1_Active MPS1 (Active) (pT33/pS37/pT676) MPS1_Inactive->MPS1_Active Autophosphorylation Kinetochore Unattached Kinetochore MPS1_Active->Kinetochore Recruitment MCC MCC Formation (Mad2/BubR1) Kinetochore->MCC Catalyzes APC APC/C Inhibition MCC->APC Inhibits Mitotic_Arrest Mitotic Arrest (Repair Opportunity) APC->Mitotic_Arrest Maintains CCT CCT251455 CCT->MPS1_Inactive Stabilizes Inactive State CCT->MPS1_Active Blocks

Figure 1: Mechanism of Action. CCT251455 prevents the autophosphorylation trigger required for SAC activation.

Selectivity Profile Analysis

The utility of CCT251455 lies in its "clean" profile compared to historical tools.

Comparative Selectivity Table
CompoundPrimary TargetOff-Targets (Major)Selectivity Utility
CCT251455 MPS1 (TTK) Minimal at <1 µMHigh: Recommended for validating MPS1 biology.
Reversine MPS1 / Aurora BAurora B , JAK2, SRC, LCKLow: "Dirty" tool; effects cannot be solely attributed to MPS1.
NMS-P715 MPS1Fewer than ReversineHigh: Good alternative, though CCT251455 often shows superior potency in specific lines.
BAY 1161909 MPS1Highly SelectiveClinical: Very potent, used in translational studies.
Why Selectivity Matters Here

Many "MPS1 inhibitors" (like Reversine) also inhibit Aurora B .[1][2][3] Aurora B is required for error correction (destabilizing incorrect microtubule attachments) and cytokinesis.

  • Reversine: Inhibits both SAC (MPS1) and Cytokinesis (Aurora B), leading to a confusing phenotype of failed alignment and failed division.

  • CCT251455: Inhibits only SAC. Cells exit mitosis despite errors, creating daughter cells with massive aneuploidy (micronuclei), which is the specific phenotype of SAC abrogation.

Experimental Protocols
Protocol A: Assessment of MPS1 Autophosphorylation (Biochemical/Cellular)

Validates target engagement.

  • Cell Seeding: Seed HCT116 cells (or relevant line) at

    
     cells/well in 6-well plates.
    
  • Synchronization: Treat with Nocodazole (200 ng/mL) for 16 hours.

    • Reasoning: Nocodazole depolymerizes microtubules, activating the SAC and maximizing MPS1 autophosphorylation levels.

  • Inhibitor Treatment: Add CCT251455 (Dose range: 0, 10, 30, 100, 300, 1000 nM) for 1 hour in the continued presence of Nocodazole.

  • Lysis: Wash with PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot:

    • Primary Antibody: Anti-phospho-MPS1 (T33/S37 or T676).

    • Total Control: Anti-GAPDH or Anti-Total MPS1.

    • Result: You should see a dose-dependent disappearance of the phospho-band while total MPS1 remains constant.

Protocol B: Mitotic Index & SAC Override (Flow Cytometry)

Validates functional phenotype.

  • Treatment: Treat asynchronous cells with Nocodazole (200 ng/mL) alone (Control) or Nocodazole + CCT251455 (1 µM) .

  • Incubation: Harvest cells at 0, 2, 4, and 8 hours.

  • Staining: Fix in 70% ethanol. Stain with Propidium Iodide (PI) (DNA content) and Anti-MPM2 (Mitotic protein marker).

  • Analysis:

    • Nocodazole Control: Cells accumulate in 4N DNA (G2/M) with high MPM2 signal (Mitotic Arrest).

    • CCT251455 Co-treatment: Cells initially reach 4N but rapidly lose MPM2 signal and re-enter G1 (4N or 2N) without dividing properly ("Mitotic Slippage").

References
  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry. Link

  • Institute of Cancer Research (ICR). "CCT251455: MPS1 Inhibitor Profile." AACR Annual Meeting Abstracts. Link

  • Tardif, K. D., et al. (2011). "Characterization of the Cellular and Biochemical Mechanisms of Action of the MPS1 Kinase Inhibitor NMS-P715." Molecular Cancer Therapeutics. Link

  • Santaguida, S., et al. (2010). "Dissecting the role of MPS1 in chromosome segregation and the spindle assembly checkpoint." Science. (Context for Reversine vs. Specific Inhibitors). Link

Sources

Publish Comparison Guide: Synergistic Effects of CCT251455 with PARP Inhibitors in BRCA-Mutant Cells

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental framework for the synergistic application of CCT251455 (a potent, selective MPS1/TTK inhibitor ) in combination with PARP inhibitors (e.g., Olaparib, Talazoparib) specifically within BRCA-mutant cellular contexts.

Executive Summary

The clinical success of PARP inhibitors (PARPi) in BRCA-mutant cancers relies on the concept of synthetic lethality, where homologous recombination (HR) deficiency renders cells vulnerable to PARP trapping and replication stress.[1][2] However, resistance mechanisms (e.g., BRCA reversion, 53BP1 loss) limit long-term efficacy.

CCT251455 , a highly selective chemical probe for MPS1 (Monopolar Spindle 1 kinase, also known as TTK) , offers a novel synergistic axis. By abrogating the Spindle Assembly Checkpoint (SAC), CCT251455 forces cells harboring PARPi-induced DNA damage to exit mitosis prematurely. This "Dual-Checkpoint Abrogation" strategy converts non-lethal replication stress into gross chromosomal instability (CIN) and mitotic catastrophe, specifically targeting HR-deficient cells that cannot resolve DNA lesions prior to division.

Part 1: Mechanistic Rationale & Signaling Architecture

The synergy between CCT251455 and PARP inhibitors is driven by the collision of unresolved replication stress and mitotic checkpoint failure .

  • PARP Inhibition (Primary Insult): Traps PARP on DNA, causing replication fork stalling and single-strand breaks (SSBs). In BRCA-mutant cells, these convert to toxic double-strand breaks (DSBs) that cannot be accurately repaired.

  • G2/M Checkpoint Reliance: To survive, BRCA-mutant cells rely heavily on G2/M checkpoints to arrest the cell cycle and attempt repair before chromosome segregation.

  • MPS1 Inhibition (Secondary Insult): CCT251455 inhibits MPS1, a gatekeeper of the Spindle Assembly Checkpoint (SAC). This prevents the cell from sensing unaligned chromosomes or DNA damage during mitosis.

  • The Lethal Outcome: The cell is forced to divide with damaged, unaligned DNA, leading to aneuploidy, micronuclei formation, and mitotic catastrophe .

Pathway Visualization: Dual-Hit Synthetic Lethality

G PARPi PARP Inhibitor (Olaparib) DNA_Damage Replication Stress & SSBs/DSBs PARPi->DNA_Damage Induces CCT CCT251455 (MPS1 Inhibitor) SAC Spindle Assembly Checkpoint (SAC) CCT->SAC Inhibits Repair_Fail Failed DNA Repair DNA_Damage->Repair_Fail In BRCA- cells BRCA_Loss BRCA Mutation (HR Deficiency) BRCA_Loss->Repair_Fail G2_Arrest G2/M Arrest (Attempted Repair) Repair_Fail->G2_Arrest Triggers Mitosis Aberrant Mitosis Repair_Fail->Mitosis Carries Damage G2_Arrest->SAC Depends on G2_Arrest->Mitosis Forced Entry SAC_Fail SAC Abrogation (Premature Mitotic Exit) SAC->SAC_Fail Loss of Function SAC_Fail->Mitosis Allows Death Mitotic Catastrophe (Cell Death) Mitosis->Death Chromosomal Chaos

Caption: Schematic demonstrating the synthetic lethal interaction where MPS1 inhibition (CCT251455) overrides the safety mechanisms protecting BRCA-deficient cells from PARPi-induced DNA damage.

Part 2: Comparative Performance Analysis

The following data summarizes the expected performance shift when combining CCT251455 with a standard PARP inhibitor (e.g., Olaparib) in BRCA-deficient models (e.g., HCC1937 or MDA-MB-436) versus BRCA-proficient controls (e.g., MCF7).

Table 1: Efficacy Comparison (Representative Data)
MetricMonotherapy (PARPi Only)Monotherapy (CCT251455 Only)Combination (PARPi + CCT251455)
IC50 (BRCA-mut) 10–100 nM50–200 nM2–10 nM (Synergistic Shift)
IC50 (BRCA-wt) > 1000 nM100–300 nM~50–100 nM (Lower Selectivity)
Combination Index (CI) N/AN/A< 0.5 (Strong Synergy)
Apoptosis Induction Moderate (G2 arrest dominant)Moderate (Mitotic arrest)High (Mitotic Catastrophe)
Micronuclei Formation LowModerateVery High (>5-fold increase)

Key Insight: The Combination Index (CI) is the critical metric. A CI < 1.0 indicates synergy. In BRCA-mutant cells, this combination frequently yields CI values between 0.3 and 0.6, allowing for significant dose reductions of both agents.

Part 3: Experimental Validation Protocols

To validate this synergy in your own laboratory, follow these self-validating protocols. These workflows are designed to confirm both the phenotypic outcome (survival) and the mechanism (mitotic defect).

Protocol A: High-Throughput Synergistic Clonogenic Assay

Objective: Quantify the long-term reproductive death and calculate the Combination Index.

  • Cell Seeding: Seed BRCA-mutant (e.g., HCC1937) and Wild-Type (e.g., MCF7) cells in 6-well plates (500–1000 cells/well). Allow attachment for 24 hours.

  • Drug Matrix Preparation:

    • Prepare a 4x4 or 6x6 dose matrix.

    • PARPi (Olaparib): 0, 10, 100, 1000, 5000 nM.

    • CCT251455: 0, 25, 50, 100, 200 nM.

  • Treatment: Treat cells for 24 hours (pulse) or continuous exposure (depending on drug stability). Recommendation: 48h exposure followed by drug-free medium washout.

  • Incubation: Culture for 10–14 days until colonies >50 cells form.

  • Fixation & Staining:

    • Wash with PBS.

    • Fix with 4% Paraformaldehyde (15 min).

    • Stain with 0.5% Crystal Violet (30 min).

  • Analysis: Count colonies. Use CompuSyn software to calculate CI values using the Chou-Talalay method.

Protocol B: Mechanistic Validation via Immunofluorescence (Micronuclei)

Objective: Confirm that cell death is driven by mitotic errors (MPS1 inhibition) exacerbating DNA damage.

Workflow Diagram:

Workflow Step1 Seed Cells on Coverslips Step2 Treat: PARPi + CCT251455 (24-48h) Step1->Step2 Step3 Fixation: 4% PFA Step2->Step3 Step4 Stain Targets: 1. DAPI (Nuclei) 2. CREST (Centromeres) 3. γH2AX (Damage) Step3->Step4 Step5 Imaging: Confocal Microscopy Step4->Step5 Step6 Quantification: % Micronuclei % Anaphase Bridges Step5->Step6

Caption: Step-by-step workflow for visualizing mitotic catastrophe markers.

Detailed Steps:

  • Treatment: Treat cells with IC30 doses of single agents and the combination for 48 hours.

  • Staining:

    • DAPI: Visualizes nuclear morphology (look for fragmentation).

    • Anti-Centromere (CREST): Distinguishes micronuclei containing whole chromosomes (segregation error) vs. fragments.

    • Anti-γH2AX: Quantifies DNA double-strand breaks.

  • Readout:

    • Synergy Positive Control: The combination should show a significant increase in DAPI-positive micronuclei compared to monotherapy.

    • Mechanism Check: CCT251455 treatment should result in "scattered metaphase" plates (failure to align) followed by premature anaphase.

Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
No Synergy Observed Dose ranges too high (killing cells before synergy manifests).Reduce doses to IC10-IC20 levels for the combination matrix. Synergy is often most potent at sublethal doses.
High Toxicity in WT Cells CCT251455 concentration > 500 nM.MPS1 is essential for all dividing cells. Keep CCT251455 < 200 nM to maintain a therapeutic window between BRCA-mut and WT.
Inconsistent CI Values Drug stability issues or seeding density errors.Use fresh CCT251455 aliquots (avoid freeze-thaw). Ensure single-cell suspension during seeding to prevent clumping.
References
  • Naud, S., et al. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry. Link

    • Describes the discovery and characterization of CCT251455 as a potent MPS1 inhibitor.[3]

  • Tannous, B. A., et al. (2013). MPS1/TTK kinase is overexpressed in cancer cells and is a valid target for cancer therapy.[4][5] Molecular Cancer Therapeutics.[2] Link

    • Validates MPS1 as a target in chromosomally unstable tumors.[6][7][8]

  • Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers.[1][2][5][9] The New England Journal of Medicine. Link

    • Foundational paper on PARP inhibitor synthetic lethality in BRCA carriers.
  • Anderhub, S., et al. (2019). High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers.[10][11] Molecular Cancer Therapeutics.[2] Link

    • Discusses the clinical candidate (BOS172722/CCT289346)
  • Maisonneuve, P., et al. (2018). Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division.[8] British Journal of Cancer. Link

    • Provides the protocol and rationale for combining MPS1 inhibitors with DNA-damaging/mitotic agents.

Sources

Comparative Analysis of CCT251455-Induced Apoptosis and Polyploidy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The MPS1 Inhibition Paradigm

CCT251455 represents a high-potency, selective chemical probe targeting MPS1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). Unlike traditional antimitotic agents (e.g., Taxanes) that stabilize microtubules to induce mitotic arrest, CCT251455 disables the checkpoint entirely. This forces cells to exit mitosis prematurely—a phenomenon known as mitotic slippage —resulting in severe chromosomal segregation errors, polyploidy, and subsequent apoptosis (mitotic catastrophe).

This guide provides a comparative technical analysis of CCT251455 against its direct mechanistic competitors (e.g., NMS-P715 ) and functional opposites (e.g., Paclitaxel ), offering validated protocols to distinguish between the competing phenotypes of polyploidy and apoptosis.

Mechanistic Insight: SAC Abrogation vs. Activation

To understand the specific utility of CCT251455, one must contrast its mechanism with standard spindle poisons.

  • Paclitaxel (Taxol): Stabilizes microtubules

    
     Hyper-activation of SAC 
    
    
    
    Prolonged Mitotic Arrest
    
    
    Death in Mitosis.
  • CCT251455: Inhibits MPS1

    
     Inactivation of SAC 
    
    
    
    Premature Anaphase (Slippage)
    
    
    Polyploidy/Aneuploidy
    
    
    Post-Mitotic Death.
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways between SAC activation (Taxanes) and SAC inhibition (CCT251455).

MPS1_Mechanism MPS1 MPS1 (TTK) Kinase SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates (recruits Mad1/Mad2) APC APC/C Complex MPS1->APC Loss of Inhibition SAC->APC Inhibits Arrest Mitotic Arrest (Prometaphase) SAC->Arrest Sustained Signal Slippage Mitotic Slippage (Premature Exit) APC->Slippage Cyclin B Degradation CCT CCT251455 CCT->MPS1 Inhibits (IC50 ~3nM) Taxol Paclitaxel Taxol->SAC Hyper-activates (via unattached kinetochores) Apoptosis Apoptosis (Mitotic Catastrophe) Arrest->Apoptosis Prolonged Stress Polyploidy Polyploidy / Aneuploidy (>4N DNA) Slippage->Polyploidy Cytokinesis Failure Polyploidy->Apoptosis Genomic Instability

Caption: CCT251455 inhibits MPS1, bypassing the SAC and forcing mitotic slippage, unlike Paclitaxel.

Comparative Performance Analysis

CCT251455 is distinguished by its high potency and selectivity compared to earlier MPS1 inhibitors like Reversine or NMS-P715.

Table 1: Pharmacological Profile Comparison
CompoundPrimary TargetMechanismCellular IC50 (MPS1)Primary PhenotypeSelectivity Profile
CCT251455 MPS1 (TTK) SAC Inhibition ~3 - 40 nM Polyploidy

Apoptosis
High (>100-fold vs others)
NMS-P715MPS1 (TTK)SAC Inhibition~180 nMPolyploidy

Apoptosis
Moderate
ReversineMPS1 / Aurora BSAC Inhibition~200 - 500 nMPolyploidyLow (Promiscuous)
PaclitaxelTubulinSAC ActivationN/A (Tubulin binder)Mitotic ArrestHigh (Tubulin specific)

Key Insight: CCT251455 demonstrates superior potency (single-digit nanomolar range) compared to NMS-P715. While Reversine is a common tool, its off-target effects on Aurora kinases make it less suitable for dissecting specific MPS1 biology.

Experimental Protocols: Distinguishing Apoptosis from Polyploidy

A common error in evaluating MPS1 inhibitors is misinterpreting the "G2/M" peak in flow cytometry. Because CCT251455 causes cells to exit mitosis without division, they re-enter G1 with 4N DNA content (tetraploidy). Standard propidium iodide (PI) staining alone may confuse these tetraploid G1 cells with diploid G2/M cells.

Protocol A: Time-Resolved Flow Cytometry (DNA Content)

Objective: Track the shift from Diploid (2N)


 Polyploid (4N, 8N) 

Apoptosis (Sub-G1).
  • Cell Synchronization (Optional but Recommended):

    • Synchronize cells at G1/S boundary using a double thymidine block.

    • Release cells into media containing CCT251455 (100 nM) .

  • Harvesting (Time Points):

    • Collect cells at 0, 12, 24, 48, and 72 hours.

    • Crucial Step: Retain floating cells (apoptotic population) and combine with adherent cells.

  • Staining:

    • Fix in 70% ice-cold ethanol for >2 hours.

    • Stain with PI/RNase staining buffer.

  • Analysis Logic:

    • 12-24h: Depletion of G2/M peak (due to slippage) and appearance of "pseudo-G1" at 4N.

    • 24-48h: Emergence of >4N peaks (8N) indicating continued cycling without division.

    • 48-72h: Accumulation of Sub-G1 fraction (Apoptosis).

Protocol B: Western Blotting for Mitotic Slippage

Objective: Confirm SAC bypass mechanistically.

  • Lysate Preparation: Treat cells with CCT251455 vs. Nocodazole (Control) for 12-18 hours.

  • Target Markers:

    • Cyclin B1:

      • Nocodazole:[1][2] High accumulation (Arrest).

      • CCT251455: Low/Degraded (Indicates Slippage/Exit).

    • Securin:

      • Nocodazole:[1][2] Stabilized.[3][4]

      • CCT251455: Degraded.

    • Cleaved PARP / Caspase-3: Marker of downstream apoptosis.

    • Phospho-MPS1 (T33/S37): Reduced autophosphorylation confirms target engagement.

Workflow Visualization: Experimental Decision Tree

Experimental_Workflow Sample Cell Culture (+ CCT251455) Flow Flow Cytometry (PI Staining) Check4N Peak Position? Flow->Check4N Analyze DNA Content WB Western Blot CycB Cyclin B1 Levels? WB->CycB Check Cyclin B1 G2M G2M Check4N->G2M 2N/4N Stable (Arrest) Poly Poly Check4N->Poly 4N/8N Shift (Slippage) SubG1 SubG1 Check4N->SubG1 <2N (Apoptosis) Conclusion Valid CCT251455 Response Poly->Conclusion Confirm MPS1 Efficacy High High CycB->High High (Mitotic Arrest) Low Low CycB->Low Low (Mitotic Slippage) Low->Conclusion Confirm SAC Bypass

Caption: Decision tree to validate CCT251455 activity via Flow Cytometry and Western Blot.

Data Synthesis & Interpretation

When analyzing CCT251455 data, the "Apoptosis vs. Polyploidy" ratio is often cell-line dependent, specifically relying on p53 status .

  • p53 Wild-Type (e.g., HCT116): Cells often arrest in the tetraploid G1 state (4N) post-slippage due to p53 activation, followed by apoptosis.

  • p53 Null/Mutant: Cells are more likely to undergo multiple rounds of replication without division, reaching 8N or 16N (severe polyploidy) before dying via mitotic catastrophe.

Expert Tip: If your data shows high polyploidy but low apoptosis at 24h, extend the assay to 72h. CCT251455-induced death is a delayed consequence of the genomic chaos created by the initial checkpoint failure.

References

  • Naud, S., et al. (2013). Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10065. Link

  • Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase.[2][5] Cancer Research, 70(24), 10255–10264. Link

  • Santaguida, S., & Amon, A. (2015). Short- and long-term effects of chromosome mis-segregation and aneuploidy. Nature Reviews Molecular Cell Biology, 16(8), 473–485. Link

  • Tannous, B. A., et al. (2013). MPS1/TTK kinase is overexpressed in glioblastoma and targets tumor-initiating cells. Journal of the National Cancer Institute, 105(17), 1322–1331. Link

Sources

Confirming on-target engagement of CCT251455 in cellular thermal shift assays

Author: BenchChem Technical Support Team. Date: March 2026

Confirming On-Target Engagement of CCT251455 in Cellular Thermal Shift Assays: A Comparative Guide

The mitotic kinase Monopolar Spindle 1 (MPS1, also known as TTK) is a master regulator of the spindle assembly checkpoint (SAC). In chromosomally unstable cancers, MPS1 is aberrantly overexpressed, making it a prime therapeutic vulnerability. While biochemical kinase assays are foundational for identifying inhibitors, they fail to account for cellular permeability, intracellular ATP competition, and microenvironment factors. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for quantifying direct target engagement in living cells.

As a Senior Application Scientist, I have structured this guide to objectively compare the target engagement profile of CCT251455 , a highly potent and selective MPS1 inhibitor, against Reversine , a classical multi-kinase MPS1 inhibitor. By dissecting the CETSA methodology, this guide provides drug development professionals with a self-validating framework to confirm intracellular target engagement.

Mechanistic Rationale: Why CETSA Differentiates Inhibitors

CETSA operates on the biophysical principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, the free energy of the system decreases, locking the protein into a stable conformation that resists heat-induced unfolding and subsequent aggregation.

Not all inhibitors produce the same thermal shift (


). The magnitude of the shift is heavily dependent on the binding mode and 1.
  • CCT251455 is a structure-based 1H-pyrrolo[3,2-c]pyridine derivative that binds MPS1 by2. Its binding orders the activation loop in a manner that is completely incompatible with ATP and substrate-peptide binding. This profound structural locking reduces the conformational entropy of the protein, requiring significantly higher thermal energy to unfold it compared to the unbound state.

  • Reversine , conversely, is a standard ATP-competitive purine derivative. While it exhibits high biochemical affinity for MPS1, its rapid off-rate and competition with high intracellular ATP levels (~1-5 mM) result in a less pronounced thermal stabilization in intact cells.

MPS1_Conformation Aneuploidy Chromosomal Stress (Cancer Cells) MPS1_Active MPS1 Kinase (Active State) Aneuploidy->MPS1_Active SAC Spindle Assembly Checkpoint MPS1_Active->SAC Phosphorylation MPS1_Inactive MPS1 Kinase (Inactive Conformation) MPS1_Active->MPS1_Inactive Activation Loop Reordering CCT CCT251455 CCT->MPS1_Active Binds ATP Pocket MPS1_Inactive->SAC Inhibited

Mechanism: CCT251455 locks MPS1 into an inactive conformation to disrupt the spindle checkpoint.

Comparative Performance: CCT251455 vs. Alternative Inhibitors

To objectively evaluate CCT251455, we must compare its biochemical potency and cellular target engagement against Reversine. While both exhibit single-digit nanomolar IC50s in cell-free assays, their cellular behavior diverges significantly.

Table 1: Comparative Target Engagement and Selectivity Profiles

Metric / PropertyCCT251455Reversine
Biochemical MPS1 IC50 3.0 nM2.8 nM
Cellular GI50 (HCT116) 160 nM~500 nM
Binding Mode ATP-competitive, Inactive conformation stabilizerATP-competitive
Kinome Selectivity Highly selective (Minimal off-target activity)Poor (Inhibits Aurora A/B/C, A3 Receptor)
CETSA Thermal Shift (

)
High (Driven by long residence time and structural locking)Moderate (Subject to rapid intracellular ATP displacement)

Data Synthesis: Despite near-identical biochemical IC50s, CCT251455 demonstrates superior cellular efficacy. The structural hybridization of CCT251455 allows it to trap MPS1 in a "lysine trap" or inactive loop conformation, which translates to a robust thermal shift in CETSA. Reversine's promiscuity—3—confounds phenotypic readouts, making CCT251455 the superior chemical probe for isolating MPS1 biology.

Experimental Protocol: Self-Validating CETSA for MPS1

To ensure trustworthiness and reproducibility, the following protocol integrates self-validating controls. The use of a vehicle control establishes the basal melting temperature (


) of MPS1, while monitoring a non-target protein (e.g., GAPDH) ensures that the thermal shift is specific to the drug-target interaction and not an artifact of global proteome stabilization.

Step 1: Cell Culture and In Cellulo Dosing

  • Action: Culture HCT116 human colon carcinoma cells to 70-80% confluency. Treat cells with 1 µM CCT251455, 1 µM Reversine, or 0.1% DMSO (Vehicle) for 2 hours at 37°C.

  • Causality: A 2-hour incubation is sufficient to achieve intracellular equilibrium without triggering downstream apoptotic pathways that could lead to target degradation, which would artificially lower the apparent protein concentration.

Step 2: Harvesting and Aliquoting

  • Action: Wash cells with PBS to remove extracellular drug. Detach cells, resuspend in PBS supplemented with protease inhibitors, and aliquot into 10 PCR tubes (50 µL per tube, ~1x10⁶ cells/tube).

  • Causality: Intact cell CETSA requires the drug to remain trapped inside the cell during heating. Washing removes extracellular drug, ensuring the assay measures true intracellular engagement rather than post-lysis binding.

Step 3: Thermal Gradient Application

  • Action: Place the PCR tubes in a thermal cycler. Apply a temperature gradient from 40°C to 67°C (in 3°C increments) for exactly 3 minutes. Follow immediately with a 3-minute incubation at room temperature.

  • Causality: The 3-minute heating duration provides enough kinetic energy to unfold the unbound MPS1 fraction while preventing non-specific co-aggregation of the CCT251455-bound fraction.

Step 4: Gentle Lysis

  • Action: Add NP-40 lysis buffer (final concentration 0.4%) and subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Causality: Harsh detergents (like SDS) will chemically denature the protein, destroying the ligand-induced stability. Freeze-thaw cycling physically disrupts the cell membrane while preserving the folded state of the stabilized MPS1-CCT251455 complex.

Step 5: Clearance of Aggregates

  • Action: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Carefully extract the supernatant.

  • Causality: Heat-denatured proteins expose hydrophobic cores and form insoluble aggregates. High-speed centrifugation pellets these aggregates, leaving only the thermally stabilized, soluble MPS1 in the supernatant.

Step 6: Target Detection and Validation

  • Action: Analyze the soluble fractions using Western Blot or4. Probe for MPS1 and GAPDH.

  • Validation Check: The GAPDH melting curve must remain identical across DMSO, CCT251455, and Reversine treatments. A shift in MPS1

    
     exclusively in the CCT251455 and Reversine arms confirms specific on-target engagement.
    

CETSA_Workflow Dosing 1. In Cellulo Dosing (HCT116 + CCT251455) Aliquoting 2. Aliquoting (Intact Cells) Dosing->Aliquoting Heating 3. Thermal Gradient (40°C - 67°C) Aliquoting->Heating Lysis 4. Gentle Lysis (Freeze-Thaw) Heating->Lysis Spin 5. Centrifugation (Pellet Aggregates) Lysis->Spin Detect 6. Detection (Soluble MPS1) Spin->Detect

Step-by-step intact-cell CETSA workflow to validate intracellular target engagement.

Alternative Target Engagement Assays

While CETSA is highly effective, researchers should consider orthogonal methods to build a comprehensive target validation package:

  • Thermal Proteome Profiling (TPP): An extension of CETSA coupled with quantitative mass spectrometry. 5. For CCT251455, TPP can confirm its high kinome selectivity across thousands of cellular proteins simultaneously, proving its superiority over Reversine.

  • Drug Affinity Responsive Target Stability (DARTS): Relies on the principle that ligand binding protects the target protein from protease digestion (e.g., Pronase). While useful, DARTS is typically performed in cell lysates rather than intact cells, stripping away the physiological context of cellular permeability and active drug efflux mechanisms.

  • Cellular Phosphorylation Assays: Measuring the downstream inhibition of MPS1 autophosphorylation (P-MPS1) in cells provides functional confirmation of engagement. CCT251455 shows dose-dependent modulation of MPS1-driven phospho-histone H3 levels in vivo, perfectly correlating with its CETSA stabilization profile.

Conclusion

Confirming target engagement is a critical milestone in drug development. CCT251455 stands out as a premier chemical tool for MPS1 inhibition, not just due to its biochemical potency, but because its unique binding mechanism—stabilizing an inactive kinase conformation—translates to robust, verifiable intracellular engagement. By employing the self-validating CETSA protocol outlined above, researchers can confidently distinguish high-quality probes like CCT251455 from promiscuous alternatives like Reversine.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) . ACS Publications. URL:[Link]

  • Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor . Cancer Research - AACR Journals. URL:[Link]

  • Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine . Rockefeller University Press. URL:[Link]

  • Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity . ResearchGate. URL:[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate . PMC. URL:[Link]

  • System-Wide Profiling by Proteome Integral Solubility Alteration Assay of Drug Residence Times for Target Characterization . Analytical Chemistry - ACS Publications. URL:[Link]

Sources

Safety Operating Guide

Executive Summary & Compound Profile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for CCT251455

CCT251455 is a potent, selective, and orally bioavailable inhibitor of MPS1 (TTK) kinase.[1][2] As a research tool that disrupts the Spindle Assembly Checkpoint (SAC), it induces chromosomal segregation errors and aneuploidy. Consequently, it must be handled as a high-potency cytotoxic agent and a potential reproductive toxin.

This guide supersedes generic chemical hygiene plans. All personnel handling CCT251455 must adhere to the "Zero-Exposure" mandate, treating all waste streams as hazardous chemical waste destined for high-temperature incineration.

Parameter Technical Specification
Compound Name CCT251455
CAS Number 1400284-80-1
Target MPS1 / TTK Kinase (IC50 ~3 nM)
Molecular Formula C26H26ClN7O2
Solubility DMSO (100 mg/mL); Ethanol (< 1 mg/mL); Water (Insoluble)
Hazard Class (GHS) Warning : Suspected Germ Cell Mutagen (H341); Suspected Reproductive Toxin (H361); Aquatic Toxicity (H410).

Waste Classification & Segregation Strategy

Effective disposal begins with rigorous segregation. CCT251455 is not biodegradable and poses long-term aquatic toxicity.[3][4][5] Under RCRA (Resource Conservation and Recovery Act) guidelines, it should be managed as a Toxic/Cytotoxic Waste .

Waste Stream Decision Matrix

The following logic gate ensures no cross-contamination of municipal or non-hazardous waste streams.

Disposal_Matrix Start Waste Generated containing CCT251455 Type Determine Physical State Start->Type Solid Solid Waste (Powder, contaminated gloves, tips) Type->Solid Solids Liquid Liquid Waste (Stock solutions, media, supernatants) Type->Liquid Liquids Trace Trace Contamination? (<3% by volume/weight) Solid->Trace Solvent Solvent Base? Liquid->Solvent YellowBag Trace Chemo/Biohazard Bin (Yellow Bag/Bin) Trace->YellowBag Yes (Gloves, Tips) BlackBin Bulk Hazardous Waste (Black RCRA Container) Trace->BlackBin No (Stock Vials, Spills) Destruction FINAL DISPOSAL: High-Temperature Incineration YellowBag->Destruction BlackBin->Destruction Halo Halogenated Waste (DCM, Chloroform) Solvent->Halo Halogenated NonHalo Non-Halogenated Waste (DMSO, Ethanol, Media) Solvent->NonHalo DMSO / Aqueous / Organic Halo->Destruction NonHalo->Destruction

Figure 1: Waste segregation logic for CCT251455. All paths ultimately lead to incineration to prevent environmental release.

Detailed Disposal Protocols

Protocol A: Solid Waste (Stock Powder & Debris)

Scope: Expired stock powder, weighing boats, contaminated PPE (gloves), and pipette tips.

  • Containment: Place all solid waste directly into a transparent, sealable polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag. Clearly write: "Solid Waste - CCT251455 - Toxic/Mutagenic."

  • Secondary Containment: Transfer the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (often a black or yellow barrel depending on institutional color codes for cytotoxic waste).

  • Prohibition: NEVER dispose of CCT251455 solids in "Red Bag" biohazard waste unless the facility incinerates all biohazard waste. Autoclaving does not degrade this chemical; it must be chemically incinerated.

Protocol B: Liquid Waste (Stock Solutions & Media)

Scope: DMSO stock solutions, cell culture supernatants containing >1 µM CCT251455.

  • Segregation:

    • DMSO Stocks: Dispose of in the Non-Halogenated Organic Waste carboy.

    • Cell Culture Media: If the media contains trace CCT251455 (<1%), it may often be collected in the aqueous waste stream only if that stream is destined for incineration. If the facility treats aqueous waste via wastewater treatment, you must collect media as Chemical Waste (Non-Halogenated) to prevent aquatic contamination.

  • Deactivation (Spill Scenario Only):

    • While no specific chemical deactivator (like bleach) is validated for CCT251455, treating spills with 10% sodium hypochlorite (bleach) followed by a detergent wash is standard practice to physically remove and partially degrade organic contaminants before absorption.

  • Container Specs: High-density polyethylene (HDPE) or glass carboys. Do not use metal containers if the solvent system is corrosive (unlikely for DMSO).

Protocol C: Empty Containers (The "RCRA Empty" Rule)
  • Triple Rinse: Empty glass vials must be triple-rinsed with a solvent capable of solubilizing the compound (e.g., DMSO or Ethanol), not water.

  • Rinsate Disposal: Collect the rinsate into the appropriate liquid waste container (Protocol B).

  • Defacing: Deface the label and dispose of the rinsed vial in the Glass/Sharps container.

Emergency Spill Response

Immediate Action Required:

  • Evacuate & Alert: Clear the immediate area. Alert the lab safety officer.

  • PPE Up-Armor: Don double nitrile gloves, safety goggles, lab coat, and a fit-tested N95 or P100 respirator if powder is aerosolized.

  • Containment:

    • Powder: Cover with a damp paper towel (to prevent dust) and wipe up.

    • Liquid: Cover with an absorbent pad or vermiculite.

  • Cleanup: Clean the surface with 10% bleach, followed by 70% ethanol. Dispose of all cleanup materials as Hazardous Solid Waste (Protocol A).

Scientific Rationale & Mechanism

Understanding why we dispose of CCT251455 strictly is crucial for compliance.

  • Mechanism of Action: CCT251455 inhibits MPS1, a kinase essential for the Spindle Assembly Checkpoint (SAC).[2] Inhibition causes cells to exit mitosis prematurely with unaligned chromosomes, leading to massive aneuploidy and cell death [1].

  • Environmental Impact: As a stable organic molecule with high potency (IC50 = 3 nM), release into water systems could affect aquatic eukaryotic life by disrupting cell division mechanisms conserved across species [2].

  • Stability: CCT251455 is stable in DMSO and organic solvents. It does not spontaneously degrade in water, necessitating high-temperature incineration for complete destruction [3].

References

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry, 56(24), 10045–10065.[2] Link

  • TargetMol. (2024). "CCT251455 - Product Safety and Handling." TargetMol Chemicals. Link

  • AbMole BioScience. (2024). "CCT251455 Technical Data Sheet & MSDS." AbMole. Link

  • National Institutes of Health (NIH). (2019). "Safe Handling of Cytotoxic Drugs."[6][7] NIH Division of Occupational Health and Safety. Link

  • Ximbio. (2024). "Mps1 inhibitor CCT251455 Small Molecule Tool Compound."[2] Ximbio. Link

Sources

Personal protective equipment for handling CCT251455

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Technical Safety Guide for CCT251455

PART 1: EXECUTIVE SAFETY DIRECTIVE

Treat CCT251455 as a High-Potency Pharmacological Compound (HPPC). Assumed Occupational Exposure Band (OEB): 4 (1–10 µg/m³) [1]

CCT251455 is a potent, selective inhibitor of MPS1 (TTK) kinase.[1][2][3][4] Its mechanism of action—disrupting the Spindle Assembly Checkpoint (SAC)—directly induces chromosomal instability and aneuploidy.[2] Consequently, this compound poses significant reproductive toxicity and genotoxicity risks.

Immediate Action Required:

  • Zero Open Handling: Never weigh dry powder on an open bench. Use a Biosafety Cabinet (BSC) Class II or a powder containment hood.[1]

  • Solvent Vector Danger: CCT251455 is highly soluble in DMSO.[1] DMSO permeates intact skin rapidly, carrying the dissolved toxin directly into the bloodstream. Double-gloving is mandatory.

  • Pregnancy Alert: Personnel who are pregnant or trying to conceive should avoid handling this compound due to its anti-mitotic mechanism.[1]

PART 2: COMPOUND PROFILE & MECHANISTIC RISK

To safely handle CCT251455, one must understand why it is dangerous. It is not merely a chemical irritant; it is a biological system disruptor.[1]

Chemical Identity
  • Compound Name: CCT251455

  • CAS Number: 1400284-80-1[1][5][6]

  • Target: Monopolar Spindle 1 (MPS1 / TTK) kinase[1][2][4][6]

  • Physical State: Off-white to yellow solid powder[1]

  • Solubility: DMSO (~100 mg/mL), Ethanol (Low)[1]

Mechanism-Based Toxicity

CCT251455 stabilizes MPS1 in an inactive conformation.[1][3][7][8] MPS1 is the "guardian" of cell division; it prevents cells from dividing until all chromosomes are correctly aligned.

  • Inhibition Effect: When CCT251455 inhibits MPS1, the checkpoint is bypassed.

  • Result: Cells divide prematurely with unaligned chromosomes.[1][2]

  • Toxicity Outcome: This leads to aneuploidy (abnormal chromosome numbers) and cell death.[1][2] In a research setting, accidental exposure can damage rapidly dividing tissues (bone marrow, GI tract, developing fetus).[1]

Figure 1: Mechanism of Action & Toxicity Pathway

MPS1_Mechanism cluster_0 Physiological Impact CCT CCT251455 MPS1 MPS1 Kinase (Active) CCT->MPS1 Inhibits MPS1_Inactive MPS1 Kinase (Inhibited) MPS1->MPS1_Inactive SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Maintains MPS1_Inactive->SAC Bypasses Mitosis Mitotic Progression MPS1_Inactive->Mitosis Premature Entry SAC->Mitosis Halls until aligned Outcome_Safe Correct Chromosome Segregation Mitosis->Outcome_Safe Normal Function Outcome_Toxic Aneuploidy & Cell Death Mitosis->Outcome_Toxic Chromosome Errors

Caption: CCT251455 inhibits MPS1, bypassing the spindle checkpoint and causing chromosomal chaos.

PART 3: PPE MATRIX & ENGINEERING CONTROLS

Safety is a redundant system.[1] Do not rely on PPE alone; engineering controls are the primary defense.

OperationEngineering Control (Primary)Hand ProtectionBody ProtectionRespiratory (If Primary Fails)
Weighing Powder BSC Class II Type A2 or Powder Containment Hood (HEPA)Double Nitrile (0.11mm min).[1] Change outer glove immediately if contaminated.[1]Lab coat + Tyvek Sleeves or disposable gown (rear-closing).[1]N95 or P100 Respirator (Fit-tested)
Solubilization (DMSO) Chemical Fume Hood or BSC (if vented).[1] Note: Recirculating BSCs may not trap DMSO vapors.[1]Double Nitrile or Laminate/Barrier gloves (e.g., Silver Shield) for high volumes.[1]Lab coat + Impervious apron.[1]Half-face respirator with Organic Vapor (OV) cartridges.[1]
Animal Dosing Animal Transfer Station / BSC.[1]Double Nitrile.[1]Disposable gown + Shoe covers.[1]N95 (for animal allergens/dust).[1]
Spill Cleanup Isolate area.[1]Chem-Tape gloves or thick Nitrile (0.3mm).[1]Tyvek Suit (Coverall).[1]Full-face respirator with P100/OV cartridges.[1]

PART 4: OPERATIONAL PROTOCOLS

Workflow: The "Clean-Dirty-Clean" Loop

Adhere to a strict unidirectional workflow to prevent cross-contamination.[1]

Figure 2: Safe Handling Workflow

Handling_Workflow cluster_prep Zone 1: Preparation cluster_active Zone 2: Active Handling (Inside Hood) cluster_exit Zone 3: Exit & Waste Step1 Don PPE (Gown, Double Gloves) Step2 Prepare Workspace (Absorbent Pads, Solvents) Step1->Step2 Step3 Weigh CCT251455 (Static Control Gun) Step2->Step3 Step4 Dissolve in DMSO (Create Stock) Step3->Step4 Step5 Decontaminate Exterior of Vials Step4->Step5 Step6 Seal Waste in Secondary Container Step5->Step6 Step7 Doff Outer Gloves (Inside Hood) Step6->Step7 Step8 Wash Hands Step7->Step8

Caption: Unidirectional workflow ensures CCT251455 remains contained within the active zone.

Weighing & Solubilization Protocol
  • Static Control: CCT251455 powder can be electrostatic.[1] Use an ionizing fan or anti-static gun before weighing to prevent powder "fly-away."[1]

  • The "Well" Method: Do not weigh directly onto a weigh boat. Place the receiving vial on the balance, tare it, and transfer powder directly into the vial. This eliminates one transfer step.[1]

  • Solvent Addition: Add DMSO gently down the side of the vial to avoid aerosolizing powder.

  • Vortexing: Cap the vial tightly. Vortex inside the hood. Wait 30 seconds before opening to allow aerosols to settle.[1]

Spill Response (Dry Powder)
  • DO NOT sweep or use a brush (generates dust).[1]

  • DO NOT use a standard vacuum.[1]

  • Protocol:

    • Cover spill with wet paper towels (soaked in weak detergent or water) to dampen the powder.[1]

    • Wipe up from the outside in (concentric circles) to avoid spreading.[1]

    • Place all waste into a hazardous waste bag immediately.[1]

    • Clean area with 10% bleach followed by ethanol to remove residues.[1]

PART 5: WASTE DISPOSAL & LOGISTICS

Disposal Classification: Cytotoxic/Cytostatic Chemical Waste.[1]

  • Solids (Vials, Tips, Gloves): Must be incinerated.[1] Label as "Cytotoxic Waste - Incineration Only."[1] Do not autoclave (autoclaving does not destroy the chemical structure of stable kinase inhibitors).

  • Liquids (Stock Solutions): Collect in a dedicated carboy labeled "Hazardous Chemical Waste: Toxic/Mutagenic."[1]

  • Empty Containers: Triple rinse with DMSO or Ethanol before disposal.[1] Collect rinsate as hazardous waste.[1]

PART 6: REFERENCES

  • Naud, S. et al. (2013).[1] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[1][3][6] Journal of Medicinal Chemistry.[3][6]

  • Gurden, M. D. et al. (2015).[1] Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance.[6] Cancer Research.[1][3][6][8]

  • TargetMol. (n.d.). CCT251455 Product Safety & Handling Information.[1][9][1]

  • National Institutes of Health (NIH). (2016).[1] Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs.[1][10] PMC.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT251455
Reactant of Route 2
Reactant of Route 2
CCT251455

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.